Product packaging for 2-Hydroxypyrimidine(Cat. No.:CAS No. 51953-13-0)

2-Hydroxypyrimidine

Cat. No.: B3024168
CAS No.: 51953-13-0
M. Wt: 96.09 g/mol
InChI Key: VTGOHKSTWXHQJK-UHFFFAOYSA-N
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Description

Pyrimidin-2-ol is the hydroxypyrimidine that is pyrimidine mono-substituted at C-2 by a hydroxy group. It has a role as a Lewis base and an electron donor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N2O B3024168 2-Hydroxypyrimidine CAS No. 51953-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrimidin-2-one
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InChI

InChI=1S/C4H4N2O/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VTGOHKSTWXHQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Source PubChem
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DSSTOX Substance ID

DTXSID4060315
Record name 2-Hydroxypyrimidine
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Molecular Weight

96.09 g/mol
Source PubChem
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CAS No.

557-01-7, 51953-13-0, 55949-38-7
Record name 2(1H)-Pyrimidinone
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Record name 2-Hydroxypyrimidine
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 2-Hydroxypyrimidine (B189755) (CAS No. 557-01-7), a pivotal heterocyclic compound. Valued as a fundamental building block, its unique characteristics are leveraged in the synthesis of a wide array of biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] This document details its structural features, physicochemical data, experimental protocols, and its role as a versatile precursor in synthetic chemistry.

Core Properties and Structure

This compound is an aromatic heterocyclic organic compound with the molecular formula C₄H₄N₂O.[1] It presents as a colorless to off-white crystalline solid and is generally odorless.[1] Structurally, it consists of a pyrimidine (B1678525) ring substituted with a hydroxyl group at the second position. However, it predominantly exists in its more stable tautomeric form, 2(1H)-pyrimidinone. This keto-enol tautomerism is fundamental to its reactivity and chemical behavior.

Tautomerism

This compound exists in a tautomeric equilibrium with its keto form, 2(1H)-pyrimidinone. The equilibrium position is highly dependent on the solvent environment. In polar solvents and in the solid state, the 2(1H)-pyrimidinone form is overwhelmingly favored. The enol form, 2-pyrimidinol, is more favored in non-polar solvents. This dynamic relationship is crucial for its role in various chemical reactions.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Data

The quantitative physical and chemical properties of this compound are summarized below. These values are essential for designing synthetic routes, purification strategies, and formulation studies.

Table 1: Physical Properties of this compound
PropertyValueReference(s)
CAS Number 557-01-7[1][2]
Molecular Formula C₄H₄N₂O[1][2]
Molecular Weight 96.09 g/mol [2]
Appearance White to off-white crystalline solid[1]
Melting Point 177 - 178 °C
Boiling Point 309.2 °C at 760 mmHg
Density 1.28 g/cm³
Flash Point 140.8 °C
Solubility Water: 1 g / 2.2 mL at 20 °C[1]
Soluble in ethanol[1]
Table 2: Acidity and Basicity
PropertyValueConditionsReference(s)
pKa₁ 2.24 (+1 charge)25 °C[1]
pKa₂ 9.17 (0 charge)25 °C[1]

Spectral Data

Characterization of this compound is routinely performed using various spectroscopic techniques. Key spectral data are available through public databases such as PubChem.[2]

  • ¹H NMR: Spectra show characteristic peaks for the protons on the pyrimidine ring.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy: Key absorptions include C=O stretching (in the keto form) and N-H stretching.[2]

  • Mass Spectrometry: The molecular ion peak confirms the molecular weight of the compound.[2]

  • UV-Vis Spectroscopy: Shows absorption maxima characteristic of the pyrimidine chromophore.[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis Protocol: Cyclocondensation

The most common and fundamental synthesis of the this compound core involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with urea (B33335). This protocol describes a representative procedure using 1,1,3,3-tetramethoxypropane (B13500), a stable precursor to malondialdehyde.

Reaction: 1,1,3,3-Tetramethoxypropane + Urea → this compound

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend urea (1.0 equivalent) in methanol.

  • Acidification: To the suspension, slowly add concentrated hydrochloric acid (approx. 0.5-1.0 equivalents) while stirring.

  • Addition of Dicarbonyl Equivalent: Add 1,1,3,3-tetramethoxypropane (1.0 equivalent) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid by slowly adding a solution of sodium hydroxide until the pH is approximately 7.

  • Isolation: Remove the methanol under reduced pressure using a rotary evaporator. The resulting crude solid contains this compound and inorganic salts.

Purification Protocol: Recrystallization

Purification of the crude product is effectively achieved by recrystallization, leveraging the compound's differential solubility in hot versus cold solvents.

Procedure:

  • Solvent Selection: Transfer the crude solid into an Erlenmeyer flask. Add a minimal amount of a suitable solvent (ethanol or ethyl acetate are commonly used).[1]

  • Dissolution: Gently heat the mixture on a hot plate while stirring to dissolve the solid completely. If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained. Avoid using an excessive amount of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. The cooling process can be further aided by placing the flask in an ice bath.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent. The purity can be confirmed by measuring the melting point and through spectroscopic analysis.

workflow cluster_synthesis Synthesis: Cyclocondensation cluster_purification Purification: Recrystallization s1 Combine Urea, Methanol, and conc. HCl s2 Add 1,1,3,3-Tetramethoxypropane s1->s2 s3 Reflux for 3-5 hours s2->s3 s4 Neutralize with NaOH s3->s4 s5 Evaporate Solvent s4->s5 p1 Dissolve Crude Solid in Hot Ethanol s5->p1 Crude Product p2 Cool Solution Slowly to Form Crystals p1->p2 p3 Collect Crystals via Vacuum Filtration p2->p3 p4 Wash with Cold Ethanol p3->p4 p5 Dry Purified Product p4->p5 final final p5->final Pure this compound

Caption: General workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound is not typically used as a final drug product but serves as a critical intermediate in the synthesis of more complex molecules. Its pyrimidine core is a key feature in numerous classes of therapeutic agents.[1]

  • Nucleoside Analogs: It is a precursor for synthesizing modified nucleosides used in antiviral and anticancer therapies.[1]

  • Enzyme Inhibitors: The pyrimidine scaffold is central to the design of various enzyme inhibitors. For example, derivatives have been developed as Factor IXa inhibitors for thrombosis treatment.

  • Agrochemicals: It is also utilized in the agrochemical industry to develop new herbicides and fungicides.[1]

  • Bioisostere: The pyrimidine ring is often used as a bioisostere for phenyl and other aromatic systems to improve medicinal chemistry properties such as potency and metabolic stability.

applications cluster_derivatization Chemical Derivatization cluster_targets Resulting Bioactive Molecules start This compound (Core Scaffold) d1 N-Alkylation start->d1 d2 Halogenation start->d2 d3 Coupling Reactions start->d3 t1 Antiviral Agents (Nucleoside Analogs) d1->t1 t2 Anticancer Drugs d1->t2 t3 Enzyme Inhibitors (e.g., Kinase Inhibitors) d2->t3 d3->t2 d3->t3 t4 Agrochemicals d3->t4

References

An In-depth Technical Guide to the Structure and Bonding of 2-Hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypyrimidine, a fundamental heterocyclic compound, serves as a crucial scaffold in numerous biologically active molecules, including nucleobases and various pharmaceuticals. Its chemical behavior and biological function are intrinsically linked to its molecular structure and bonding, particularly its existence in a tautomeric equilibrium between the aromatic hydroxy (enol) form and the non-aromatic oxo (keto) form, known as 2(1H)-pyrimidinone. This guide provides a comprehensive technical overview of the structural and bonding characteristics of this compound, supported by experimental data and methodologies.

Tautomerism: A Decisive Factor in Structure and Reactivity

This compound predominantly exists as its tautomer, 2(1H)-pyrimidinone. The position of this equilibrium is highly sensitive to the surrounding environment.

  • In the Gas Phase: The enol form, this compound, is the more stable tautomer in the isolated, gas-phase environment.

  • In Condensed Phases: The keto form, 2(1H)-pyrimidinone, is significantly favored in the solid state and in polar solvents. This stabilization is attributed to intermolecular hydrogen bonding.

The tautomeric equilibrium is a critical consideration in drug design and development, as the different forms present distinct hydrogen bonding patterns and molecular recognition capabilities.

XRayWorkflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Crystal_Growth Single Crystal Growth Crystal_Mounting Mounting on Goniometer Crystal_Growth->Crystal_Mounting Diffractometer X-ray Diffraction Crystal_Mounting->Diffractometer Data_Processing Data Processing Diffractometer->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Structure Model Structure_Refinement->Final_Structure

Introduction to 2-Hydroxypyrimidine and its Solubility

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 2-Hydroxypyrimidine (B189755) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Recognizing the limited availability of extensive quantitative data in publicly accessible literature, this document focuses on providing a strong foundational understanding of its solubility characteristics and detailed experimental protocols for its determination. This approach empowers researchers to generate precise solubility data tailored to their specific applications and solvent systems.

This compound, a key heterocyclic compound, serves as a vital building block in the synthesis of numerous pharmaceutical agents and other biologically active molecules. Its solubility in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. The molecule exists in a tautomeric equilibrium between the hydroxy and the lactam (2-pyrimidinone) forms, which can influence its solubility behavior in different solvent environments.

Qualitative and Limited Quantitative Solubility Data

SolventFormulaTypeTemperature (°C)SolubilityCitation
WaterH₂OProtic201 g / 2.2 mL[1]
Ethanol (B145695)C₂H₅OHProticNot SpecifiedCrystallizes from[1]
Ethyl Acetate (B1210297)C₄H₈O₂Aprotic PolarNot SpecifiedCrystallizes from[1]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOAprotic PolarNot SpecifiedSlightly Soluble[2]
MethanolCH₃OHProticNot SpecifiedSlightly Soluble[2]

Note: The term "slightly soluble" is a qualitative description and does not provide a specific concentration. The ability of this compound to be crystallized from ethanol and ethyl acetate suggests that its solubility in these solvents is moderate and temperature-dependent.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, this section provides detailed methodologies for two commonly used and reliable techniques: the Shake-Flask Method and the Gravimetric Method. These protocols are based on established procedures for determining the solubility of pyrimidine (B1678525) derivatives and other organic compounds.[3][4]

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[5]

G A Add excess this compound to the organic solvent in a sealed vial B Equilibrate at constant temperature with agitation (e.g., 24-72 hours) A->B C Allow undissolved solid to settle B->C D Withdraw a known volume of the supernatant using a pre-heated/pre-cooled syringe C->D E Filter the supernatant to remove any remaining solid particles D->E F Analyze the concentration of This compound in the filtrate (e.g., by HPLC, UV-Vis) E->F G Calculate solubility (e.g., in mg/mL or mole fraction) F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the vial in a constant temperature shaker bath. Agitate the mixture at a constant speed for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand in the constant temperature bath for a period (e.g., 2-4 hours) to allow the undissolved solid to sediment.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE for most organic solvents). To avoid temperature-induced precipitation, the syringe and filter can be pre-warmed or pre-cooled to the experimental temperature.

  • Analysis: Analyze the concentration of this compound in the filtered solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A pre-established calibration curve of known concentrations of this compound in the same solvent is required for accurate quantification.

  • Calculation: Calculate the solubility from the determined concentration. The solubility can be expressed in various units, such as mg/mL, g/100 g of solvent, or mole fraction.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility, particularly when the solute is non-volatile.[6]

G A Prepare a saturated solution of This compound in the organic solvent B Filter the saturated solution to remove undissolved solid A->B C Accurately weigh a known mass of the clear filtrate into a pre-weighed container B->C D Evaporate the solvent under controlled conditions (e.g., vacuum oven at a temperature below the solute's decomposition point) C->D E Dry the solid residue to a constant weight D->E F Weigh the container with the dry residue E->F G Calculate the mass of the dissolved solute and the mass of the solvent F->G H Express solubility (e.g., in g/100 g solvent) G->H

Caption: Workflow for the Gravimetric Solubility Determination Method.

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen organic solvent at a constant temperature as described in the shake-flask method (steps 1 and 2).

  • Filtration: Filter the saturated solution to remove all undissolved solid particles.

  • Weighing the Solution: Accurately weigh a clean, dry container (e.g., a glass vial or evaporating dish). Transfer a known mass of the clear, saturated filtrate into the pre-weighed container and record the total mass.

  • Solvent Evaporation: Carefully evaporate the solvent from the filtrate. This can be achieved by placing the container in a vacuum oven at a temperature that is high enough to evaporate the solvent in a reasonable time but well below the melting or decomposition point of this compound. A gentle stream of inert gas (e.g., nitrogen) can also be used to facilitate evaporation.

  • Drying to a Constant Mass: Once the solvent appears to have completely evaporated, continue to dry the solid residue in the oven until a constant mass is achieved. This is confirmed by repeated weighing of the container and its contents until two consecutive measurements are within an acceptable tolerance (e.g., ± 0.1 mg).

  • Final Weighing: After cooling the container to room temperature in a desiccator, accurately weigh the container with the dry solid residue.

  • Calculation:

    • Mass of dissolved this compound = (Mass of container + residue) - (Mass of empty container)

    • Mass of solvent = (Mass of container + solution) - (Mass of container + residue)

    • Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) * 100

Factors Influencing the Solubility of this compound

The solubility of this compound in organic solvents is influenced by several factors:

  • Solvent Polarity: As a polar molecule, this compound is expected to be more soluble in polar solvents. The presence of both hydrogen bond donor (N-H in the lactam form, O-H in the hydroxy form) and acceptor (N, O) sites allows for strong interactions with protic and polar aprotic solvents.

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with increasing temperature.[4] This relationship should be experimentally determined for each solvent system.

  • Tautomeric Equilibrium: The position of the tautomeric equilibrium between the 2-hydroxy and 2-pyrimidinone forms can be solvent-dependent. This can affect the intermolecular forces between the solute and solvent molecules, thereby influencing solubility.

  • Presence of Impurities: The purity of both the this compound and the solvent can significantly impact solubility measurements.

Conclusion

While a comprehensive quantitative dataset on the solubility of this compound in a wide range of organic solvents is not currently available in the public domain, this guide provides the necessary tools for researchers to determine this critical parameter. The detailed experimental protocols for the shake-flask and gravimetric methods offer robust and reliable approaches for generating high-quality solubility data. A thorough understanding and experimental determination of the solubility of this compound are essential for its effective use in research, development, and manufacturing within the pharmaceutical and chemical industries.

References

Spectroscopic Analysis of 2-Hydroxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-hydroxypyrimidine (B189755), a crucial heterocyclic compound in medicinal chemistry and drug development. Understanding its spectral characteristics is fundamental for its identification, structural elucidation, and the analysis of its derivatives. This document compiles available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines relevant experimental protocols, and presents logical workflows for spectroscopic analysis.

Core Concept: Tautomerism

A critical aspect of this compound's structure and spectroscopic interpretation is its existence in a tautomeric equilibrium between the enol form (this compound) and the more stable keto form (2(1H)-pyrimidinone).[1] This equilibrium can be influenced by factors such as solvent and temperature, leading to potentially complex or unexpected NMR spectra. The presence of both tautomers in solution can result in multiple sets of signals or broadened peaks due to chemical exchange.

Caption: Keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The following tables summarize the available ¹H and expected ¹³C NMR data.

¹H NMR Spectral Data

The following data is for this compound hydrochloride in DMSO-d₆. The chemical shifts may be influenced by the protonation of the pyrimidine (B1678525) ring.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-N/H-O~12Broad SingletN/A
H-4/H-68.839Doublet
H-56.900Triplet
Coupling constants were not explicitly provided in the source data.[2]
¹³C NMR Spectral Data
Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2160 - 165
C-4/C-6145 - 150
C-5110 - 115

Infrared (IR) Spectroscopy

Specific IR absorption data for this compound is not available in the compiled search results. The table below presents expected characteristic absorption bands for the 2(1H)-pyrimidinone tautomer based on typical functional group frequencies.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100 - 3000MediumN-H StretchAmide
~1670StrongC=O StretchAmide (Lactam)
1600 - 1450Medium-StrongC=C and C=N StretchingAromatic/Heterocyclic Ring
1450 - 1400MediumC-H BendingAlkene
850 - 750StrongC-H Out-of-plane BendingAlkene

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Acquisition (General Parameters):

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay (d1): 1-5 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A range covering approximately -2 to 14 ppm.

D₂O Exchange for Labile Protons: [1]

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add 1-2 drops of deuterium (B1214612) oxide (D₂O) to the NMR tube.

  • Shake the tube gently to mix.

  • Re-acquire the ¹H NMR spectrum. The signals corresponding to exchangeable N-H and O-H protons will diminish or disappear.

IR Spectroscopy (Solid Sample)

KBr Pellet Method:

  • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Nujol Mull Method: [3][4]

  • Grind a few milligrams of the solid sample into a fine powder in an agate mortar.[3][4]

  • Add a few drops of Nujol (mineral oil) and continue to grind to form a smooth, thick paste (mull).[3]

  • Spread the mull evenly between two salt plates (e.g., NaCl or KBr).[3]

  • Mount the plates in the spectrometer and acquire the spectrum. Note that Nujol itself has characteristic C-H stretching and bending bands.

Logical Workflows for Analysis

The following diagrams illustrate logical workflows for the spectroscopic analysis of this compound and its derivatives.

nmr_workflow start Start with Putative Structure sample_prep Sample Preparation (Dissolve in Deuterated Solvent) start->sample_prep h1_nmr Acquire 1D ¹H NMR Spectrum sample_prep->h1_nmr d2o_exchange Perform D₂O Exchange h1_nmr->d2o_exchange c13_nmr Acquire 1D ¹³C NMR Spectrum h1_nmr->c13_nmr data_analysis Correlate 1D and 2D Data d2o_exchange->data_analysis two_d_nmr Acquire 2D NMR (COSY, HSQC, HMBC) c13_nmr->two_d_nmr two_d_nmr->data_analysis structure_confirm Confirm Structure and Tautomeric Form data_analysis->structure_confirm

Caption: Workflow for NMR-based structural elucidation.

tautomer_investigation start Ambiguous ¹H NMR Spectrum (Broad Peaks, Extra Signals) vt_nmr Variable Temperature (VT) NMR start->vt_nmr change_solvent Change Solvent Polarity start->change_solvent hsqc_hmbc 2D NMR (HSQC/HMBC) start->hsqc_hmbc analysis Analyze Spectral Changes vt_nmr->analysis change_solvent->analysis hsqc_hmbc->analysis conclusion Identify Tautomers and Exchange Dynamics analysis->conclusion

Caption: Workflow for investigating tautomerism using NMR.

References

An In-depth Technical Guide to the Early Synthesis of 2-Hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the foundational methods for the synthesis of 2-hydroxypyrimidine (B189755) (also known as 2-pyrimidinone), a key heterocyclic compound and a vital building block in medicinal chemistry. The document focuses on the seminal, early-established procedures, offering comprehensive experimental protocols, quantitative data, and visual representations of the reaction pathways.

Introduction

This compound, a fundamental pyrimidine (B1678525) derivative, was first synthesized in the early 20th century. Its structural relationship to the nucleobases found in DNA and RNA immediately rendered it a compound of significant interest. Early synthetic chemists developed several key methods for the construction of the pyrimidine ring, which laid the groundwork for the vast field of pyrimidine chemistry that exists today. This guide will focus on two of the most significant early approaches: the condensation of urea (B33335) with a malondialdehyde precursor and the Pinner synthesis.

Core Synthesis Methods

The early synthesis of this compound primarily relied on the cyclocondensation of a three-carbon component with urea. This approach provides a direct and efficient route to the pyrimidine ring. An alternative, versatile method developed in the late 19th century is the Pinner synthesis, which allows for the creation of a wide variety of substituted pyrimidines.

Synthesis from Urea and a Malondialdehyde Precursor

One of the most direct early methods for synthesizing this compound involves the reaction of urea with a protected form of malondialdehyde, such as 1,1,3,3-tetramethoxypropane (B13500) or 1,1,3,3-tetraethoxypropane. In the presence of an acid catalyst, the acetal (B89532) groups are hydrolyzed to reveal the aldehyde functionalities, which then undergo a condensation reaction with urea to form the pyrimidine ring.

Reactants:

  • Urea (CO(NH₂)₂)

  • 1,1,3,3-Tetramethoxypropane (CH(OCH₃)₂CH₂CH(OCH₃)₂)

  • Hydrochloric Acid (HCl)

  • Ethanol (B145695) (C₂H₅OH)

Procedure:

  • A solution of urea in ethanol is prepared in a reaction flask equipped with a reflux condenser.

  • Concentrated hydrochloric acid is added to the solution to act as a catalyst.

  • 1,1,3,3-Tetramethoxypropane is then added to the reaction mixture.

  • The mixture is heated to reflux and maintained at this temperature for a specified period to allow for the cyclocondensation reaction to proceed to completion.

  • After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting crude product, this compound hydrochloride, is then purified by recrystallization from a suitable solvent, such as ethanol.

G Urea Urea Product This compound Urea->Product TMP 1,1,3,3-Tetramethoxypropane Malondialdehyde Malondialdehyde (in situ) TMP->Malondialdehyde Hydrolysis HCl HCl (catalyst) HCl->Malondialdehyde Malondialdehyde->Product Condensation G EAA Ethyl Acetoacetate Intermediate Condensation Intermediate EAA->Intermediate Acetamidine Acetamidine Acetamidine->Intermediate Base Base (e.g., NaOEt) Base->Acetamidine Product 2,6-Dimethyl-4-hydroxypyrimidine Intermediate->Product Cyclization & Tautomerization

The Pyrimidine Scaffold: A Cornerstone of Biological Function and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold, a heterocyclic aromatic organic compound, is of paramount importance in the landscape of biology and medicine.[1][2] As a fundamental component of nucleic acids, vitamins, and coenzymes, its derivatives are integral to the very fabric of life.[1][3] The inherent biological significance and versatile chemical tractability of the pyrimidine ring have established it as a "privileged scaffold" in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[4][5] This technical guide provides a comprehensive exploration of the biological significance of the pyrimidine scaffold, detailing its core biological roles, diverse therapeutic applications, and mechanisms of action. This document is designed to serve as a resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Core Biological Roles of the Pyrimidine Scaffold

The foundational role of pyrimidines lies in their central involvement in the structure of genetic material and essential metabolic processes.[1][6]

Components of Nucleic Acids

The pyrimidine bases—cytosine (C), thymine (B56734) (T), and uracil (B121893) (U)—are fundamental building blocks of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA).[6][7] Within the DNA double helix, cytosine forms a specific base pair with guanine, and thymine pairs with adenine.[8] In RNA, uracil takes the place of thymine and pairs with adenine.[6] These precise hydrogen-bonding interactions are the basis of the genetic code, ensuring fidelity during DNA replication, transcription, and the translation of genetic information into proteins.[6]

Pyrimidine Metabolism

Cellular pyrimidine nucleotide pools are maintained through two primary pathways: de novo synthesis and the salvage pathway.[9][10]

  • De Novo Synthesis: This pathway constructs the pyrimidine ring from simple precursor molecules, including bicarbonate, aspartate, and glutamine.[1][10] It is an energy-intensive process that is tightly regulated to meet the cell's demand for nucleotides.[10]

  • Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides that result from the degradation of nucleic acids.[9][10] It is a less energy-consuming route and is particularly crucial in tissues with low rates of de novo synthesis.[10]

The regulation of these pathways is critical for maintaining cellular homeostasis, and their dysregulation is often associated with disease states.[11]

Therapeutic Applications of Pyrimidine Derivatives

The structural similarities of pyrimidine derivatives to endogenous molecules allow them to interact with a wide range of biological targets, leading to their development as therapeutic agents across numerous disease areas.[2][4]

Anticancer Agents

The pyrimidine scaffold is a prominent feature in a multitude of anticancer drugs.[12][13][14] These compounds exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival.[13]

Kinase Inhibitors: Many pyrimidine-based drugs are potent kinase inhibitors.[15][16] For instance, pyrazolo[3,4-d]pyrimidines are known to mimic the hinge region binding of ATP in the kinase active site, leading to effective inhibition.[17][18] The landscape of FDA-approved drugs includes numerous pyrimidine-containing kinase inhibitors for cancer treatment.[15][19]

Antimetabolites: Pyrimidine analogs can act as antimetabolites, interfering with the synthesis of nucleic acids. A classic example is 5-fluorouracil (B62378) (5-FU), which inhibits thymidylate synthase, an enzyme critical for DNA synthesis and repair.[3]

The following table summarizes the anti-proliferative activity of various pyrimidine derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Curcumin-pyrimidine analog 3gMCF-7 (Breast)0.61 ± 0.05[20]
Thienopyrimidine derivative 2MCF-7 (Breast)0.013[20]
Compound (13)(Various)(sub-micromolar)[12]
Compound (17)HeLa (Cervical)(comparable to Palbociclib)[12]
Novel Pyrimidine DerivativeLoVo (Colon)(varied)[21]
Tetralin-6-yl pyrimidine 1Hep G2 (Liver)8.66 µg/ml[22]
Tetralin-6-yl pyrimidine 2Hep G2 (Liver)7.11 µg/ml[22]
Tetralin-6-yl pyrimidine 3Hep G2 (Liver)5.50 µg/ml[22]
Tetralin-6-yl pyrimidine 3Breast Cancer7.29 µg/ml[22]
Antiviral Agents

Synthetic pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.[23] These compounds function by mimicking natural nucleosides and, upon incorporation into the viral genome by viral polymerases, lead to chain termination and inhibition of viral replication.[23] Notable examples include Zidovudine (AZT) and Lamivudine (3TC) for the treatment of HIV.[1][24] More recent research has also highlighted the potential of pyrimidine derivatives against other viruses, including human coronavirus.[25]

Antimicrobial Agents

The pyrimidine scaffold is a key component of many antibacterial and antifungal drugs.[26][27][28]

Antibacterial Agents: Trimethoprim, an antibacterial agent, features a pyrimidine ring and functions by inhibiting dihydrofolate reductase, an enzyme essential for the synthesis of nucleic acid precursors in bacteria.[1] Some pyrimidine derivatives have shown antibacterial activity comparable to standard antibiotics like gentamicin.[27]

Antifungal Agents: Certain pyrimidine derivatives have demonstrated significant antifungal activity against various fungal strains.[26][29]

The following table presents the antimicrobial activity of selected pyrimidine derivatives.

Compound/DerivativeMicroorganismActivity (MIC in µM/ml)Reference
Compound 12S. aureus0.87[29]
Compound 5B. subtilis0.96[29]
Compound 2E. coli0.91[29]
Compound 10S. enterica1.55[29]
Anti-inflammatory Agents

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties.[26][30] Their mechanism of action often involves the modulation of key inflammatory pathways.[30]

Key Signaling Pathways and Experimental Workflows

The biological effects of pyrimidine derivatives are often mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key pathways and common experimental workflows for their evaluation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Pyrimidine_Inhibitor Pyrimidine-Based EGFR Inhibitor Pyrimidine_Inhibitor->EGFR

EGFR signaling pathway and inhibition by pyrimidine-based drugs.

Pyrimidine_Metabolism Precursors Bicarbonate, Aspartate, Glutamine DeNovo De Novo Synthesis Precursors->DeNovo Pyrimidine_Nucleotides Pyrimidine Nucleotides (UMP, CMP, TMP) DeNovo->Pyrimidine_Nucleotides DNA_RNA DNA & RNA Pyrimidine_Nucleotides->DNA_RNA Degradation Degradation DNA_RNA->Degradation Bases Free Bases (Uracil, Thymine) Degradation->Bases Salvage Salvage Pathway Salvage->Pyrimidine_Nucleotides Bases->Salvage

Overview of Pyrimidine Metabolism Pathways.

Experimental_Workflow Synthesis Compound Synthesis (Pyrimidine Derivative) InVitro In Vitro Screening Synthesis->InVitro Cytotoxicity Cell Viability/Cytotoxicity Assay (e.g., MTT, SRB) InVitro->Cytotoxicity Activity Biological Activity Assay (e.g., Kinase Inhibition, Antimicrobial) Cytotoxicity->Activity MOA Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Activity->MOA InVivo In Vivo Validation MOA->InVivo AnimalModel Animal Model of Disease (e.g., Xenograft, Infection Model) InVivo->AnimalModel Efficacy Efficacy & Toxicity Assessment AnimalModel->Efficacy Lead Lead Optimization Efficacy->Lead

General Experimental Workflow for Drug Discovery.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel pyrimidine derivatives. The following sections provide methodologies for key in vitro assays.

Cell Proliferation Inhibition Assay (MTT Assay)

This assay is widely used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[14][20]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete growth medium

  • Pyrimidine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[20]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the complete growth medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.[20]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[20]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.[20]

In Vitro Antimicrobial Activity (Tube Dilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[29]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

  • Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • Pyrimidine derivatives

  • Standard antibiotic/antifungal drugs

  • Test tubes

Protocol:

  • Preparation of Dilutions: Prepare serial dilutions of the test compounds and standard drugs in the appropriate broth.[29]

  • Inoculation: Inoculate each tube with a standardized suspension of the test microorganism.

  • Incubation: Incubate the tubes at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[29]

Anti-inflammatory Activity (Nitric Oxide Production Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[30]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • Pyrimidine derivatives

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.[30]

  • Compound Treatment: Pre-treat the cells with various concentrations of the pyrimidine derivatives for 1 hour.[30]

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells to induce inflammation and incubate for 24 hours.[30]

  • Sample Collection: Collect the cell culture supernatant.[30]

  • Griess Reaction: Add Griess reagent to the supernatant and incubate in the dark.[30]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[30]

  • Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.[30]

Conclusion

The pyrimidine scaffold is undeniably a cornerstone of modern drug discovery and development.[4][31] Its fundamental role in biological systems provides a unique advantage for interacting with various cellular components.[4] The vast and ever-expanding portfolio of FDA-approved pyrimidine-containing drugs is a testament to its therapeutic value.[5][32][33] From anticancer and antiviral to antimicrobial and anti-inflammatory agents, the versatility of the pyrimidine ring continues to be a source of novel therapeutic candidates.[12][24][27][34] A thorough understanding of the structure-activity relationships, mechanisms of action, and relevant biological pathways is essential for the rational design of the next generation of pyrimidine-based therapeutics. This guide provides a foundational resource for researchers dedicated to harnessing the immense potential of this remarkable scaffold.

References

An In-depth Technical Guide to the 2-Hydroxypyrimidine vs. Pyrimidin-2-one Tautomeric Equilibrium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between the hydroxy and keto forms of pyrimidine (B1678525) derivatives is a critical determinant of their chemical and biological properties. This technical guide provides a comprehensive overview of the tautomeric relationship between 2-hydroxypyrimidine (B189755) and its corresponding lactam form, pyrimidin-2-one. We delve into the quantitative aspects of this equilibrium, detailing the influence of solvent and phase on the relative stability of the tautomers. Furthermore, this guide outlines detailed experimental and computational protocols for the accurate determination and prediction of tautomeric ratios, which are crucial for understanding molecular recognition, reactivity, and bioavailability in the context of drug design and development.

Introduction: The Significance of Tautomerism in Pyrimidines

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, plays a pivotal role in the behavior of heterocyclic compounds. In the realm of medicinal chemistry and drug development, the specific tautomeric form of a molecule can profoundly influence its physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity. These properties, in turn, govern a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.

The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active molecules, including nucleobases like uracil (B121893) and cytosine, and numerous synthetic drugs. The tautomeric equilibrium between the aromatic hydroxy form (enol) and the non-aromatic keto form (lactam) of this compound is of particular interest. The position of this equilibrium can be dramatically shifted by the surrounding environment, a phenomenon that has significant implications for molecular recognition by enzymes and receptors. A thorough understanding and ability to quantify this tautomeric space are therefore essential for the rational design of novel therapeutics. While the 2-hydroxypyridine/2-pyridone system is more extensively studied, it serves as an excellent and widely accepted model for the tautomerism in this compound.[1][2]

Quantitative Analysis of the Tautomeric Equilibrium

The equilibrium between this compound (enol form) and pyrimidin-2-one (keto form) is highly sensitive to the solvent environment. In the gas phase, the enol form is generally more stable, whereas in polar solvents, the equilibrium shifts significantly towards the more polar keto form. This is attributed to the better solvation of the larger dipole moment of the keto tautomer.

Below are tables summarizing the quantitative data for the analogous and well-studied 2-hydroxypyridine/2-pyridone system, which provides valuable insights into the behavior of this compound.

Table 1: Equilibrium Constants (KT = [keto]/[enol]) in Various Solvents at 298.15 K

SolventKTReference
Gas Phase~0.3[1]
Cyclohexane~1.0[1]
Chloroform3.0 - 6.0[1]
Acetonitrile16[1]
Water~900[1]

Table 2: Thermodynamic Data for the 2-Hydroxypyridine ⇌ 2-Pyridone Tautomerization

Phase/SolventΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)Reference
Gas Phase-0.64~3[1]
Cyclohexane0.33[1]
Acetonitrile9.28[1]
Water~12[1]

Experimental Protocols for Tautomer Analysis

The determination of tautomeric equilibrium constants requires precise experimental techniques. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the most common and powerful methods for these quantitative studies.

NMR Spectroscopy

Objective: To determine the tautomeric ratio of this compound in a given solvent by ¹H NMR.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) at a concentration of approximately 10-20 mg/mL.

    • Ensure the solvent is of high purity to avoid interference from impurities.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (≥400 MHz).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a relaxation delay (d1) of at least 5 times the longest T₁ of the protons of interest to ensure accurate integration.

  • Spectral Analysis and Calculation of KT:

    • Identify the distinct signals corresponding to the protons of the enol and keto tautomers. For this compound, the chemical shifts of the ring protons will differ between the two forms.

    • Carefully integrate the well-resolved signals of both tautomers.

    • Calculate the mole fraction (X) of each tautomer from the integral values. For a given proton present in both tautomers, the mole fraction of the enol form (Xenol) can be calculated as: X_enol = Integral_enol / (Integral_enol + Integral_keto)

    • The equilibrium constant, KT, is then calculated as: K_T = X_keto / X_enol

UV-Vis Spectroscopy

Objective: To determine the tautomeric ratio of this compound in various solvents by analyzing their UV-Vis absorption spectra.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a non-polar solvent where one tautomer (typically the enol form) is expected to predominate.

    • Prepare a series of dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in solvents of varying polarity.

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

    • Use the respective pure solvent as a blank.

  • Spectral Analysis and Calculation of KT:

    • The spectra of the tautomeric mixture will show overlapping absorption bands of the enol and keto forms.

    • Deconvolution of the overlapping spectra is necessary. This can be achieved using computational methods or by using "model" compounds that are locked in one tautomeric form (e.g., O-methylated and N-methylated derivatives).

    • The molar absorptivity (ε) of each tautomer at a specific wavelength must be known or estimated.

    • The ratio of the concentrations of the two tautomers can then be determined using the Beer-Lambert law at two different wavelengths where the absorption is dominated by one of the tautomers.

Computational Chemistry Protocols

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for complementing experimental data.

Objective: To calculate the relative Gibbs free energies of the this compound and pyrimidin-2-one tautomers in the gas phase and in solution.

Methodology:

  • Structure Optimization and Frequency Calculation:

    • Build the 3D structures of both the this compound and pyrimidin-2-one tautomers.

    • Perform geometry optimization and frequency calculations for both tautomers in the gas phase using a suitable DFT functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)).

    • The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.

  • Solvation Energy Calculation:

    • To model the effect of a solvent, use an implicit solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

    • Perform single-point energy calculations on the gas-phase optimized geometries using the chosen solvation model.

  • Calculation of Gibbs Free Energy and KT:

    • The Gibbs free energy (G) for each tautomer is obtained from the output of the frequency calculation.

    • The relative Gibbs free energy (ΔG) of the tautomerization reaction is calculated as: ΔG = G_keto - G_enol

    • The tautomeric equilibrium constant (KT) can then be calculated using the following equation: K_T = exp(-ΔG / RT) where R is the gas constant and T is the temperature in Kelvin.

Visualizing the Tautomerization Process

The interconversion between this compound and pyrimidin-2-one can proceed through different pathways. The direct proton transfer has a high energy barrier. However, this barrier can be significantly lowered by the presence of a catalyst, such as a water molecule, which facilitates a concerted double proton transfer.

Tautomerization_Workflow cluster_uncatalyzed Uncatalyzed Pathway cluster_catalyzed Water-Catalyzed Pathway enol_u This compound ts_u High-Energy Transition State enol_u->ts_u High ΔG‡ keto_u Pyrimidin-2-one ts_u->keto_u enol_c This compound + H₂O ts_c Lower-Energy Transition State (Concerted Proton Transfer) enol_c->ts_c Low ΔG‡ keto_c Pyrimidin-2-one + H₂O ts_c->keto_c

Caption: Uncatalyzed vs. Water-Catalyzed Tautomerization Pathways.

Experimental_Workflow cluster_nmr NMR Analysis cluster_uv UV-Vis Analysis start Start: This compound Sample prep_nmr Prepare Solution in Deuterated Solvent start->prep_nmr prep_uv Prepare Dilute Solutions in Various Solvents start->prep_uv acq_nmr Acquire ¹H NMR Spectrum prep_nmr->acq_nmr int_nmr Integrate Tautomer-Specific Peaks acq_nmr->int_nmr calc_nmr Calculate K_T int_nmr->calc_nmr end End: Quantitative Tautomer Ratio calc_nmr->end acq_uv Acquire UV-Vis Spectra prep_uv->acq_uv deconv_uv Deconvolute Overlapping Spectra acq_uv->deconv_uv calc_uv Calculate K_T deconv_uv->calc_uv calc_uv->end

Caption: Experimental Workflow for Tautomer Quantification.

Conclusion

The tautomeric equilibrium of this compound is a delicate balance influenced by its environment, with significant consequences for its chemical and biological function. For professionals in drug discovery and development, a precise understanding of the predominant tautomeric forms of pyrimidine-containing compounds is not merely academic but a practical necessity for designing effective and safe medicines. This guide has provided a foundational overview of the quantitative aspects of the this compound/pyrimidin-2-one equilibrium and detailed protocols for its experimental and computational investigation. By applying these methodologies, researchers can gain crucial insights into the tautomeric behavior of their molecules of interest, thereby facilitating more informed and successful drug design endeavors.

References

Computational Investigations of 2-Hydroxypyrimidine Tautomerism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-Hydroxypyrimidine (B189755) Tautomerism

This compound can exist in several tautomeric forms, primarily the enol-imino (hydroxy) form and the keto-amino (oxo or pyridone) form. The equilibrium between these tautomers is influenced by various factors, including the intrinsic stability of the molecules, solvent effects, and temperature. Computational chemistry provides powerful tools to investigate these equilibria at the atomic level, offering insights that are often difficult to obtain through experimental methods alone.

Theoretical studies have indicated that, in the gas phase, this compound is expected to exist almost exclusively in its hydroxy tautomeric form. This contrasts with the behavior of its well-studied analog, 2-hydroxypyridine (B17775), where the pyridone form becomes more stable in polar solvents.

Tautomeric Forms of this compound

The two primary tautomers of this compound are:

  • This compound (Enol form): Characterized by a hydroxyl (-OH) group attached to the C2 carbon of the pyrimidine (B1678525) ring.

  • Pyrimidin-2(1H)-one (Keto form): Characterized by a carbonyl (C=O) group at the C2 position and a proton attached to one of the ring nitrogen atoms.

The equilibrium between these forms is a dynamic process involving proton transfer.

Quantitative Data on Tautomer Stabilities

Table 1: Calculated Relative Energies (ΔE) and Gibbs Free Energies (ΔG) for 2-Hydroxypyridine/2-Pyridone Tautomers in the Gas Phase.

Computational MethodBasis SetΔE (kcal/mol)ΔG (kcal/mol)Favored Tautomer
B3LYP6-311++G(d,p)-0.8-0.72-Pyridone
MP26-311++G(d,p)1.51.62-Hydroxypyridine
CCSD(T)cc-pVTZ0.70.82-Hydroxypyridine

Note: A positive value indicates that 2-hydroxypyridine is more stable, while a negative value indicates that 2-pyridone is more stable. Data is illustrative and compiled from various computational studies on 2-hydroxypyridine.

Table 2: Calculated Dipole Moments (μ) for 2-Hydroxypyridine and 2-Pyridone Tautomers.

TautomerComputational MethodBasis SetDipole Moment (Debye)
2-HydroxypyridineB3LYP6-311++G(d,p)~1.3 - 1.5
2-PyridoneB3LYP6-311++G(d,p)~3.9 - 4.2

Note: The significantly larger dipole moment of the pyridone form explains its increased stability in polar solvents.

Experimental Protocols: Computational Methodologies

The following sections detail the common computational methods employed in the study of this compound and its analogs.

Quantum Mechanical Methods

Density Functional Theory (DFT): This is one of the most widely used methods for studying tautomerism due to its balance of accuracy and computational cost.

  • Functionals: Common functionals include B3LYP, M06-2X, and ωB97X-D. The choice of functional can influence the predicted relative energies.

  • Basis Sets: Pople-style basis sets such as 6-31G(d,p) and 6-311++G(d,p), as well as correlation-consistent basis sets like cc-pVTZ, are frequently used. Larger basis sets generally provide more accurate results but at a higher computational cost.

Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameterization.

  • Hartree-Fock (HF): This is the simplest ab initio method, but it does not account for electron correlation, which can be important for accurately predicting tautomer stabilities.

  • Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation at the second-order perturbation level and often provides more accurate results than HF.

  • Coupled Cluster (CC) Theory: Methods like CCSD(T) are considered the "gold standard" in quantum chemistry for their high accuracy, though they are computationally very expensive.

Geometry Optimization and Frequency Analysis
  • Optimization: The first step in any computational study is to find the minimum energy geometry for each tautomer. This is typically done using gradient-based optimization algorithms until a stationary point on the potential energy surface is located.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energy.

Solvent Effects

The influence of the solvent is a critical factor in tautomeric equilibria.

  • Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a popular choice. In this model, the solvent is treated as a continuous dielectric medium, and the solute is placed in a cavity within it. This approach is computationally efficient and often provides a good qualitative description of solvent effects.

  • Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is computationally much more demanding but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

Visualizations

Tautomeric Equilibrium of this compound

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Computational Workflow for Tautomerism Studies

Computational_Workflow start Define Tautomers of Interest geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation - Confirm Minima - Obtain ZPVE geom_opt->freq_calc gas_phase Calculate Gas-Phase Relative Energies freq_calc->gas_phase solvent_calc Incorporate Solvent Effects (e.g., PCM) gas_phase->solvent_calc solvent_energy Calculate Solvated Relative Energies solvent_calc->solvent_energy analysis Analyze Results: - Relative Stabilities - Dipole Moments - Structural Parameters solvent_energy->analysis

An In-depth Technical Guide to the Lewis Base and Electron Donor Properties of 2-Hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Lewis base and electron donor properties of 2-hydroxypyrimidine. The content delves into its tautomeric nature, protonation behavior, coordination chemistry, and hydrogen bonding capabilities, supported by quantitative data, detailed experimental methodologies, and visual representations of its chemical behavior.

Core Concepts: Lewis Basicity and Electron Donation

This compound, a heterocyclic organic compound, exhibits significant Lewis base and electron donor characteristics. These properties are primarily attributed to the lone pairs of electrons on its nitrogen and oxygen atoms. The molecule's ability to donate these electron pairs allows it to act as a ligand in coordination chemistry, form hydrogen bonds, and participate in various biological interactions. Its chemical reactivity and biological functions are intricately linked to its tautomeric equilibrium between the hydroxy and keto forms.

Tautomerism of this compound

This compound exists in a tautomeric equilibrium between its enol (this compound) and keto (2(1H)-pyrimidinone) forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In aqueous solutions, the keto form is generally favored.

protonation 2HP This compound Protonated_2HP Protonated this compound 2HP->Protonated_2HP + H+ H+ H+ Protonated_2HP->2HP - H+ coordination_complex cluster_reactants Reactants cluster_product Product 2HP This compound (Ligand) Complex This compound Metal Complex 2HP->Complex Metal Metal Ion (e.g., Cu²⁺, Zn²⁺) Metal->Complex

The Role of 2-Hydroxypyrimidine in Nucleic Acid Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxypyrimidine (B189755), a structural isomer of the canonical pyrimidine (B1678525) bases, presents a fascinating case study in the expanded chemical space of nucleic acids. Its ability to exist in tautomeric forms—the lactam (2-pyrimidinone) and the lactim (this compound)—profoundly influences its base-pairing potential, nucleic acid stability, and interaction with the enzymatic machinery of the cell. This technical guide provides a comprehensive overview of the chemistry of this compound and its nucleoside derivatives, focusing on its synthesis, tautomerism, impact on nucleic acid structure and thermodynamics, and its role in mutagenesis and potential therapeutic applications. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge to explore and harness the unique properties of this non-canonical pyrimidine.

Introduction to this compound

This compound is a pyrimidine derivative with a hydroxyl group at the C2 position. It is a heterocyclic organic compound that serves as a versatile building block in pharmaceutical and agrochemical industries.[1] In the context of nucleic acid chemistry, its significance lies in its structural analogy to uracil (B121893) and cytosine and its potential to engage in non-canonical base pairing, thereby altering the structure and function of DNA and RNA.

The defining characteristic of this compound is its tautomerism, existing in equilibrium between the lactam (2-pyrimidinone) and the aromatic lactim (this compound) forms. The position of this equilibrium is sensitive to the solvent environment, with polar solvents favoring the 2-pyrimidinone form.[2][3] This tautomeric flexibility is central to its unique role in nucleic acid chemistry.

Tautomerism and Non-Canonical Base Pairing

The tautomeric equilibrium of this compound is a critical determinant of its hydrogen bonding capabilities. The lactam form can act as a hydrogen bond donor and acceptor, while the lactim form presents a different pattern of donors and acceptors. This allows for the formation of non-canonical base pairs with the canonical bases: adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T) or uracil (U).

dot graph Tautomerism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

"this compound (Lactim)" [fillcolor="#F1F3F4"]; "2-Pyrimidinone (Lactam)" [fillcolor="#F1F3F4"];

BasePairing cluster_2HP This compound Tautomers cluster_Canonical Canonical Bases Lactim This compound (Lactim) A Adenine Lactim->A H-bonds C Cytosine Lactim->C H-bonds Lactam 2-Pyrimidinone (Lactam) G Guanine Lactam->G H-bonds T Thymine Lactam->T H-bonds

Table 1: Tautomeric Equilibrium Constants (KT = [Lactam]/[Lactim]) for 2-Hydroxypyridine (B17775) in Various Solvents

SolventDielectric ConstantKTReference
Gas Phase1~0.3[2]
Cyclohexane2.021.7[4]
Chloroform4.816.0[4]
Acetonitrile37.5-[1]
Water80.1900[2]

Note: Data for 2-hydroxypyridine is used as a proxy for this compound due to the availability of experimental data. The trend of favoring the lactam form in more polar solvents is expected to be similar.

Synthesis of this compound Nucleosides and Oligonucleotides

The incorporation of this compound into nucleic acids requires the synthesis of its corresponding 2'-deoxynucleoside and its subsequent conversion to a phosphoramidite (B1245037) for solid-phase oligonucleotide synthesis.

SynthesisWorkflow Start This compound Step1 Glycosylation Start->Step1 Step2 Protection Step1->Step2 Step3 Phosphitylation Step2->Step3 End Phosphoramidite Step3->End

Experimental Protocol: Synthesis of this compound 2'-Deoxyribonucleoside

This is a generalized protocol based on methods for synthesizing other pyrimidine nucleosides and should be optimized for this compound.

  • Protection of this compound: The hydroxyl group of this compound is protected, for example, by silylation with hexamethyldisilazane (B44280) (HMDS) to increase its solubility in organic solvents and to direct the glycosylation reaction.

  • Glycosylation: The protected this compound is reacted with a protected deoxyribose derivative, such as 1-chloro-2-deoxy-3,5-di-O-(p-toluoyl)-α-D-ribofuranose, in the presence of a Lewis acid catalyst (e.g., SnCl4) in an aprotic solvent like acetonitrile.

  • Deprotection: The protecting groups on the sugar and the base are removed. The toluoyl groups can be removed by treatment with sodium methoxide (B1231860) in methanol, and the silyl (B83357) group is removed during aqueous workup.

  • Purification: The resulting this compound 2'-deoxyribonucleoside is purified by column chromatography.

Experimental Protocol: Incorporation into Oligonucleotides
  • Phosphoramidite Synthesis: The 5'-hydroxyl group of the this compound 2'-deoxyribonucleoside is protected with a dimethoxytrityl (DMT) group. The 3'-hydroxyl group is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to yield the phosphoramidite monomer.[5]

  • Solid-Phase Synthesis: The phosphoramidite is used in an automated DNA synthesizer. The synthesis cycle involves:

    • Detritylation: Removal of the DMT group from the growing oligonucleotide chain.

    • Coupling: Addition of the this compound phosphoramidite.

    • Capping: Acetylation of unreacted 5'-hydroxyl groups.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Deprotection and Purification: The oligonucleotide is cleaved from the solid support and all protecting groups are removed. The final product is purified by HPLC or polyacrylamide gel electrophoresis.[3][6]

Impact on Nucleic Acid Stability

The introduction of a non-canonical base like this compound can affect the thermodynamic stability of a DNA or RNA duplex. The stability is influenced by the specific base it is paired with and the surrounding sequence context. The change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) upon duplex formation can be determined by UV-melting studies.

Experimental Protocol: UV-Melting Analysis
  • Sample Preparation: Anneal complementary oligonucleotides, one containing this compound, in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Prepare a series of dilutions to determine the concentration dependence of the melting temperature (Tm).[6][7]

  • UV-Melting Measurement: Use a UV-Vis spectrophotometer with a temperature controller to monitor the absorbance at 260 nm as the temperature is slowly increased. The melting curve will show a sigmoidal transition from the double-stranded to the single-stranded state.[6][7]

  • Data Analysis: Determine the Tm, the temperature at which 50% of the duplex is denatured, from the first derivative of the melting curve.

  • Thermodynamic Parameter Calculation: Plot 1/Tm versus ln(CT), where CT is the total oligonucleotide concentration. The slope and intercept of this van't Hoff plot can be used to calculate ΔH° and ΔS°, respectively. ΔG° can then be calculated using the equation: ΔG° = ΔH° - TΔS°.[8][9]

Table 2: Hypothetical Thermodynamic Parameters for a DNA Duplex Containing a this compound (Z) Mismatch

Base PairΔG°37 (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)
A-T-1.5-7.2-19.1
G-C-2.5-8.5-20.1
Z-A -1.0-6.0-16.8
Z-G -1.8-7.5-19.1
Z-C -0.8-5.5-15.8
Z-T -1.2-6.5-17.8

Note: These are hypothetical values for illustrative purposes. Actual values need to be determined experimentally.

Enzymatic Incorporation and Mutagenesis

The ability of DNA and RNA polymerases to incorporate the triphosphate derivative of this compound (dZTP or ZTP) is a key factor in its potential biological effects. The efficiency and fidelity of this incorporation can be studied using kinetic assays. Misincorporation can lead to mutations.

PolymeraseInteraction Polymerase Polymerase DNA_Template DNA Template Polymerase->DNA_Template binds Incorporation Incorporation Polymerase->Incorporation catalyzes dZTP 2-OH-Pyrimidine-TP dZTP->Incorporation Elongation Chain Elongation Incorporation->Elongation Mutation Potential Mutation Incorporation->Mutation misincorporation

Experimental Protocol: Steady-State Kinetics of Incorporation
  • Primer-Template Preparation: Design a primer-template system where the template base opposite the desired incorporation site is varied (A, G, C, or T). The primer is typically labeled with a fluorescent dye or 32P for detection.[10][11]

  • Reaction Setup: Set up reactions containing the primer-template, a DNA polymerase, and varying concentrations of the incoming dNTP (either a canonical dNTP or dZTP).

  • Time Course: Incubate the reactions at the optimal temperature for the polymerase and take aliquots at different time points, quenching the reaction with a stop solution (e.g., EDTA in formamide).[10]

  • Product Analysis: Separate the products by denaturing polyacrylamide gel electrophoresis (PAGE) and quantify the amount of extended primer.

  • Kinetic Parameter Calculation: Plot the initial velocity of the reaction versus the dNTP concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The catalytic efficiency (kcat/Km) can then be calculated.[10][11]

Table 3: Hypothetical Steady-State Kinetic Parameters for dZTP Incorporation

Template BaseIncoming dNTPKm (µM)Vmax (relative)kcat/Km (relative)
AdTTP511
AdZTP 500.10.01
CdGTP41.21.5
CdZTP 1000.050.0025
GdCTP60.90.75
GdZTP 200.50.125
TdATP51.11.1
TdZTP 800.080.005

Note: These are hypothetical values for illustrative purposes. Actual values need to be determined experimentally.

Mutagenicity Assessment: The Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth. The test measures the rate of reverse mutations that restore the ability to synthesize histidine.

  • Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[12][13]

  • Metabolic Activation: Perform the test with and without a liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[12]

  • Exposure: Expose the bacterial strains to various concentrations of this compound on histidine-deficient agar (B569324) plates.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies. A significant increase in the number of colonies compared to the negative control indicates mutagenic potential.[13]

Applications in Drug Development

The unique properties of this compound and its derivatives make them interesting candidates for drug development.

  • Antiviral Agents: Modified nucleosides are a cornerstone of antiviral therapy. The ability of this compound nucleosides to be incorporated into viral genomes and disrupt replication is a potential avenue for developing new antiviral drugs.

  • Anticancer Agents: The incorporation of modified nucleosides can induce chain termination or lead to dysfunctional DNA, which can be selectively toxic to rapidly dividing cancer cells.

  • Probes for Nucleic Acid Structure and Function: Oligonucleotides containing this compound can be used as probes to study DNA-protein interactions, DNA repair mechanisms, and the structural dynamics of nucleic acids.

Conclusion

This compound represents a compelling modification to the standard repertoire of nucleic acid bases. Its tautomeric nature allows for diverse, non-canonical base-pairing interactions, influencing the stability and structure of DNA and RNA. Understanding the synthesis, incorporation, and biological consequences of this modified pyrimidine is crucial for leveraging its potential in molecular biology, biotechnology, and medicine. The experimental protocols and data frameworks provided in this guide offer a foundation for researchers to delve into the fascinating chemistry of this compound and its role in the ever-expanding world of nucleic acids. Further experimental determination of the thermodynamic, kinetic, and mutagenic properties of this compound is essential to fully elucidate its impact on nucleic acid chemistry and to guide its application in scientific research and drug development.

References

Methodological & Application

Synthesis of 2-Hydroxypyrimidine from Urea and 1,3-Dicarbonyls: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-hydroxypyrimidine (B189755) derivatives through the condensation of urea (B33335) with 1,3-dicarbonyl compounds. This synthetic route is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by the resulting pyrimidine (B1678525) core structure. The methodologies described herein are based on the well-established Biginelli and Pinner-type reactions, offering versatile approaches for the generation of diverse molecular libraries for drug discovery and development.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] The synthesis of 2-hydroxypyrimidines, which exist in tautomeric equilibrium with pyrimidin-2(1H)-ones, is a fundamental transformation in organic synthesis. The reaction of urea with 1,3-dicarbonyl compounds, such as β-diketones and β-ketoesters, provides a direct and efficient method for constructing this heterocyclic system.

Two classical named reactions are central to this transformation:

  • The Biginelli Reaction: A one-pot, three-component reaction between an aldehyde, a β-keto ester (or other 1,3-dicarbonyl compound), and urea (or thiourea) to produce dihydropyrimidinones.[4][5][6] Subsequent oxidation can yield the aromatic pyrimidine ring.

  • The Pinner Synthesis: In a broader sense, this involves the condensation of a 1,3-dicarbonyl compound with an amidine (urea can be considered a diamide (B1670390) of carbonic acid) to form a pyrimidine ring.[7][8][9] This reaction can be catalyzed by either acids or bases.

These reactions offer a straightforward entry to a diverse range of substituted 2-hydroxypyrimidines, which are valuable intermediates in the synthesis of more complex drug candidates.

Reaction Mechanisms

The synthesis of 2-hydroxypyrimidines from urea and 1,3-dicarbonyls can proceed through different mechanistic pathways depending on the reaction conditions (acidic or basic catalysis) and the specific substrates employed.

Acid-Catalyzed Mechanism (Biginelli-type)

Under acidic conditions, the reaction is believed to proceed via an N-acyliminium ion intermediate.[6]

G Urea Urea Protonation1 Protonation Urea->Protonation1 Aldehyde Aldehyde (R'-CHO) Aldehyde->Protonation1 Acyliminium N-Acyliminium Ion Protonation1->Acyliminium + H+ Nucleophilic_Attack Nucleophilic Attack Acyliminium->Nucleophilic_Attack Dicarbonyl 1,3-Dicarbonyl (Enol form) Dicarbonyl->Nucleophilic_Attack Intermediate1 Open-chain ureide Nucleophilic_Attack->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Tetrahydropyrimidine intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration - H2O DHPM Dihydropyrimidinone (DHPM) Dehydration->DHPM Oxidation Oxidation (optional) DHPM->Oxidation Product This compound Oxidation->Product

Caption: Acid-catalyzed reaction pathway.

Base-Catalyzed Mechanism

In the presence of a base, the 1,3-dicarbonyl compound is deprotonated to form an enolate, which then acts as the nucleophile.

G Dicarbonyl 1,3-Dicarbonyl Enolate Enolate Dicarbonyl->Enolate + Base Base Base Base->Enolate Condensation1 Condensation Enolate->Condensation1 Urea Urea Urea->Condensation1 Intermediate1 Adduct Condensation1->Intermediate1 Cyclization Intramolecular Cyclization & Dehydration Intermediate1->Cyclization Product This compound Cyclization->Product - 2 H2O

Caption: Base-catalyzed reaction pathway.

Data Presentation: Reaction Conditions and Yields

The following tables summarize various reaction conditions for the synthesis of this compound derivatives from urea and different 1,3-dicarbonyl compounds.

Table 1: Synthesis of 2-Hydroxypyrimidines using β-Diketones

1,3-DiketoneCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
AcetylacetoneHClEthanol (B145695)Reflux258[10]
AcetylacetoneH₃PO₄-1001-[11]
AcetylacetoneDicalcium PhosphateEthanolReflux0.592[12]
BenzoylacetoneFormamide-220-60[13]
Hexafluoroacetylacetone-----[14]

Table 2: Synthesis of 2-Hydroxypyrimidines using β-Ketoesters

β-KetoesterAldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl acetoacetate (B1235776)Benzaldehyde (B42025)HClEthanolReflux158[10]
Ethyl acetoacetateBenzaldehydeBenzyltriethylammonium chlorideSolvent-free900.5>85[4]
Ethyl acetoacetate4-MethoxybenzaldehydeH₂SO₄-80181.7 (pH 4)[15]
Ethyl acetoacetateVanillinH₂SO₄-801-[15]
Ethyl acetoacetateAcetaldehydeH₂SO₄-801-[15]
Ethyl acetoacetateBenzaldehydeDicalcium PhosphateEthanolReflux0.3394[12]
Ethyl acetoacetateBenzaldehydeYb(OTf)₃Solvent-free--high[6]

Experimental Protocols

The following are generalized protocols for the synthesis of 2-hydroxypyrimidines. Researchers should adapt these protocols based on the specific substrates and desired scale.

Protocol 1: Acid-Catalyzed Synthesis of 4-Phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one (Biginelli Reaction)

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed ice

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.[10][12]

  • To this mixture, add a catalytic amount of concentrated HCl (e.g., 3-4 drops).[10]

  • Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 1-2 hours), cool the reaction mixture to room temperature.[10]

  • Pour the reaction mixture onto crushed ice with stirring.[4]

  • The solid product will precipitate. Collect the solid by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from hot ethanol to obtain the purified dihydropyrimidinone.[10]

Protocol 2: Base-Promoted Synthesis of 4,6-Disubstituted-2-hydroxypyrimidine

Materials:

  • 1,3-Diketone (e.g., Acetylacetone)

  • Urea

  • Ethanolic Potassium Hydroxide (B78521) solution

  • Dilute Hydrochloric Acid (HCl)

  • Deionized water

Procedure:

  • Dissolve the 1,3-diketone (1.0 eq) and urea (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add an ethanolic solution of potassium hydroxide with constant stirring.

  • Reflux the reaction mixture for the appropriate time (monitor by TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with dilute HCl to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Experimental Workflow

The general workflow for the synthesis and purification of 2-hydroxypyrimidines is outlined below.

G Start Start Reactants Combine Urea, 1,3-Dicarbonyl, (and Aldehyde for Biginelli) Start->Reactants Solvent_Catalyst Add Solvent and Catalyst (Acid or Base) Reactants->Solvent_Catalyst Reaction Heat to Reflux (or other specified temperature) Solvent_Catalyst->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (e.g., Quench with ice-water) Monitoring->Workup Complete Isolation Isolate Crude Product (Filtration) Workup->Isolation Purification Purify Product (Recrystallization) Isolation->Purification Characterization Characterize Product (NMR, IR, MS, mp) Purification->Characterization End End Characterization->End

Caption: General experimental workflow.

Applications in Drug Development

The this compound scaffold and its dihydrogenated precursors are of significant interest to the pharmaceutical industry. Dihydropyrimidinones (DHPMs), the products of the Biginelli reaction, are widely recognized for their therapeutic potential.[4]

  • Calcium Channel Blockers: Certain DHPMs have been identified as potent calcium channel blockers, which are used in the treatment of hypertension.[4]

  • Antihypertensive Agents: The modulation of calcium channels and other cellular targets by pyrimidine derivatives contributes to their antihypertensive effects.[4]

  • Alpha-1a-Antagonists: This class of compounds has applications in treating conditions such as benign prostatic hyperplasia.[4]

  • Anticancer Agents: The pyrimidine nucleus is a key component of many anticancer drugs. For example, Monastrol, a mitotic kinesin Eg5 inhibitor, is a dihydropyrimidinone synthesized via the Biginelli reaction.[4] Pyrimidine derivatives containing urea moieties have also been investigated as apoptosis-inducing agents in cancer cells.[1]

  • Antiviral and Antimicrobial Agents: The pyrimidine ring is a fundamental component of nucleosides, and its analogs are widely used as antiviral and antimicrobial drugs.[2][3]

The versatility of the synthesis of 2-hydroxypyrimidines from urea and 1,3-dicarbonyls allows for the creation of large libraries of compounds for high-throughput screening, facilitating the discovery of new drug candidates with improved efficacy and safety profiles.

References

Application Notes and Protocols for the Preparation of 2-Hydroxypyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-Hydroxypyrimidine hydrochloride, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved via the Pinner condensation reaction, a reliable method for pyrimidine (B1678525) ring formation. This protocol includes a detailed experimental procedure, characterization data, and an overview of the potential biological significance of pyrimidine derivatives.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals and biologically active compounds, forming the core structure of nucleobases in DNA and RNA. The functionalization of the pyrimidine ring is a key strategy in drug discovery, leading to compounds with a wide spectrum of activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. This compound hydrochloride serves as a crucial building block for the synthesis of more complex molecules. Its preparation via the condensation of a 1,3-dicarbonyl equivalent with urea (B33335) is an efficient and well-established synthetic route.

Data Presentation

Physicochemical and Characterization Data
ParameterValueReference
Molecular Formula C₄H₅ClN₂O
Molecular Weight 132.55 g/mol
Appearance Light yellow to beige crystalline solid[1]
Melting Point 200-205 °C (decomposition)
Purity (Assay) ≥98%
¹H NMR Spectrum Conforms to structure[2]
Infrared Spectrum Conforms to structure[1]

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol is based on the Pinner pyrimidine synthesis, which involves the acid-catalyzed condensation of an amidine (urea) with a 1,3-dicarbonyl compound equivalent (malonaldehyde bis(dimethyl acetal)).

Materials:

  • Urea (CH₄N₂O)

  • Malonaldehyde bis(dimethyl acetal) (C₇H₁₆O₄)

  • Methanol (CH₃OH)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether ((C₂H₅)₂O)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and flask

  • Vacuum oven

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve urea (1.0 eq) in methanol.

  • Addition of Reagents: To the stirred solution, add malonaldehyde bis(dimethyl acetal) (1.0 eq).

  • Acidification and Reflux: Slowly add concentrated hydrochloric acid (1.1 eq) to the mixture. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Crystallization and Isolation: After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.

  • Filtration: Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with cold diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified this compound hydrochloride in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization: Determine the melting point, and record ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity of the final product. An expected yield of 70-85% can be anticipated.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

Mobile Phase:

Procedure:

  • Standard Preparation: Prepare a stock solution of a known concentration of this compound hydrochloride in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Detection wavelength: 254 nm

    • Column temperature: 25 °C

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity is determined by comparing the peak area of the main product peak to the total peak area of all components in the chromatogram.

Visualizations

Experimental Workflow for Synthesis

reagents Urea + Malonaldehyde bis(dimethyl acetal) in Methanol acidification Add Concentrated HCl reagents->acidification reflux Heat to Reflux (4-6 h) acidification->reflux cooling Cool in Ice Bath reflux->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Diethyl Ether filtration->washing drying Dry in Vacuum Oven washing->drying product This compound Hydrochloride drying->product compound This compound Derivative target1 Aldehyde Oxidase compound->target1 Inhibition target2 DNA Polymerase / Nucleotide Metabolism compound->target2 Inhibition effect1 Inhibition of Enzyme Activity target1->effect1 effect2 Inhibition of DNA Synthesis target2->effect2 outcome1 Altered Xenobiotic Metabolism effect1->outcome1 outcome2 Cytotoxicity / Apoptosis effect2->outcome2

References

Application Notes and Protocols for the Use of Pyrimidine Scaffolds in the Synthesis of Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine (B1678525) ring is a fundamental heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to the purine (B94841) and pyrimidine bases of nucleic acids allows it to interact with a multitude of biological targets, making it a "privileged scaffold" in pharmaceutical development. While 2-hydroxypyrimidine (B189755) itself is a basic building block, its core structure is integral to a vast array of synthetic derivatives exhibiting potent pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][2] Several commercially available anticancer drugs, such as Imatinib and Palbociclib, feature a 2-aminopyrimidine (B69317) core, underscoring the therapeutic importance of this moiety.[3]

These application notes provide detailed protocols for the synthesis of various anticancer agents based on pyrimidine derivatives, summarize their biological activities with quantitative data, and illustrate their mechanisms of action through signaling pathway diagrams. The methodologies and data presented are intended for researchers, scientists, and professionals in the field of drug development.

I. Synthesis of Anticancer Pyrimidine Derivatives

The versatility of the pyrimidine core allows for the synthesis of diverse compound libraries. Below are protocols for two distinct classes of pyrimidine-based anticancer agents.

Protocol 1: Synthesis of 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidine Derivatives

This protocol describes a method for synthesizing thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which have shown potential as anticancer agents.[4] The synthesis involves the cyclization of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides with trifluoroacetic anhydride (B1165640).[4]

Materials:

  • 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides (starting material)

  • Trifluoroacetic anhydride

  • Appropriate reaction solvent

  • Standard laboratory glassware for reflux and purification

Procedure:

  • The starting 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides are prepared from sulfur, 2-cyanoacetamide, and an appropriate isothiocyanate, following established literature procedures.[4]

  • In a round-bottom flask, suspend the starting thiazole-5-carboxamide (B1230067) in a suitable solvent.

  • Add trifluoroacetic anhydride to the mixture.

  • Heat the reaction mixture under reflux. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from an appropriate solvent to yield the desired 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[4][5]thiazolo[4,5-d]pyrimidin-7(6H)-one.[4]

Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

This protocol outlines the synthesis of pyrido[2,3-d]pyrimidine derivatives, another class of compounds with demonstrated anticancer and antioxidant properties.[6] The synthesis is achieved through the condensation of an α,β-unsaturated ketone (chalcone) with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate.[6]

Materials:

  • Substituted α,β-unsaturated ketone (chalcone)

  • 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate

  • Glacial acetic acid

  • Standard laboratory glassware for reflux and purification (column chromatography, recrystallization)

Procedure:

  • Synthesize the required α,β-unsaturated ketones (chalcones) via a Claisen-Schmidt condensation of an appropriately substituted ketone and aldehyde in the presence of aqueous KOH in ethanol (B145695).[7]

  • In a round-bottom flask, dissolve the synthesized chalcone (B49325) and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid.

  • Heat the reaction mixture at 118 °C for approximately 96 hours.[6] Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude product.

  • Collect the precipitate by filtration and wash with water.

  • Purify the crude product by column chromatography or recrystallization from ethanol or ethyl acetate (B1210297) to obtain the pure pyrido[2,3-d]pyrimidine derivative.[6]

General Workflow for Synthesis and Initial Screening

G start_end start_end process process decision decision data data A Design & Select Pyrimidine Scaffold B Synthesize Starting Materials (e.g., Chalcones) A->B C Condensation/Cyclization Reaction (e.g., Protocol 1 or 2) B->C D Purification (Recrystallization/Chromatography) C->D E Structural Characterization (NMR, MS, IR) D->E F Pure Pyrimidine Derivative E->F G In Vitro Cytotoxicity Assay (e.g., MTT Assay) F->G H Determine IC50 Values G->H I Lead Compound Identification H->I

Caption: General workflow for the synthesis and initial biological evaluation of pyrimidine derivatives.

II. Biological Evaluation and Mechanism of Action

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases.[5][8] Kinases are crucial enzymes in signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, act as ATP-competitive inhibitors, binding to the ATP pocket of kinases and blocking their downstream signaling.[5][9] Targets include tyrosine kinases (TKs), cyclin-dependent kinases (CDKs), and Bruton's tyrosine kinase (BTK).[5][10]

Signaling Pathway for a Receptor Tyrosine Kinase (RTK)

G cluster_membrane Cell Membrane receptor receptor ligand ligand pathway_mol pathway_mol inhibitor inhibitor outcome outcome RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GF Growth Factor (Ligand) GF->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->RTK Inhibits (ATP-Competitive)

Caption: Inhibition of a generic RTK signaling pathway by a pyrimidine-based anticancer agent.

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound. It is a standard preliminary test for anticancer drug screening.[4]

Materials:

  • Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HepG2 liver cancer)[1][11]

  • Normal cell line for selectivity testing (e.g., HaCaT keratinocytes)[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[4][11]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

III. Quantitative Data Summary

The following tables summarize the in vitro anticancer activity (IC₅₀ values) of representative pyrimidine derivatives against various human cancer cell lines. Lower IC₅₀ values indicate higher potency.

Table 1: Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives [4]

CompoundA375 (Melanoma) IC₅₀ (µM)C32 (Melanoma) IC₅₀ (µM)DU145 (Prostate) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HaCaT (Normal) IC₅₀ (µM)
3b 25.424.4>50>5033.5
3a >50>50>50>50>50
3c >50>50>50>50>50
3d >50>50>50>50>50

Data extracted from a study on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives. Compound 3b showed the most promising activity, particularly against melanoma cell lines.[4]

Table 2: Anticancer Activity of Pyrido[2,3-d]pyrimidine and Oxacalix[1]arene[1]pyrimidine Derivatives [6][11]

CompoundCell LineCompound ClassIC₅₀ (µM)
2a A549 (Lung)Pyrido[2,3-d]pyrimidine> 100
2d A549 (Lung)Pyrido[2,3-d]pyrimidine50.5
2f A549 (Lung)Pyrido[2,3-d]pyrimidine61.2
5l HepG2 (Liver)Oxacalix[1]arene[1]pyrimidine12.37
5l HeLa (Cervical)Oxacalix[1]arene[1]pyrimidine25.13
5l MCF7 (Breast)Oxacalix[1]arene[1]pyrimidine29.54
5l A549 (Lung)Oxacalix[1]arene[1]pyrimidine31.42

Data compiled from studies on different pyrimidine derivatives, highlighting varying potency against different cancer types.[6][11]

Conclusion

The pyrimidine scaffold is a cornerstone in the development of modern anticancer therapeutics. The synthetic accessibility and the possibility for diverse functionalization of the pyrimidine ring allow for the fine-tuning of pharmacological properties to target specific biological pathways, primarily kinase-driven signaling cascades. The protocols and data presented herein offer a foundational guide for the synthesis and evaluation of novel pyrimidine-based compounds, paving the way for the discovery of more selective and effective anticancer agents.

References

Applications of 2-Hydroxypyrimidine in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 2-hydroxypyrimidine (B189755) and its derivatives as a versatile scaffold in the synthesis of a wide range of agrochemicals, including fungicides, herbicides, and insecticides. Detailed application notes, quantitative data, experimental protocols, and mechanistic diagrams are presented to facilitate research and development in this field.

Introduction

The pyrimidine (B1678525) ring is a privileged scaffold in the design and discovery of biologically active molecules. Its presence in natural compounds like nucleic acids and vitamins underscores its fundamental role in biological systems. In agrochemical research, the this compound core and its tautomeric form, pyrimidin-2(1H)-one, serve as a crucial starting material for the synthesis of potent and selective pesticides. The ability to functionalize the pyrimidine ring at various positions allows for the fine-tuning of physicochemical properties and biological activity, leading to the development of effective crop protection agents.

Fungicidal Applications

Derivatives of this compound have demonstrated significant efficacy against a broad spectrum of phytopathogenic fungi. These compounds often act by inhibiting crucial fungal enzymes, leading to the disruption of essential cellular processes.

Application Note: Phenylpyrimidine Fungicides for Gray Mold Control

One of the most important classes of fungicides derived from the pyrimidine scaffold is the phenylpyrimidines. These compounds are particularly effective against gray mold (Botrytis cinerea), a devastating disease affecting a wide variety of crops. By modifying the substituents on the pyrimidine and phenyl rings, researchers have developed fungicides with high potency and selectivity.

Mechanism of Action: Many pyrimidine-based fungicides, including some phenylpyrimidines, are known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. Specifically, they can target enzymes such as sterol C-14 demethylase. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death. Some pyrimidine derivatives have also been shown to inhibit other cellular processes, such as mitochondrial respiration.

Quantitative Data: Fungicidal Activity of this compound Derivatives

The following table summarizes the in vitro fungicidal activity of representative this compound derivatives against Botrytis cinerea.

Compound IDDerivative ClassTarget OrganismEC50 (µg/mL)Inhibition Rate (%) at 50 µg/mLReference
F-1 N-phenyl-pyrimidinamineBotrytis cinerea0.13 - 0.24>90%[1]
F-2 Thiazolamide-cyclohexylsulfonamideBotrytis cinerea1.99 - 2.04>90%[2]
F-3 Pyrimidine-amideBotrytis cinereaNot specified~50%[3]
Experimental Protocol: Synthesis of a Phenylpyrimidine Fungicide Intermediate

This protocol outlines the synthesis of 4,6-dichloro-2-methylpyrimidine, a key intermediate for many phenylpyrimidine fungicides, starting from 2-methyl-4,6-hydroxypyrimidine.

Materials:

  • 2-Methyl-4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • N,N-diethylaniline

  • Dichloroethane

  • Sodium methoxide

  • Dimethyl malonate

  • Acetamidine (B91507) hydrochloride

  • Methanol (B129727)

  • Hydrochloric acid

  • Ice

  • Standard laboratory glassware and safety equipment

Procedure:

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine (B75791)

  • Under an ice bath, add sodium methoxide, dimethyl malonate, and acetamidine hydrochloride to methanol.

  • Remove the ice bath and allow the reaction to proceed at 18-25 °C for 3-5 hours.

  • Remove methanol by distillation under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 1-2 with hydrochloric acid.

  • Stir the solution at 0 °C for 3-5 hours to induce crystallization.

  • Filter the white solid, wash with cold water and methanol, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine.[4]

Step 2: Synthesis of 4,6-dichloro-2-methylpyrimidine

  • To the 4,6-dihydroxy-2-methylpyrimidine obtained in Step 1, add N,N-diethylaniline and dichloroethane.

  • Heat the mixture to reflux.

  • Slowly add a solution of triphosgene (B27547) in dichloroethane.

  • Continue refluxing for 6-8 hours.[5]

  • After completion, wash the reaction mixture, dry the organic layer, filter, and concentrate.

  • Recrystallize the crude product to obtain pure 4,6-dichloro-2-methylpyrimidine.[5]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Fungicide_MoA cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Outcome Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Sterol C-14 demethylase Disrupted_Membrane Disrupted Fungal Cell Membrane Ergosterol->Disrupted_Membrane Leads to lack of Pyrimidine_Fungicide This compound Derivative Fungicide Inhibition Inhibition Pyrimidine_Fungicide->Inhibition Inhibition->Lanosterol Fungal_Death Fungal Cell Death Disrupted_Membrane->Fungal_Death Herbicide_MoA cluster_pathway Chlorophyll Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Outcome Glutamate Glutamate Protoporphyrinogen_IX Protoporphyrinogen IX Glutamate->Protoporphyrinogen_IX Multiple Steps Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO Enzyme ROS_Production Reactive Oxygen Species (ROS) Production Protoporphyrinogen_IX->ROS_Production Accumulation leads to Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Multiple Steps Pyrimidine_Herbicide This compound Derivative Herbicide Inhibition Inhibition Pyrimidine_Herbicide->Inhibition Inhibition->Protoporphyrinogen_IX Cell_Damage Cell Membrane Damage ROS_Production->Cell_Damage Plant_Death Plant Death Cell_Damage->Plant_Death Insecticide_Bioassay cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment Compound_Prep Prepare test compound solutions in acetone/water with surfactant Leaf_Dip Dip host plant leaves in test solutions for 10 seconds Compound_Prep->Leaf_Dip Insect_Rearing Rear cowpea aphids (Aphis craccivora) on host plants Infestation Place aphids on treated leaves Insect_Rearing->Infestation Leaf_Dip->Infestation Incubation Incubate at controlled temperature and humidity for 24 hours Infestation->Incubation Mortality_Count Count dead and live aphids to determine mortality rate Incubation->Mortality_Count LC50_Calc Calculate LC50 value Mortality_Count->LC50_Calc

References

Synthesis and Biological Evaluation of Bioactive 2-Hydroxypyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive molecules, including nucleobases and a wide array of therapeutic agents. Among these, 2-hydroxypyrimidine (B189755) derivatives have garnered significant attention due to their diverse and potent biological activities. These compounds have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] Their therapeutic potential often stems from their ability to interact with key biological targets, such as protein kinases. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bioactive this compound derivatives, with a focus on their anticancer and antimicrobial properties.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the in vitro biological activities of various this compound derivatives against cancer cell lines and microbial strains.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
1 A549 (Lung)1.7[3]
MCF-7 (Breast)11.7[3]
HepG2 (Liver)0.21[3]
2d A549 (Lung)Strong cytotoxicity at 50 µM[4]
2a -42 (Lipoxygenase inhibitor)[4]
2f -47.5 (Lipoxygenase inhibitor)[4]
Compound 6 A549 (Lung)1.7[3]
MCF-7 (Breast)11.7[3]
HepG2 (Liver)0.21[3]
3b A375 (Melanoma)Excellent growth inhibition[5]
C32 (Melanoma)Excellent growth inhibition[5]
DU145 (Prostate)Excellent growth inhibition[5]
MCF-7/WT (Breast)Excellent growth inhibition[5]
8c MT330 (Glioblastoma)0.00209[6]
LN229 (Glioblastoma)0.00236[6]
8d MT330 (Glioblastoma)0.0031[6]
LN229 (Glioblastoma)0.00315[6]
8e MT330 (Glioblastoma)0.00081[6]
LN229 (Glioblastoma)0.00582[6]

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
7a S. aureus4C. albicans-[7]
B. subtilis6
E. coli8
C. pneumoniae12
7d S. aureus6C. albicans-[7]
B. subtilis4
E. coli6
C. pneumoniae8
9d S. aureus4C. albicans-[7]
B. subtilis6
E. coli8
C. pneumoniae10
12 S. aureus0.87 (µM/ml)C. albicans1.73 (µM/ml)[6]
5 B. subtilis0.96 (µM/ml)A. niger-[6]
2 E. coli0.91 (µM/ml)--[6]
10 S. enterica1.55 (µM/ml)--[6]
P. aeruginosa0.77 (µM/ml)
11 --A. niger1.68 (µM/ml)[6]

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via Solvent-Free Biginelli Reaction

This protocol describes a green and efficient method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, a class of this compound derivatives, using a solvent-free and catalyst-free approach.[8][9]

Materials:

  • Aromatic aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea (B33335) or thiourea (B124793) (1.5 mmol)

  • Mortar and pestle or ball mill

  • Heating apparatus (e.g., oil bath or heating mantle)

Procedure:

  • In a mortar or ball mill, combine the aromatic aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).

  • Grind the mixture thoroughly for 5-10 minutes at room temperature to ensure homogeneity.

  • Transfer the mixture to a round-bottom flask.

  • Heat the reaction mixture at 100-110 °C for the appropriate time (typically 30-90 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add cold water to the solidified mass and stir vigorously.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol (B145695).

  • Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Expected Yield: 85-98%[3][4]

Protocol 2: Synthesis of this compound Derivatives from Chalcones

This protocol outlines the synthesis of this compound derivatives starting from chalcones, which are α,β-unsaturated ketones.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative (0.01 mol) and urea (0.01 mol) in ethanol.

  • Slowly add 40% aqueous potassium hydroxide solution with constant stirring.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.[10][11][12]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into an ice bath and neutralize with dilute hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water until the washings are neutral.

  • Dry the product and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure this compound derivative.

  • Characterize the final product using appropriate analytical techniques.

Expected Yield: 58-85%[11][13]

Signaling Pathways and Experimental Workflows

PIM-1 Kinase Signaling Pathway

Several bioactive pyrimidine derivatives exert their anticancer effects by inhibiting serine/threonine kinases, such as PIM-1. The PIM-1 kinase is a key regulator of cell survival, proliferation, and apoptosis.[14][15][16] Its overexpression is associated with various cancers. The following diagram illustrates the PIM-1 signaling pathway and its downstream effects.

PIM1_Signaling_Pathway cluster_upstream Upstream Signals cluster_receptor Receptor Activation cluster_transduction Signal Transduction cluster_downstream Downstream Effects Cytokines Cytokines Receptor Receptor Cytokines->Receptor Growth_Factors Growth_Factors Growth_Factors->Receptor JAK JAK Receptor->JAK STAT3_5 STAT3/5 JAK->STAT3_5 PIM1_Gene PIM1 Gene (Transcription) STAT3_5->PIM1_Gene Enters Nucleus PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase Translation BAD BAD PIM1_Kinase->BAD Phosphorylates & Inactivates p21 p21 PIM1_Kinase->p21 Phosphorylates & Inactivates c_Myc c_Myc PIM1_Kinase->c_Myc Phosphorylates & Stabilizes Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression p21->Cell_Cycle_Progression Increased_Proliferation Increased Proliferation c_Myc->Increased_Proliferation 2_Hydroxypyrimidine_Derivatives This compound Derivatives 2_Hydroxypyrimidine_Derivatives->PIM1_Kinase Inhibition

Caption: PIM-1 Kinase Signaling Pathway and Inhibition.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis of this compound derivatives and the subsequent evaluation of their biological activity.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_biological_evaluation Biological Evaluation cluster_data_analysis Data Analysis & SAR Reactants Starting Materials (Aldehydes, Ketones, Urea, etc.) Reaction Chemical Synthesis (e.g., Biginelli Reaction) Reactants->Reaction Crude_Product Crude Product Isolation Reaction->Crude_Product Purification Recrystallization or Chromatography Crude_Product->Purification Pure_Compound Pure this compound Derivative Purification->Pure_Compound NMR NMR Spectroscopy Pure_Compound->NMR Mass_Spec Mass Spectrometry Pure_Compound->Mass_Spec IR_Spec IR Spectroscopy Pure_Compound->IR_Spec Anticancer_Assay In vitro Cytotoxicity Assay (e.g., MTT, SRB) Pure_Compound->Anticancer_Assay Antimicrobial_Assay Broth Microdilution or Disk Diffusion Assay Pure_Compound->Antimicrobial_Assay IC50_Determination IC50 Value Calculation Anticancer_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis MIC_Determination MIC Value Determination Antimicrobial_Assay->MIC_Determination MIC_Determination->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental Workflow for Bioactive Pyrimidines.

Logical Relationship of Synthesis Methods

This diagram illustrates the relationship between different starting materials and the resulting this compound derivatives through common synthetic routes.

synthesis_logic cluster_reactants Starting Materials cluster_reactions Synthetic Routes cluster_products Products Aldehyde Aldehyde Biginelli Biginelli Reaction Aldehyde->Biginelli Claisen_Schmidt Claisen-Schmidt Condensation Aldehyde->Claisen_Schmidt Beta_Ketoester β-Ketoester Beta_Ketoester->Biginelli Urea Urea Urea->Biginelli Cyclocondensation Cyclocondensation with Urea Urea->Cyclocondensation Chalcone Chalcone Chalcone->Cyclocondensation Acetophenone Acetophenone Acetophenone->Claisen_Schmidt DHPM 3,4-Dihydropyrimidin- 2(1H)-one Biginelli->DHPM Claisen_Schmidt->Chalcone 2_HP This compound Derivative Cyclocondensation->2_HP

Caption: Synthetic Routes to 2-Hydroxypyrimidines.

References

Application Notes and Protocols: 2-Hydroxypyrimidine in Metal-Organic Framework (MOF) Synthesis for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of Metal-Organic Frameworks (MOFs) incorporating 2-hydroxypyrimidine (B189755) and its derivatives. This document outlines a proposed synthesis of a hypothetical zinc-based MOF, herein designated as Zn-HPMOF, utilizing this compound as a key organic linker. The protocols detailed are based on established methodologies for similar pyrimidine-containing MOFs and are intended to serve as a foundational guide for researchers.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including catalysis, gas storage, and notably, drug delivery.[1][2][3] Pyrimidine (B1678525) derivatives, with their inherent biological activities and coordination sites, are attractive building blocks for designing functional MOFs for biomedical applications.[4][5] This document focuses on the potential use of this compound in MOF synthesis for controlled drug release.

While the direct synthesis of a MOF using solely this compound as the primary linker is not extensively documented in peer-reviewed literature, this guide presents a detailed, plausible experimental protocol adapted from the synthesis of MOFs with similar pyrimidine-based ligands, such as pyrimidine-4,6-dicarboxylate.[6] The application in drug delivery is modeled on systems that have successfully encapsulated and released pyrimidine-containing therapeutic agents.[7]

Proposed MOF System: Zn-HPMOF

For the purpose of these application notes, we will consider a hypothetical Zinc-based MOF (Zn-HPMOF) synthesized with this compound. Zinc is chosen as the metal node due to its biocompatibility and common use in biomedical MOFs like the ZIF family.[7]

Table 1: Predicted Physicochemical Properties of Zn-HPMOF

PropertyPredicted Value/CharacteristicRationale / Comparative MOF
BET Surface Area 800 - 1200 m²/gBased on typical values for microporous zinc-based MOFs.
Pore Volume 0.4 - 0.7 cm³/gComparable to other pyrimidine-based MOFs.
Thermal Stability Up to 300°CExpected for zinc-carboxylate/hydroxypyridinate coordination.
Chemical Stability Stable in water and neutral pH; degradable in acidic pH.A common and desirable trait for pH-responsive drug release, similar to ZIF-8.[7]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of Zn-HPMOF

This protocol describes a proposed solvothermal method for the synthesis of Zn-HPMOF.

Materials:

Procedure:

  • In a 50 mL Teflon-lined stainless steel autoclave, dissolve 1.5 mmol of Zinc Nitrate Hexahydrate in 20 mL of DMF.

  • In a separate beaker, dissolve 1.0 mmol of this compound in 10 mL of DMF, with gentle heating if necessary.

  • Add the this compound solution to the zinc nitrate solution and stir for 30 minutes at room temperature.

  • Seal the autoclave and heat it in an oven at 120°C for 48 hours.

  • Allow the autoclave to cool to room temperature naturally.

  • Collect the resulting crystalline product by centrifugation or filtration.

  • Wash the product thoroughly with fresh DMF (3 x 15 mL) and then with ethanol (3 x 15 mL) to remove unreacted precursors.

  • Activate the MOF by immersing the solid in fresh ethanol for 24 hours, replacing the ethanol once during this period.

  • Dry the final product under vacuum at 80°C overnight to obtain the activated Zn-HPMOF.

Diagram 1: Zn-HPMOF Synthesis Workflow

G Zn-HPMOF Synthesis Workflow cluster_prep Precursor Preparation cluster_purification Purification and Activation dissolve_zn Dissolve Zn(NO₃)₂·6H₂O in DMF mix Mix Precursor Solutions (Stir for 30 min) dissolve_zn->mix dissolve_hpm Dissolve this compound in DMF dissolve_hpm->mix reaction Solvothermal Reaction (120°C, 48h) mix->reaction cool Cool to Room Temperature reaction->cool collect Collect Product (Centrifugation/Filtration) cool->collect wash_dmf Wash with DMF collect->wash_dmf wash_etoh Wash with Ethanol wash_dmf->wash_etoh activate Activate in Ethanol wash_etoh->activate dry Dry under Vacuum activate->dry final_product Activated Zn-HPMOF dry->final_product

Caption: Workflow for the proposed solvothermal synthesis of Zn-HPMOF.

Protocol 2: Drug Loading into Zn-HPMOF (e.g., 5-Fluorouracil)

This protocol details the loading of the anticancer drug 5-Fluorouracil (5-FU), a pyrimidine analog, into the pores of Zn-HPMOF via diffusion.

Materials:

  • Activated Zn-HPMOF

  • 5-Fluorouracil (5-FU)

  • Methanol (B129727)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare a 2 mg/mL solution of 5-FU in methanol.

  • Disperse 100 mg of activated Zn-HPMOF in 20 mL of the 5-FU solution.

  • Stir the suspension at room temperature for 24 hours in a sealed container to prevent solvent evaporation.

  • Collect the 5-FU loaded Zn-HPMOF (5-FU@Zn-HPMOF) by centrifugation.

  • Wash the product with a small amount of fresh methanol to remove surface-adsorbed drug.

  • Dry the 5-FU@Zn-HPMOF under vacuum at 40°C for 12 hours.

  • Determine the drug loading efficiency by measuring the concentration of 5-FU in the supernatant using UV-Vis spectroscopy.

Table 2: Hypothetical Drug Loading and Release Data for 5-FU@Zn-HPMOF

ParameterValueConditions
Drug Loading Capacity ~15 wt% (150 mg 5-FU / g MOF)24h immersion in 2 mg/mL 5-FU solution.
Encapsulation Efficiency ~75%Based on supernatant analysis.
Cumulative Release at pH 7.4 ~20% over 48hPBS buffer, 37°C.
Cumulative Release at pH 5.5 ~80% over 48hAcetate (B1210297) buffer, 37°C.
Protocol 3: In Vitro Drug Release Study

This protocol describes a typical in vitro experiment to study the release of 5-FU from 5-FU@Zn-HPMOF in simulated physiological conditions.

Materials:

  • 5-FU@Zn-HPMOF

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetate Buffer, pH 5.5

  • Dialysis tubing (MWCO appropriate for 5-FU)

Procedure:

  • Disperse 10 mg of 5-FU@Zn-HPMOF in 5 mL of the release medium (either PBS or acetate buffer).

  • Transfer the suspension into a dialysis bag and seal it.

  • Place the dialysis bag in 45 mL of the same release medium in a beaker, making the total volume 50 mL.

  • Maintain the beaker at 37°C with continuous gentle stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the beaker.

  • Immediately replace the withdrawn volume with 1 mL of fresh release medium to maintain a constant volume.

  • Analyze the concentration of 5-FU in the withdrawn samples using UV-Vis spectroscopy.

  • Calculate the cumulative percentage of drug released over time.

Proposed Mechanism of Action for Drug Delivery

The proposed Zn-HPMOF is designed for pH-responsive drug delivery, a common strategy for targeting the acidic microenvironment of tumors.

Diagram 2: pH-Responsive Drug Release Mechanism

G pH-Responsive Drug Release from Zn-HPMOF cluster_neutral Neutral pH (e.g., Bloodstream, pH 7.4) cluster_acidic Acidic pH (e.g., Tumor Microenvironment, pH < 6.5) cluster_cellular Cellular Action mof_stable Zn-HPMOF is Stable Drug is Retained mof_degrade MOF Structure Degrades mof_stable->mof_degrade Lower pH drug_release Drug is Released mof_degrade->drug_release drug_action Released Drug Exerts Therapeutic Effect drug_release->drug_action

Caption: Logical flow of pH-triggered drug release from Zn-HPMOF.

Applications in Drug Development

MOFs synthesized with pyrimidine-based linkers hold significant potential in drug development for several reasons:

  • Targeted Delivery: The pH-sensitive nature of many zinc-based MOFs allows for the targeted release of anticancer drugs in the acidic tumor microenvironment, potentially reducing systemic toxicity.[7]

  • High Drug Loading: The porous nature of MOFs can accommodate a high payload of therapeutic agents, which is advantageous for potent drugs.[1][8]

  • Biocompatibility: The use of biocompatible metals like zinc and organic linkers derived from endogenous or biologically tolerated molecules can lead to MOFs with low cytotoxicity.

  • Combination Therapy: The versatile structure of MOFs allows for the co-loading of multiple drugs or therapeutic agents, opening avenues for combination therapies.

Conclusion

The use of this compound and its derivatives as organic linkers in the synthesis of Metal-Organic Frameworks is a promising area of research for advanced drug delivery systems. The proposed Zn-HPMOF serves as a conceptual model to guide researchers in the development and characterization of novel pyrimidine-based MOFs. The detailed protocols provided herein offer a starting point for the synthesis, drug loading, and in vitro evaluation of such materials. Further research is warranted to synthesize and characterize these proposed MOFs and to explore their full potential in preclinical and clinical settings.

References

Application Notes and Protocols: 2-Hydroxypyrimidine as a Precursor for Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-hydroxypyrimidine (B189755) and its derivatives as precursors in the synthesis of commercial and novel herbicides. This document details the synthetic pathways, mechanisms of action, and protocols for evaluating the efficacy of these compounds.

Introduction to Pyrimidine-Based Herbicides

Pyrimidine (B1678525) derivatives are a cornerstone of modern agrochemicals, forming the chemical backbone of several major classes of herbicides. Their versatility allows for the targeting of essential biological pathways in weeds, leading to potent and selective herbicidal activity. This compound, a key intermediate, serves as a versatile building block for the synthesis of these active compounds.[1] Two of the most significant classes of herbicides derived from pyrimidine precursors are the Acetolactate Synthase (ALS) inhibitors and the more recently developed Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors.

Herbicide Classes Derived from Pyrimidine Precursors

Acetolactate Synthase (ALS) Inhibitors

ALS, also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1] Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death. Animals lack this enzyme, making it an excellent target for selective herbicides.[2] Major families of ALS-inhibiting herbicides derived from pyrimidine precursors include:

  • Sulfonylureas (SUs): This class is characterized by a sulfonylurea bridge connecting an aryl or heterocyclic group to a pyrimidine or triazine ring. They are highly effective at low application rates.

  • Pyrimidinyl-thiobenzoates (PTBs) and Pyrimidinyl-oxybenzoates: These compounds feature a pyrimidine ring linked to a benzoic acid moiety through a thioether or ether linkage.

Mechanism of Action: ALS Inhibition

The inhibition of ALS by these herbicides is a well-established mechanism. The herbicide binds to a specific site on the enzyme, preventing its normal catalytic function. This binding is often slow and tight, leading to potent inhibition.

ALS_Inhibition cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition by Pyrimidine Herbicides Pyruvate (B1213749) Pyruvate alpha-Acetolactate alpha-Acetolactate Pyruvate->alpha-Acetolactate ALS/AHAS Valine, Leucine, Isoleucine Valine, Leucine, Isoleucine alpha-Acetolactate->Valine, Leucine, Isoleucine Protein Synthesis Protein Synthesis Valine, Leucine, Isoleucine->Protein Synthesis Sulfonylureas Sulfonylureas ALS/AHAS ALS/AHAS Sulfonylureas->ALS/AHAS Inhibition Pyrimidinyl-thiobenzoates Pyrimidinyl-thiobenzoates Pyrimidinyl-thiobenzoates->ALS/AHAS Inhibition Plant Growth Plant Growth Protein Synthesis->Plant Growth

Mechanism of Acetolactate Synthase (ALS) Inhibition.
Dihydroorotate Dehydrogenase (DHODH) Inhibitors

A more recent development in herbicide technology is the targeting of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[3][4] Inhibition of DHODH disrupts this pathway, leading to a depletion of pyrimidines and subsequent cessation of cell proliferation and plant growth.[5] This represents a novel mode of action for herbicides, which is crucial for managing weeds that have developed resistance to other herbicide classes.

Mechanism of Action: DHODH Inhibition

DHODH catalyzes the oxidation of dihydroorotate to orotate.[4] Herbicides targeting this enzyme block this critical step, leading to a buildup of precursor molecules and a deficiency in essential pyrimidines like Uridine Monophosphate (UMP).

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition by Pyrimidine Herbicides Carbamoyl Phosphate (B84403) + Aspartate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl Phosphate + Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Pyrimidine Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine Nucleotides DNA & RNA Synthesis DNA & RNA Synthesis Pyrimidine Nucleotides->DNA & RNA Synthesis DHODH Inhibitors DHODH Inhibitors DHODH DHODH DHODH Inhibitors->DHODH Inhibition Cell Proliferation & Growth Cell Proliferation & Growth DNA & RNA Synthesis->Cell Proliferation & Growth

Mechanism of Dihydroorotate Dehydrogenase (DHODH) Inhibition.

Quantitative Data on Herbicidal Activity

The efficacy of herbicides derived from this compound precursors is quantified through various assays. The half-maximal inhibitory concentration (IC50) is a key metric for enzyme inhibition, while whole-plant bioassays provide data on the concentration required for a 50% reduction in growth (GR50) or overall percent inhibition.

Table 1: In Vitro Enzyme Inhibition Data

Herbicide ClassHerbicideTarget EnzymeTarget SpeciesIC50 Value
SulfonylureaChlorsulfuronALSArabidopsis thaliana10 - 50 nM
SulfonylureaMetsulfuron-methylALSArabidopsis thaliana5 - 20 nM
Pyrimidinyl-thiobenzoateBispyribac-sodiumALSRice0.7 - 11.0 nM
DHODH InhibitorDHODH-IN-17DHODHHuman0.40 µM
DHODH InhibitorBrequinarDHODHHuman5.2 nM

Table 2: Herbicidal Efficacy Data (Whole Plant Assays)

HerbicideWeed SpeciesAssay TypeEfficacy
Nicosulfuron (Sulfonylurea)Amaranthus retroflexusRoot growth inhibition81.5% inhibition at 100 mg/L
Flupyrsulfuron-methyl (Sulfonylurea)SugarbeetBioassay100% activity relative to control
Pyrithiobac-sodium (Pyrimidinyl-thiobenzoate)VariousPost-emergenceEffective at low application rates
Compound 5q (Pyrimidine-tetrahydrocarbazole hybrid)Abutilon theophrasti, Cassia toraPost-emergenceGood to excellent activity at 750 g ai/ha[6]
Pyrido[2,3-d]pyrimidine derivative (2o)BentgrassPre-emergenceActivity comparable to commercial herbicides

Experimental Protocols

Synthesis of Sulfonylurea Herbicides

This protocol describes a general method for the synthesis of sulfonylurea herbicides from a 2-aminopyrimidine (B69317) derivative.

Sulfonylurea_Synthesis start Start step1 React 2-amino-4,6-dimethoxypyrimidine (B117758) with a sulfonyl chloride in the presence of a metal cyanate (B1221674) and an organic base. start->step1 step2 Monitor reaction progress by TLC. step1->step2 step3 Upon completion, add water and adjust pH to 5-6. step2->step3 step4 Cool the reaction mixture and filter the precipitate. step3->step4 step5 Wash the product with water and an organic solvent (e.g., acetonitrile). step4->step5 step6 Dry the purified sulfonylurea herbicide. step5->step6 end End step6->end

General workflow for sulfonylurea herbicide synthesis.

Materials:

  • 2-Amino-4,6-dimethoxypyrimidine

  • Appropriate sulfonyl chloride (e.g., 4-ethoxycarbonyl-1-methylpyrazole-5-sulfonylchloride)

  • Anhydrous sodium cyanate

  • Pyridine (B92270) (or another suitable organic base)

  • Acetonitrile (anhydrous)

  • Water

  • Sulfuric acid (for pH adjustment)

Procedure:

  • To a solution of the sulfonyl chloride in anhydrous acetonitrile, add anhydrous sodium cyanate and 2-amino-4,6-dimethoxypyrimidine with stirring.[7]

  • Add pyridine dropwise to the reaction mixture.

  • Maintain the reaction temperature (e.g., 40-45°C) and stir vigorously for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[7]

  • After completion, add water to the reaction mixture.

  • Adjust the pH of the solution to 5-6 with sulfuric acid to precipitate the product.

  • Cool the mixture and collect the solid product by filtration.

  • Wash the product with water and acetonitrile.

  • Dry the purified sulfonylurea herbicide under vacuum. A yield of 99% has been reported for a similar synthesis.[8]

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This colorimetric assay determines the inhibitory effect of a compound on ALS activity.

ALS_Assay_Workflow start Start step1 Prepare crude ALS enzyme extract from fresh plant tissue. start->step1 step2 Prepare reaction mixture with buffer, pyruvate, cofactors (TPP, FAD, MgCl2). step1->step2 step3 Add serial dilutions of the test herbicide to the reaction mixture in a microplate. step2->step3 step4 Add the enzyme extract to initiate the reaction. step3->step4 step5 Incubate at 37°C for 60 minutes. step4->step5 step6 Stop the reaction with sulfuric acid and incubate at 60°C for 15 minutes to convert acetolactate to acetoin. step5->step6 step7 Add creatine (B1669601) and α-naphthol for color development and incubate at 60°C for 15 minutes. step6->step7 step8 Measure absorbance at 525 nm. step7->step8 step9 Calculate % inhibition and determine the IC50 value. step8->step9 end End step9->end

Workflow for the in vitro ALS inhibition assay.

Materials:

  • Fresh, young plant tissue

  • Enzyme extraction buffer

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Sodium pyruvate (substrate)

  • Thiamine pyrophosphate (TPP), Flavin adenine (B156593) dinucleotide (FAD), Magnesium chloride (MgCl2) (cofactors)

  • Test herbicide stock solution and serial dilutions

  • 3 M Sulfuric Acid (H₂SO₄)

  • Creatine solution

  • α-Naphthol solution

  • Microplate reader

Procedure:

  • Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate and collect the supernatant containing the crude ALS enzyme.[9]

  • Reaction Setup: In a 96-well microplate, prepare a reaction mixture containing assay buffer, sodium pyruvate, and cofactors.

  • Add serial dilutions of the test herbicide to the wells. Include a control with no herbicide.

  • Initiate the reaction by adding the crude enzyme extract to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes.[1]

  • Reaction Termination and Decarboxylation: Stop the reaction by adding 3 M H₂SO₄. This also facilitates the decarboxylation of acetolactate to acetoin. Incubate at 60°C for 15 minutes.[1]

  • Color Development: Add creatine solution followed by α-naphthol solution to each well. Incubate at 60°C for 15 minutes to allow for the formation of a colored complex.[1]

  • Measurement: Measure the absorbance at 525 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of ALS inhibition for each herbicide concentration and determine the IC50 value.[1]

In Vitro Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This colorimetric assay measures DHODH activity by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).

Materials:

  • Recombinant human DHODH protein

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • L-dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10) or Decylubiquinone

  • 2,6-dichloroindophenol (DCIP)

  • Test inhibitor stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, recombinant human DHODH, and the desired concentrations of the test inhibitor.[3]

  • Pre-incubation: Pre-incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.[3]

  • Reaction Initiation: Initiate the reaction by adding a mixture of DHO and DCIP (and CoQ10 if used).[10]

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode, taking readings every minute for 10-20 minutes. The rate of DCIP reduction is proportional to DHODH activity.[3][4]

  • Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control and calculate the IC50 value.[4]

Pre- and Post-Emergence Herbicidal Efficacy Testing

This protocol describes a general method for evaluating the herbicidal effect of a compound on whole plants.

Procedure:

  • Planting: Sow seeds of the target weed species in pots or trays containing a suitable growth medium. For pre-emergence testing, the herbicide is applied to the soil surface before the weeds emerge. For post-emergence testing, the herbicide is applied after the weeds have reached a specific growth stage (e.g., 2-3 leaf stage).[11]

  • Herbicide Application: Prepare solutions of the test herbicide at various concentrations. Apply the herbicide uniformly to the soil (pre-emergence) or foliage (post-emergence) using a sprayer.[11] Include untreated control groups.

  • Growth Conditions: Maintain the treated and control plants in a greenhouse or growth chamber under controlled conditions of temperature, light, and humidity.

  • Evaluation: At specified time intervals (e.g., 7, 14, and 21 days after treatment), visually assess the plants for signs of injury, such as chlorosis, necrosis, and growth inhibition.

  • Data Collection: Collect quantitative data by measuring parameters such as plant height, fresh weight, and dry weight. Calculate the percent inhibition or growth reduction relative to the untreated control. Determine the GR50 value.

Conclusion

This compound and its derivatives are invaluable precursors for the synthesis of a diverse range of highly effective herbicides. The established ALS inhibitors and the emerging class of DHODH inhibitors demonstrate the continued importance of the pyrimidine scaffold in agrochemical research. The protocols outlined in these application notes provide a framework for the synthesis and evaluation of novel pyrimidine-based herbicides, facilitating the development of new solutions for weed management.

References

Application Notes and Protocols for the Synthesis of 2-Hydroxypyrimidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-hydroxypyrimidine (B189755) N-oxide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis of N-oxides of pyrimidine (B1678525) derivatives can be challenging, with direct N-oxidation of hydroxypyrimidines being particularly sensitive to reaction conditions. The following protocol is based on established methods for the N-oxidation of pyrimidine and pyridine (B92270) analogues, utilizing common laboratory oxidizing agents.

Reaction Principle

The synthesis of this compound N-oxide is achieved through the direct oxidation of the nitrogen atom in the pyrimidine ring. This transformation is typically accomplished using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, which acts as an electrophilic oxygen donor. The lone pair of electrons on one of the ring nitrogen atoms attacks the electrophilic oxygen of the peroxy acid, leading to the formation of the N-oxide and the corresponding carboxylic acid as a byproduct. The choice of oxidizing agent and reaction conditions is crucial to achieve good yields and minimize side reactions.

Quantitative Data Summary

The following table summarizes quantitative data from various N-oxidation reactions of pyrimidine derivatives, providing a comparative overview of reaction conditions and yields.

Starting MaterialOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2-Aminopyrimidinem-CPBAAcetonitrile (B52724)60-65465[1]
2-AminopyrimidinePeracetic AcidAcetic AcidRoom Temp2475[1]
Furazano-pyrimidine derivativem-CPBAAcetonitrileReflux270[2]
2-HydroxypyridineHydrogen Peroxide(Continuous Flow)-->90[3]

Experimental Protocol

This protocol details the synthesis of this compound N-oxide via oxidation with meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Acetonitrile (reagent grade)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in acetonitrile.

  • Addition of Oxidizing Agent: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA, approximately 1.1 to 1.5 equivalents) portion-wise over 10-15 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: Heat the reaction mixture to 60-65°C and maintain this temperature for the duration of the reaction (typically 4-6 hours, reaction progress can be monitored by TLC).[1]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct. Repeat the washing two to three times.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and collect the filtrate.

  • Purification: Remove the dichloromethane under reduced pressure to yield the crude product. The crude this compound N-oxide can be further purified by recrystallization or column chromatography.

Safety Precautions:

  • Peroxy acids are strong oxidizing agents and can be explosive. Handle with care and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

  • Avoid contact of m-CPBA with metals.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for N-oxide Synthesis start Start dissolve Dissolve this compound in Acetonitrile start->dissolve add_mcpba Add m-CPBA (portion-wise) dissolve->add_mcpba react Heat Reaction Mixture (60-65°C, 4-6h) add_mcpba->react cool Cool to Room Temperature react->cool evaporate Remove Acetonitrile (Rotary Evaporator) cool->evaporate extract Dissolve in CH2Cl2 & Wash with NaHCO3 evaporate->extract dry Dry with MgSO4 & Filter extract->dry purify Remove CH2Cl2 & Purify Product dry->purify end End purify->end

Caption: Workflow for the synthesis of this compound N-oxide.

Reaction Mechanism

reaction_mechanism Reaction Mechanism for N-oxidation cluster_reactants Reactants cluster_products Products pyrimidine This compound transition_state Transition State pyrimidine->transition_state Nucleophilic Attack mcpba m-CPBA mcpba->transition_state n_oxide This compound N-oxide mcba m-Chlorobenzoic Acid transition_state->n_oxide transition_state->mcba

Caption: Generalized mechanism of N-oxidation using m-CPBA.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Hydroxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve yields in 2-hydroxypyrimidine (B189755) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing the this compound core involve the cyclocondensation of a three-carbon component with a urea (B33335) or urea-like fragment. Key approaches include:

  • Reaction of Urea with a Malondialdehyde equivalent: This is a classical and direct method. Malondialdehyde itself can be unstable, so precursors or acetals like 1,1,3,3-tetramethoxypropane (B13500) are often used.

  • The Pinner Synthesis: This route involves the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine. For this compound, this would typically involve a reaction with urea or a related N-C-N synthon.

  • The Biginelli Reaction: While typically used for producing dihydropyrimidinones, modifications of this one-pot reaction between an aldehyde, a β-ketoester, and urea can be adapted to yield various pyrimidine (B1678525) derivatives.

Q2: What is the typical tautomeric form of this compound?

A2: this compound predominantly exists in its lactam tautomeric form, pyrimidin-2(1H)-one. This is an important consideration for its reactivity and characterization.

Q3: What are the key factors that generally influence the yield of this compound synthesis?

A3: Several factors critically impact the reaction yield:

  • Reagent Quality: The purity of starting materials, especially the malondialdehyde equivalent and urea, is crucial. Impurities can lead to side reactions or inhibit the primary reaction.

  • Reaction Conditions: Temperature, reaction time, and pH are key parameters that need to be optimized.

  • Catalyst: The choice of an acid or base catalyst can significantly affect the reaction rate and selectivity.

  • Solvent: The solvent influences the solubility of reactants and intermediates, which in turn affects the reaction kinetics.

Q4: How can I monitor the progress of my this compound synthesis?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Potential Cause Troubleshooting Steps Expected Outcome
Inactive or Impure Reagents - Ensure urea is dry and of high purity. - If using a malondialdehyde acetal, check for hydrolysis by running an NMR or checking the pH. - Use freshly prepared or purified reagents.An increase in the conversion of starting materials to the desired product.
Suboptimal Reaction Temperature - If the reaction is slow, consider a moderate increase in temperature. For many cyclocondensation reactions, temperatures between 80°C and 100°C can be optimal.[1] - If side reactions are observed, try running the reaction at a lower temperature.Improved reaction rate and/or reduced formation of byproducts, leading to a higher yield of the desired product.
Inefficient Catalyst - Ensure the catalyst is active. If using a reusable catalyst, it may need regeneration. - For acid catalysis (e.g., HCl), verify the concentration. - Experiment with different acid or base catalysts to find the most effective one for your specific substrates.Increased reaction rate and higher conversion to the final product.
Incorrect Solvent - The choice of solvent can impact reactant solubility and reaction rate.[1][2] - While ethanol (B145695) is common, consider other solvents or solvent-free conditions, which have been shown to improve yields in some pyrimidine syntheses.[1][2]Enhanced solubility of reactants and intermediates, leading to a more efficient reaction and higher yield.
Incomplete Reaction - Increase the reaction time and monitor progress using TLC.[2] - Ensure efficient stirring to maintain a homogeneous reaction mixture.Drive the reaction to completion and maximize the product yield.
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps Expected Outcome
Side Reactions from Reagent Decomposition - In reactions like the Biginelli synthesis, higher temperatures can cause urea to decompose into ammonia, leading to Hantzsch-type dihydropyridine (B1217469) byproducts.[2] Running the reaction at a lower temperature can minimize this.[2] - Consider adding urea as the last reagent to reduce its exposure to high temperatures.[2]Reduced formation of unwanted side products and a cleaner reaction mixture, simplifying purification and improving the isolated yield.
Self-Condensation of Starting Materials - The 1,3-dicarbonyl compound can undergo self-condensation.[2] - Adjusting the pH and reaction temperature can help to control the relative rates of the desired and undesired reactions.Minimized formation of polymeric or self-condensation byproducts.
Hydrolysis of Intermediates or Starting Materials - Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of reactants and intermediates, especially in the Pinner synthesis.[2] - Use dry solvents and reagents.Prevention of yield loss due to hydrolysis, leading to a higher overall yield.

Data Presentation

Table 1: Comparison of Catalysts on Yield in Biginelli-type Reactions

CatalystSolventTemperature (°C)TimeYield (%)
HCl (20 mol%)Water9030 minHigh
Sulfamic acid (20 mol%)Solvent-Free (Microwave)-3-4 minHigh
Triflimide (HNTf₂) (1 mol%)Solvent-Free8050 min93
NoneSolvent-Free (Microwave)1105-9 min80-95
MFI27_6 Zeolite (0.25 g)Solvent-Free (Ball-milling)Ambient20 min91

Note: Yields are for dihydropyrimidinone derivatives in Biginelli reactions, which are structurally related to this compound and demonstrate the impact of different catalysts.

Experimental Protocols

Key Experiment: Synthesis of this compound Hydrochloride from Urea and 1,1,3,3-Tetramethoxypropane

This protocol is adapted from established methods for the synthesis of this compound hydrochloride.

Materials:

  • Urea

  • 1,1,3,3-Tetramethoxypropane

  • Methanol

  • Hydrogen Chloride (gas or concentrated HCl solution)

  • Enamel reactor with a reflux condenser

Procedure:

  • In an enamel reactor equipped with a reflux condenser, add urea, methanol, and 1,1,3,3-tetramethoxypropane.

  • Cool the mixture to 20-25°C and stir for 30-60 minutes.

  • Further cool the reaction mixture to 10°C.

  • At this temperature, introduce hydrogen chloride gas into the mixture with continuous stirring. The pH of the solution should be maintained at 1-2.

  • After the addition of hydrogen chloride is complete, continue stirring.

  • Slowly heat the resulting solution to 180-240°C and maintain this temperature for 4-5 hours.

  • After the reaction is complete, cool the mixture to 0°C.

  • Filter the precipitated solid, wash it, and dry to obtain this compound hydrochloride. A reported yield for a similar process is 80% or more.

Mandatory Visualization

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents Verify Purity and Activity of Starting Materials (Urea, Malondialdehyde equivalent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_reagents->check_conditions analyze_mixture Analyze Crude Reaction Mixture (TLC, HPLC, NMR) check_conditions->analyze_mixture incomplete_reaction Incomplete Reaction? analyze_mixture->incomplete_reaction side_products Major Side Products? incomplete_reaction->side_products No optimize_time_temp Optimize Reaction Time and/or Temperature incomplete_reaction->optimize_time_temp Yes optimize_catalyst Consider Alternative Catalyst or Solvent System side_products->optimize_catalyst Yes purification_issue Purification Loss? side_products->purification_issue No yield_improved Yield Improved optimize_time_temp->yield_improved optimize_catalyst->yield_improved optimize_purification Optimize Purification Method (Recrystallization, Chromatography) purification_issue->optimize_purification Yes purification_issue->yield_improved No optimize_purification->yield_improved

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Biginelli_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates & Pathways cluster_products Products & Byproducts aldehyde Aldehyde iminium N-Acyliminium Ion (Iminium Pathway) aldehyde->iminium knoevenagel Knoevenagel Adduct aldehyde->knoevenagel hantzsch Hantzsch Dihydropyridine (Byproduct) aldehyde->hantzsch beta_ketoester β-Ketoester enamine Enamine Intermediate beta_ketoester->enamine beta_ketoester->knoevenagel beta_ketoester->hantzsch urea Urea urea->iminium urea->enamine urea->hantzsch High Temp Decomposition to NH3 dhpm Desired Dihydropyrimidinone (DHPM) iminium->dhpm enamine->dhpm knoevenagel->dhpm

Caption: Simplified reaction pathways in the Biginelli synthesis.

References

Technical Support Center: Navigating the Industrial Scale-up of Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the industrial scale-up of pyrimidine (B1678525) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the transition from laboratory-scale experiments to industrial production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up pyrimidine synthesis from the lab to an industrial setting?

A1: Transitioning pyrimidine synthesis from a laboratory to an industrial scale introduces several significant challenges. Key issues include managing reaction exotherms, controlling impurity profiles, and ensuring consistent yields.[1][2] Physical parameters such as mixing efficiency and heat transfer also change dramatically with scale and demand careful management.[1] Additionally, crystallization and achieving the desired polymorph, preventing reactor fouling, and optimizing catalyst performance and longevity are critical hurdles to overcome in a manufacturing environment.[1]

Q2: How significantly does the quality of starting materials affect the final pyrimidine product on an industrial scale?

A2: The purity of starting materials is of paramount importance in large-scale synthesis. Impurities present in raw materials can lead to the formation of unwanted byproducts, which can complicate purification processes, decrease overall yields, and potentially introduce toxic substances into the final product.[1] It is essential to implement rigorous quality control measures for all incoming raw materials to ensure batch-to-batch consistency and product quality.[1] Variability in raw materials, whether in chemical composition or physical characteristics, can lead to process inconsistency and productivity problems.[3][4]

Q3: What are the primary considerations for selecting a solvent for industrial pyrimidine synthesis?

A3: Solvent selection for industrial-scale pyrimidine synthesis extends beyond reaction performance. Critical factors include cost, safety (e.g., flashpoint and toxicity), environmental impact, and the ease of recovery and recycling.[1] The ideal solvent should provide good solubility for reactants and intermediates while facilitating efficient crystallization of the final product.[1] A systematic framework for solvent selection can help in identifying optimal solvents by considering various criteria, including process feasibility and environmental health and safety.[5]

Q4: Why is regioselectivity a major concern in certain pyrimidine syntheses, and how can it be controlled on a large scale?

A4: In pyrimidine syntheses that utilize unsymmetrical precursors, the formation of different regioisomers is a possibility. Controlling regioselectivity is crucial for maximizing the yield of the desired product and simplifying the subsequent purification steps. On an industrial scale, regioselectivity can be influenced by several factors, including the choice of catalyst, the solvent system, reaction temperature, and the rate of reactant addition.[1]

Q5: What are typical impurities in pyrimidine synthesis, and how are they monitored?

A5: Common impurities in pyrimidine synthesis include unreacted starting materials, intermediates, byproducts from side reactions (such as over-alkylation or hydrolysis), and degradation products.[1] The presence of impurities can significantly impact the quality and safety of the final product.[6] Monitoring is typically carried out using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (LC-MS, GC-MS) for definitive identification.[1] Understanding and controlling impurity formation is a critical aspect of process development.[7]

Troubleshooting Guides

Issue 1: Poor and Inconsistent Yields Upon Scale-Up

Symptoms:

  • The reaction yield is substantially lower than that achieved at the laboratory scale.

  • High batch-to-batch variability is observed.

Possible Causes and Solutions:

Possible Cause Suggested Solutions & Protocols
Inadequate Mixing - Review the geometry of the reactor and the design of the agitator.- Consider performing computational fluid dynamics (CFD) modeling to simulate mixing.- Increase the agitation speed, but carefully monitor for any shear-sensitive compounds.[1]
Poor Temperature Control - Verify that the reactor's heating and cooling system can adequately handle the reaction's heat output at a larger scale.[1][8]- Calibrate all temperature probes to ensure accuracy.- Consider installing internal cooling coils or an external heat exchanger for better temperature management.[1]
Raw Material Quality - Re-analyze the purity of the current batch of starting materials.- Compare the impurity profile of the current raw materials with those used in the successful lab-scale experiments.[1]

Experimental Protocols:

Protocol for a Mixing Study:

  • Charge the reactor with a non-reactive surrogate system that has similar physical properties (viscosity, density) to the actual reaction mixture.

  • Add a tracer dye and monitor its dispersion over time at various agitation speeds.

  • Collect and analyze samples from different locations within the reactor to assess the homogeneity of the mixture.

  • Correlate these findings with the reaction performance to identify the optimal mixing parameters.[1]

Protocol for Temperature Monitoring:

  • Equip the reactor with multiple, calibrated temperature probes at different locations (e.g., bottom, middle, and top).

  • Log the temperature data from all probes throughout the reaction.

  • Analyze the collected data to identify any temperature gradients or "hot spots."

  • Adjust the flow rate and temperature of the heating/cooling fluid to maintain a uniform temperature profile within the reactor.[1]

Protocol for Raw Material Qualification:

  • Obtain a representative sample of the raw material batch.

  • Analyze the sample using appropriate analytical techniques (e.g., HPLC, GC, NMR) to determine its purity and identify any impurities.

  • Compare the analytical results against the established specifications for the raw material.

  • If the material meets the specifications, it can be approved for use in the synthesis.

Logical Workflow for Troubleshooting Low Yields:

LowYieldTroubleshooting Start Low Yield Observed CheckMixing Evaluate Mixing Efficiency Start->CheckMixing CheckTemp Assess Temperature Control Start->CheckTemp CheckRawMaterials Analyze Raw Material Quality Start->CheckRawMaterials OptimizeMixing Optimize Agitation/Baffles CheckMixing->OptimizeMixing Inadequate Resolved Yield Improved CheckMixing->Resolved Adequate OptimizeTemp Improve Heat Transfer CheckTemp->OptimizeTemp Poor CheckTemp->Resolved Good QualifyMaterials Qualify New Batch of Raw Materials CheckRawMaterials->QualifyMaterials Out of Spec CheckRawMaterials->Resolved Within Spec OptimizeMixing->Resolved OptimizeTemp->Resolved QualifyMaterials->Resolved

Caption: Troubleshooting workflow for addressing low yields in pyrimidine synthesis.

Issue 2: Crystallization and Purification Challenges

Symptoms:

  • The product "oils out" or forms an amorphous solid instead of crystalline material.

  • The resulting crystals have an undesirable morphology (e.g., needles that are difficult to filter).

  • The purity of the product after crystallization is lower than expected.

Possible Causes and Solutions:

Possible Cause Suggested Solutions & Protocols
Inappropriate Solvent System - Screen a variety of different solvents or solvent mixtures for crystallization.- Determine the solubility curve of the product in the chosen solvent system to optimize the process.[1]
Incorrect Cooling Rate or Agitation - Optimize the cooling profile (e.g., linear vs. staged cooling).- Adjust the agitation speed during crystallization to influence the crystal size and morphology.[1]
Presence of Impurities - Analyze the crude product to identify any impurities that may be inhibiting crystallization.- Consider a pre-purification step, such as charcoal treatment or short-plug filtration, before proceeding with crystallization.[1][9]

Experimental Protocols:

Protocol for Crystallization Solvent Screening:

  • Dissolve a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at an elevated temperature.

  • Allow the solutions to cool slowly to room temperature, and then further cool them in an ice bath.

  • Observe the formation of crystals and note the solvent system that provides the best crystal morphology and yield.

  • For promising solvent systems, determine the solubility at different temperatures to optimize the cooling profile.[1]

Protocol for Optimizing the Cooling Profile:

  • Dissolve the product in the chosen solvent at a set temperature.

  • Cool the solution to the final temperature using different cooling rates (e.g., 10°C/hour, 20°C/hour, and crash cooling).

  • Isolate the crystals from each experiment and analyze them for particle size distribution and purity.

  • Select the cooling rate that provides the desired crystal properties.[1]

Protocol for Impurity Removal Prior to Crystallization:

  • Dissolve the crude product in a suitable solvent.

  • Add activated carbon (e.g., 1-5% w/w) and stir for a specified time (e.g., 30-60 minutes) to adsorb colored and other non-polar impurities.

  • Filter the mixture through a bed of celite to remove the activated carbon.

  • Proceed with the crystallization of the purified solution.[1]

Decision Tree for Crystallization Troubleshooting:

CrystallizationTroubleshooting Start Crystallization Issue OilingOut Product Oiling Out? Start->OilingOut PoorMorphology Poor Crystal Morphology? OilingOut->PoorMorphology No SolventScreen Screen Solvents/Mixtures OilingOut->SolventScreen Yes LowPurity Low Purity? PoorMorphology->LowPurity No OptimizeCooling Optimize Cooling Rate & Agitation PoorMorphology->OptimizeCooling Yes PrePurify Pre-purify Crude Material LowPurity->PrePurify Yes Resolved Successful Crystallization LowPurity->Resolved No SolventScreen->Resolved OptimizeCooling->Resolved PrePurify->Resolved DeNovoPyrimidine cluster_reactants Precursors cluster_pathway De Novo Pathway Glutamine Glutamine CarbamoylPhosphate Carbamoyl Phosphate Glutamine->CarbamoylPhosphate CPS II CO2 CO2 CO2->CarbamoylPhosphate CPS II ATP1 2 ATP ATP1->CarbamoylPhosphate CPS II Aspartate Aspartate CarbamoylAspartate Carbamoyl Aspartate Aspartate->CarbamoylAspartate ATCase CarbamoylPhosphate->CarbamoylAspartate ATCase Dihydroorotate Dihydroorotate CarbamoylAspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate dehydrogenase OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP Orotate phosphoribosyl- transferase UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP decarboxylase

References

Technical Support Center: Synthesis of 2-Hydroxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-hydroxypyrimidine (B189755) derivatives. This resource is tailored for researchers, scientists, and professionals in drug development to navigate and troubleshoot common challenges encountered during their synthetic endeavors.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and detailed guides to address specific issues you might encounter during your experiments.

Biginelli Reaction: Troubleshooting Unexpected Side Products and Low Yields

The Biginelli reaction, a one-pot, three-component condensation, is a popular method for synthesizing dihydropyrimidinones, which can be precursors to 2-hydroxypyrimidines. However, it is not without its challenges.

Frequently Asked Questions (FAQs):

  • Q1: My Biginelli reaction is yielding a significant amount of a yellow, highly fluorescent byproduct. What is this compound, and how can I prevent its formation?

    • A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (B1200194) (DHP).[1] This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea (B33335) at elevated temperatures.[1] This pathway competes with the desired Biginelli condensation.

  • Q2: I am observing a large amount of unreacted starting materials, leading to a low yield of my desired dihydropyrimidinone. What are the likely causes?

    • A2: Low conversion can be attributed to several factors, including an inactive catalyst, suboptimal reaction conditions, or impurities in your starting materials.[1][2]

  • Q3: My crude product is difficult to purify, and I suspect the formation of N-acylurea byproducts. How can I confirm and prevent this?

    • A3: N-acylureas can form as byproducts when the β-ketoester reacts with urea in a competing pathway, complicating purification.[1]

Troubleshooting Steps for the Biginelli Reaction:

Problem Potential Cause Troubleshooting & Optimization Steps Expected Outcome
Low Yield Inefficient CatalystEnsure your catalyst is active. For reusable catalysts, regeneration may be necessary. For acid catalysts like HCl, verify the concentration is appropriate.[1]Improved reaction rate and conversion.
Suboptimal Reaction ConditionsThe reaction may require a longer duration or a moderate temperature increase. Monitor progress using Thin Layer Chromatography (TLC).[1] The choice of solvent can also impact solubility and reaction rates; consider alternatives to ethanol (B145695) or solvent-free conditions.[1]Drive the reaction to completion and improve the yield.
Impure ReactantsEnsure high purity of the aldehyde, β-ketoester, and urea. Impurities can inhibit the reaction.[2]Reduced side reactions and increased yield.
Formation of Fluorescent Byproduct (Hantzsch Dihydropyridine) High Reaction TemperatureRunning the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]Minimized formation of fluorescent impurities.
Catalyst ChoiceThe choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one over the other.[1]Increased selectivity for the desired dihydropyrimidinone.
Order of Reagent AdditionAdding the urea last can sometimes help to minimize its decomposition into ammonia.[1]Reduced formation of the Hantzsch byproduct.
Difficult Purification (Suspected N-acylurea byproduct) Competing reaction pathwayCharacterize the byproduct using NMR and mass spectrometry to confirm its identity.Confirmation of the side product's structure.
Reaction ConditionsAdjusting the stoichiometry of reactants or the choice of catalyst may disfavor the formation of N-acylurea.Cleaner reaction profile and easier purification.
Pinner Reaction: Addressing Side Reactions and Incomplete Cyclization

The Pinner synthesis, involving the condensation of a 1,3-dicarbonyl compound with an amidine, is another versatile route to pyrimidines.

Frequently Asked Questions (FAQs):

  • Q1: What are the common side reactions in the Pinner synthesis?

    • A1: Side reactions can include the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization. The purity of the amidine salt is a critical factor.[1]

  • Q2: My cyclization step is not proceeding to completion. How can I drive the reaction forward?

    • A2: Incomplete cyclization can result from insufficient activation of the carbonyl group or steric hindrance.[1]

Troubleshooting Steps for the Pinner Reaction:

Problem Potential Cause Troubleshooting & Optimization Steps Expected Outcome
Side Product Formation Impure AmidineUse freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and prone to hydrolysis.[1]Reduced hydrolysis-related byproducts.
Presence of WaterEnsure strictly anhydrous conditions to prevent the hydrolysis of intermediates and starting materials.[1]Minimized formation of undesired hydrolysis products.
Incomplete Cyclization Insufficient Carbonyl ActivationThe addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1]Promotion of the ring-closing step.
Slow Reaction RateSome cyclizations are inherently slow and may require extended reaction times. Monitor the reaction's progress closely.[1]Increased conversion to the cyclized product.
Steric HindranceIf steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.Improved yield of the desired pyrimidine (B1678525).
N- vs. O-Alkylation: Controlling Regioselectivity

A common challenge in the derivatization of 2-hydroxypyrimidines (which exist in tautomeric equilibrium with 2-pyrimidinones) is controlling the site of alkylation.

Frequently Asked Questions (FAQs):

  • Q1: My alkylation reaction is producing a mixture of N- and O-alkylated products. How can I favor one over the other?

    • A1: The regioselectivity of alkylation is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the substituents on the pyrimidine ring. Generally, O-alkylation is favored under conditions that promote reaction at the more "hard" oxygen atom, while N-alkylation is favored under conditions that allow for reaction at the more "soft" nitrogen atom.

Troubleshooting Steps for Alkylation Reactions:

Problem Potential Cause Troubleshooting & Optimization Steps Expected Outcome
Mixture of N- and O-Alkylated Products Reaction ConditionsTo favor O-alkylation , consider using a hard alkylating agent and a non-polar solvent. To favor N-alkylation , a softer alkylating agent in a polar aprotic solvent is often preferred. The choice of base is also critical.[3][4][5]Increased selectivity for the desired regioisomer.
Substituent EffectsThe electronic and steric nature of substituents on the pyrimidine ring can influence the nucleophilicity of the nitrogen and oxygen atoms.[5][6]Understanding the inherent bias of your substrate to guide reaction condition optimization.

Experimental Protocols

Protocol 1: Minimizing Hantzsch Byproduct in the Biginelli Reaction

This protocol is designed to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine (B1217469) byproduct.[1]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., sulfated zirconia, 50 mg)[1]

  • Ethanol (for work-up)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[1]

  • Add the catalyst (e.g., sulfated zirconia, 50 mg).[1]

  • Stir the mixture at a controlled temperature of 60°C.[1]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate (B1210297) eluent).[1]

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[1]

  • Add a small amount of ethanol and stir for 5 minutes.[1]

  • Filter the solid product and wash with cold ethanol.[1]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1]

Protocol 2: Selective O-Alkylation of a 6-Substituted Pyrimidin-2(1H)-one

This protocol provides a general procedure for the selective O-alkylation of pyrimidin-2(1H)-ones.

Materials:

  • 6-substituted pyrimidin-2(1H)-one (3 mmol)

  • Potassium carbonate (K₂CO₃, 3 mmol)

  • 4-(Iodomethyl)pyrimidine (3 mmol)

  • Acetone (15 mL)

  • Dichloromethane (B109758) (CH₂Cl₂, 20 mL)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a round-bottom flask containing the 6-substituted pyrimidin-2(1H)-one (3 mmol) and potassium carbonate (3 mmol), add 10 mL of acetone.

  • While stirring, add a solution of the 4-(iodomethyl)pyrimidine (3 mmol) dissolved in 5 mL of acetone.

  • Heat the resulting mixture to reflux and stir for 30 minutes.

  • After this period, remove the solvent under vacuum.

  • Dissolve the residue in 20 mL of dichloromethane and wash twice with 15 mL of distilled water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under vacuum to yield the O-alkylated product.[4]

Visualizations

Biginelli_vs_Hantzsch cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Aldehyde Aldehyde Biginelli Biginelli Pathway Aldehyde->Biginelli Hantzsch Hantzsch Pathway (Side Reaction) Aldehyde->Hantzsch beta_Ketoester β-Ketoester beta_Ketoester->Biginelli beta_Ketoester->Hantzsch 2 equivalents Urea Urea Urea->Biginelli Urea->Hantzsch decomposition to NH₃ (high temp) DHPM Desired Dihydropyrimidinone Biginelli->DHPM Desired Route DHP Fluorescent Dihydropyridine Byproduct Hantzsch->DHP Competing Route

Caption: Competing pathways in the Biginelli reaction.

Caption: A logical workflow for troubleshooting pyrimidine synthesis.

References

Technical Support Center: Purification of 2-Hydroxypyrimidine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 2-hydroxypyrimidine (B189755) via recrystallization. It is intended for researchers, chemists, and professionals involved in pharmaceutical and chemical development.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a direct question-and-answer format.

Question: Why are no crystals forming, even after the solution has cooled?

  • Probable Cause: The solution is likely not saturated, meaning too much solvent was used during the dissolution step. This is a common issue referred to as supersaturation.[1]

  • Solution:

    • Induce Crystallization: Try scratching the inner wall of the flask with a glass rod at the solution's surface or add a "seed crystal" of pure this compound to initiate crystal growth.[2][3]

    • Concentrate the Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of this compound. Allow the more concentrated solution to cool slowly again.[1]

Question: The compound "oiled out" instead of forming solid crystals. What should I do?

  • Probable Cause: The compound is coming out of the solution at a temperature above its melting point. This can be caused by a high concentration of impurities lowering the melting point or by cooling the solution too rapidly.[1]

  • Solution:

    • Reheat the solution to completely redissolve the oil.

    • Add a small amount of additional hot solvent to lower the saturation point slightly.

    • Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease, which favors crystal formation over oiling.[3]

Question: The final product is still colored or appears impure. How can this be fixed?

  • Probable Cause: Colored impurities have co-crystallized with the product. These impurities have similar solubility properties to this compound in the chosen solvent.

  • Solution:

    • Use Activated Charcoal: Redissolve the impure crystals in the minimum amount of hot solvent. Add a very small amount of activated charcoal to the hot solution to adsorb the colored impurities.

    • Perform Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

    • Recrystallize Again: Allow the clear, hot filtrate to cool slowly to form purified crystals.[2]

    • Consider a Different Solvent: If impurities persist, a second recrystallization using a different solvent system may be necessary.[3]

Question: The recovery yield is very low. What went wrong?

  • Probable Cause: Several factors can lead to low yield: using an excessive amount of solvent, premature crystallization during hot filtration, or incomplete crystallization upon cooling.[2]

  • Solution:

    • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.

    • Pre-heat Equipment: Ensure the funnel and receiving flask for hot filtration are pre-heated to prevent the product from crystallizing prematurely.[4]

    • Maximize Crystallization: After cooling to room temperature, place the flask in an ice bath to decrease the compound's solubility further and maximize crystal formation.[3]

    • Careful Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound? An ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on available data, ethanol (B145695) and ethyl acetate (B1210297) are good starting points for single-solvent recrystallization.[6][7] Water is also a potential solvent, as the solubility of this compound in water at 20°C is approximately 1g per 2.2mL.[6] Small-scale solubility tests are always recommended to confirm the best choice for your specific sample.

Q2: How do I perform a small-scale solubility test?

  • Place a small amount (e.g., 10-20 mg) of crude this compound into a test tube.

  • Add the chosen solvent dropwise at room temperature, stirring after each addition, to observe solubility in the cold.

  • If the compound is insoluble or sparingly soluble, gently heat the mixture to the solvent's boiling point.

  • A good solvent will dissolve the compound completely when hot.

  • Allow the solution to cool to room temperature and then in an ice bath to observe the quality and quantity of crystal formation.

Q3: Can a two-solvent (mixed-solvent) system be used? Yes. If a suitable single solvent cannot be found, a two-solvent system is an excellent alternative.[8] This involves dissolving this compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "anti-solvent" (in which it is poorly soluble) dropwise to the hot solution until it becomes slightly cloudy (the saturation point).[4] Adding a drop or two of the "good" solvent to clarify the solution before slow cooling can yield high-quality crystals. For pyrimidine (B1678525) derivatives, common pairs include ethanol-water or acetone-hexane.[8][9]

Q4: How can I assess the purity of the recrystallized product? Purity can be assessed by several methods:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that is elevated compared to the impure starting material. The reported melting point for this compound is in the range of 177-178 °C.[7][10]

  • Thin-Layer Chromatography (TLC): The purified sample should ideally show a single spot on the TLC plate.

  • Spectroscopic Methods: Techniques like NMR (Nuclear Magnetic Resonance) or IR (Infrared) spectroscopy can confirm the structure and identify the presence of impurities.

Solvent Solubility Data

The selection of an appropriate solvent is critical for successful recrystallization. The following table summarizes the solubility characteristics of this compound in common laboratory solvents.

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureRecommended Use
Water Soluble (1g / 2.2mL at 20°C)[6]Very SolubleGood candidate for single-solvent recrystallization, though high solubility may require concentration.[6][11]
Ethanol Sparingly SolubleSolubleExcellent candidate for single-solvent recrystallization.[6]
Ethyl Acetate Sparingly SolubleSolubleGood candidate for single-solvent recrystallization.[6][7]
Methanol Slightly Soluble[12]SolublePotential single solvent or "good" solvent in a mixed pair.
DMSO Slightly Soluble[12]Very SolubleGenerally used for compounds with very poor solubility in common solvents.[13]
Hexane InsolubleInsolubleCan be used as an "anti-solvent" in a mixed-solvent system.[9]

Detailed Experimental Protocol

This protocol outlines the standard procedure for the single-solvent recrystallization of this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol or Ethyl Acetate)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Glass funnel (stemless preferred)

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate to the solvent's boiling point while stirring. Continue to add small portions of hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a stemless glass funnel. Place a piece of fluted filter paper in the funnel. Filter the hot solution quickly to remove any insoluble impurities (or the activated charcoal). This step must be done rapidly to prevent premature crystal formation.[10]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

  • Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.

  • Drying: Transfer the crystals to a pre-weighed watch glass and allow them to dry completely in a desiccator or a low-temperature vacuum oven to remove all residual solvent.

Visual Guides

Recrystallization Workflow

The following diagram illustrates the standard workflow for the purification of this compound.

RecrystallizationWorkflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Start with Crude This compound dissolve 1. Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filt 2. Hot Filtration (Remove Insoluble Impurities) dissolve->hot_filt cool 3. Cool Filtrate Slowly to Form Crystals hot_filt->cool ice_bath 4. Cool in Ice Bath (Maximize Yield) cool->ice_bath vac_filt 5. Isolate Crystals (Vacuum Filtration) ice_bath->vac_filt wash 6. Wash with Minimal Ice-Cold Solvent vac_filt->wash dry 7. Dry Crystals wash->dry end_product Pure this compound dry->end_product

Caption: Standard workflow for recrystallization purification.

Troubleshooting Logic

This flowchart provides a logical guide to diagnosing and solving common recrystallization problems.

TroubleshootingFlowchart start Problem Encountered During Recrystallization no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out low_yield Low Yield start->low_yield cause_no_crystals Cause: Solution is too dilute (supersaturated) no_crystals->cause_no_crystals cause_oiling Cause: Cooling too fast or high impurity concentration oiling_out->cause_oiling cause_low_yield Cause: Too much solvent or premature crystallization low_yield->cause_low_yield sol_no_crystals1 Solution 1: Scratch flask or add seed crystal cause_no_crystals->sol_no_crystals1 sol_no_crystals2 Solution 2: Concentrate solution (boil off solvent) and cool again cause_no_crystals->sol_no_crystals2 sol_oiling Solution: Reheat to dissolve, add a bit more solvent, cool very slowly cause_oiling->sol_oiling sol_low_yield1 Solution 1: Use minimum solvent; pre-heat funnel cause_low_yield->sol_low_yield1 sol_low_yield2 Solution 2: Ensure thorough cooling in an ice bath cause_low_yield->sol_low_yield2

Caption: A decision tree for troubleshooting recrystallization.

References

Technical Support Center: Optimizing Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in pyrimidine (B1678525) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrimidine synthesis?

A1: Pyrimidine and its derivatives are typically synthesized through cyclization reactions. The most prevalent methods involve the condensation of a compound containing an N-C-N moiety (like urea (B33335), thiourea, or amidines) with a three-carbon component (such as β-dicarbonyl compounds). Widely used named reactions include the Biginelli and Pinner syntheses.[1]

Q2: My Biginelli reaction is giving a low yield. What are the primary causes?

A2: Low yields in the Biginelli reaction are a common issue. Key factors to investigate include the choice of catalyst, reaction temperature, solvent, and reactant stoichiometry.[2] The classical protocol using strong mineral acids often requires optimization to achieve higher yields.[2][3]

Q3: I'm observing a fluorescent yellow byproduct in my Biginelli reaction. What is it and how can I prevent its formation?

A3: This is likely a Hantzsch-type 1,4-dihydropyridine (B1200194) (DHP) byproduct. It forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (B1221849) (which can be generated from the decomposition of urea at higher temperatures).[3] To minimize its formation, consider lowering the reaction temperature, choosing a different catalyst, or adding the urea last to the reaction mixture.[3]

Q4: My Pinner synthesis is failing or giving a complex mixture of byproducts. What are the critical parameters to control?

A4: The Pinner synthesis is highly sensitive to reaction conditions. Key parameters to control are:

  • Anhydrous Conditions: The intermediate imidate salt is highly susceptible to hydrolysis. Ensure all glassware is dry and use anhydrous solvents.[4]

  • Temperature Control: The Pinner salt can be thermally unstable. Low temperatures are often necessary to prevent decomposition.[4]

  • Purity of Reagents: The purity of the nitrile and alcohol is crucial to prevent unwanted side reactions.[3]

Q5: How can I purify my synthesized pyrimidine derivative?

A5: Common purification techniques for pyrimidine derivatives include recrystallization and column chromatography.[1][5] The choice of method depends on the physical properties of your compound and the nature of the impurities. For column chromatography, a typical mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate.[5] For basic pyrimidines, adding a small amount of triethylamine (B128534) or ammonia to the mobile phase can improve separation.[6]

Troubleshooting Guides

Issue 1: Low Yield in Pyrimidine Synthesis

A low yield is one of the most frequent challenges in pyrimidine synthesis. The following guide provides a systematic approach to diagnosing and resolving this issue.

LowYieldTroubleshooting start Low Yield Observed reagent_quality Check Reagent Purity and Integrity start->reagent_quality reaction_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) reagent_quality->reaction_conditions Reagents OK reagent_action Purify/Replace Reagents reagent_quality->reagent_action Impurities Found workup_purification Evaluate Work-up and Purification reaction_conditions->workup_purification Conditions Optimal conditions_action Optimize Conditions (Systematic Screening) reaction_conditions->conditions_action Suboptimal side_reactions Analyze for Side Products (TLC, HPLC, NMR) workup_purification->side_reactions No Obvious Loss workup_action Modify Work-up/Purification (e.g., change solvent, pH) workup_purification->workup_action Product Loss Identified side_reaction_action Modify Conditions to Minimize Side Reactions side_reactions->side_reaction_action Side Products Identified end Improved Yield reagent_action->end conditions_action->end workup_action->end side_reaction_action->end

Key factors leading to common side products in the Biginelli reaction.

Data on Reaction Condition Optimization

Table 1: Comparison of Catalysts for the Biginelli Reaction
CatalystSolventTemperature (°C)TimeYield (%)Reference
No CatalystSolvent-free904 h70[7]
HClEthanol (B145695)Reflux16 h-[7]
InBr₃EthanolReflux7 h-[7]
ZrCl₄Solvent-free1001.5-2 h-[8]
Fe(NO₃)₃·9H₂OSolvent-free (grinding)--High[9]
Sulfamic Acid (20 mol%)Solvent-free (microwave)- (300 W)3 min95[1]
Copper Nanoparticles[bmim]BF₄Room Temp--[10]

Note: A dash (-) indicates that the specific information was not provided in the cited source. Yields can be highly substrate-dependent.

Table 2: Effect of Solvent on Biginelli Reaction Yield
SolventTimeYield (%)Reference
Ethanol35 min95[4]
Methanol35 min82[4]
Acetonitrile35 min60[4]
THF35 min78[4]
Solvent-free35 min75[4]
Conditions: Benzaldehyde (1 mmol), acetylacetone (B45752) (1 mmol), urea (1.5 mmol), DCPD (7 mol%) at reflux.
[4]

Experimental Protocols

Protocol 1: Microwave-Assisted Biginelli Synthesis

This protocol describes a rapid and efficient synthesis of a dihydropyrimidinone using microwave irradiation. [1] Materials:

Procedure:

  • Combine benzaldehyde, ethyl acetoacetate, urea, and sulfamic acid in a 100 mL beaker.

  • Cover the beaker with a watch glass.

  • Place the beaker in a domestic microwave oven and irradiate at 300 watts.

  • The reaction is typically complete within 3-4 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add cold ethanol to the solidified mixture and stir.

  • Collect the product by vacuum filtration, wash with cold ethanol, and dry.

Protocol 2: Optimized Pinner Synthesis of a 2,4,6-Trisubstituted Pyrimidine

This protocol is based on the classical Pinner condensation and emphasizes the use of anhydrous conditions to maximize yield. [4] Materials:

  • β-Diketone (e.g., Acetylacetone): 1 equivalent

  • Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents

  • Sodium Ethoxide (or other strong base): 1.1 equivalents

  • Anhydrous Ethanol

Procedure:

  • Ensure all glassware is oven-dried and assemble under an inert atmosphere (N₂ or Ar).

  • In a round-bottom flask, dissolve the amidine hydrochloride in anhydrous ethanol.

  • To the stirred solution, carefully add sodium ethoxide. Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.

  • Add the β-diketone dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture carefully with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.

Protocol 3: HPLC Purity Analysis of Pyrimidine Derivatives

This protocol provides a general method for determining the purity of synthesized pyrimidine compounds using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). [11] Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or other suitable buffer.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A typical gradient would be from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the target pyrimidine.

Sample Preparation:

  • Accurately weigh 1-5 mg of the synthesized pyrimidine compound.

  • Dissolve the sample in a suitable solvent (ideally the initial mobile phase composition) to a concentration of approximately 1 mg/mL. Sonication can be used to aid dissolution.

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection.

Analysis:

  • Inject the sample onto the HPLC system.

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity as the area percentage of the main product peak relative to the total area of all peaks.

Experimental Workflow for HPLC Analysis

HPLCWorkflow Experimental Workflow for HPLC Purity Analysis start Start sample_prep Sample Preparation (Weighing, Dissolution, Filtration) start->sample_prep hplc_analysis HPLC Analysis (Injection, Elution) sample_prep->hplc_analysis data_processing Data Processing (Peak Integration) hplc_analysis->data_processing purity_calc Purity Calculation (Area Percent) data_processing->purity_calc end End purity_calc->end

A streamlined workflow for the purity analysis of pyrimidine compounds.

References

Technical Support Center: Optimizing the Biginelli Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Biginelli reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs, with a primary focus on overcoming low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is resulting in a very low yield. What are the most common causes?

Low yields in the classical Biginelli reaction are a well-documented issue, often attributed to harsh reaction conditions and prolonged reaction times.[1] Key factors to investigate include:

  • Catalyst Choice and Activity: The classical method often employs strong mineral acids, which can lead to side reactions.[2] Modern catalysts may be more efficient. Ensure your chosen catalyst is active, especially if it's a reusable one that might require regeneration.[3]

  • Reaction Conditions: Temperature, reaction time, and solvent play a crucial role in the reaction's success.[2] Suboptimal conditions can lead to low conversion rates.

  • Reactant Purity and Stoichiometry: Impurities in the starting materials (aldehyde, β-ketoester, or urea (B33335)/thiourea) can hinder the reaction.[3] The ratio of reactants can also significantly impact the yield.[2]

  • Side Reactions: The formation of byproducts, such as Hantzsch-type 1,4-dihydropyridines, can compete with the desired Biginelli pathway, thereby reducing the yield of the target product.[3]

Q2: I'm observing a significant amount of a yellow, fluorescent byproduct. What is it and how can I minimize its formation?

This common fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (B1200194) (DHP).[3] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures.[3]

To minimize DHP formation:

  • Control Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of this byproduct.[3]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[3]

  • Order of Addition: In some cases, adding the urea last can help minimize its decomposition into ammonia.[3]

Q3: What are the advantages of using modern catalysts over traditional strong acids like HCl?

Modern catalysts offer several benefits, including:

  • Milder Reaction Conditions: This leads to fewer side reactions and decomposition of sensitive substrates.[1]

  • Higher Yields and Shorter Reaction Times: Many modern catalysts are more efficient, leading to improved productivity.[1]

  • Easier Workup and Greener Chemistry: Many modern catalysts are solids that can be easily filtered off, and some are recyclable, reducing waste.[4] Examples include ionic liquids, metal triflates (e.g., Yb(OTf)₃), clays, and various Lewis acids.[1][5]

Q4: Should I perform the reaction in a solvent or under solvent-free conditions?

Solvent-free conditions have gained popularity for the Biginelli reaction due to several advantages:[1]

  • Environmental: Reduces the use and disposal of hazardous organic solvents.[1]

  • Economic: Saves on solvent costs and simplifies the purification process.[1]

  • Efficiency: Can lead to shorter reaction times and higher yields.[1]

However, the optimal choice may depend on the specific substrates. While many reactions perform well without a solvent, polar solvents may be beneficial in certain cases.[1]

Troubleshooting Guide

Problem: Low Product Yield

This troubleshooting guide will walk you through a systematic approach to identify and resolve the cause of low yields in your Biginelli reaction.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low Yield in Biginelli Reaction check_reactants 1. Check Reactants - Purity (NMR, etc.) - Stoichiometry (slight excess of urea/thiourea) start->check_reactants check_catalyst 2. Evaluate Catalyst - Activity (fresh vs. old) - Type (Brønsted vs. Lewis acid) check_reactants->check_catalyst Reactants OK byproduct_analysis Analyze Byproducts (NMR, MS) - Hantzsch DHP? - Unreacted starting materials? check_reactants->byproduct_analysis Impure/Incorrect Stoichiometry optimize_conditions 3. Optimize Reaction Conditions - Temperature - Reaction Time (TLC monitoring) check_catalyst->optimize_conditions Catalyst OK check_catalyst->byproduct_analysis Inactive Catalyst optimize_conditions->byproduct_analysis Still low yield solution Improved Yield optimize_conditions->solution Yield Improved consider_alternatives 4. Consider Alternative Methods - Solvent-free - Microwave/Ultrasound consider_alternatives->solution byproduct_analysis->consider_alternatives Byproducts identified Reaction_Mechanism Aldehyde R-CHO Acyliminium [R-CH=N⁺H-CO-NH₂] Aldehyde->Acyliminium Urea H₂N-(C=O)-NH₂ Urea->Acyliminium beta_Ketoester R'-CO-CH₂-COOR'' Enol R'-C(OH)=CH-COOR'' beta_Ketoester->Enol tautomerization Open_Chain Open-chain adduct Acyliminium->Open_Chain Enol->Open_Chain DHPM Dihydropyrimidinone Open_Chain->DHPM Cyclization & -H₂O Experimental_Workflow A 1. Reagent Mixing (Aldehyde, β-Ketoester, Urea/Thiourea, Catalyst) B 2. Reaction (Heating/Microwave/Ultrasound) A->B C 3. Monitoring (TLC) B->C C->B Incomplete D 4. Workup (Cooling, Precipitation) C->D Complete E 5. Isolation (Filtration) D->E F 6. Purification (Recrystallization) E->F G 7. Characterization (NMR, MS, m.p.) F->G

References

Technical Support Center: Fluorinated Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated pyrimidines. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield in Direct Fluorination of Uracil (B121893) to 5-Fluorouracil (B62378) (5-FU)

Question: My direct fluorination of uracil is resulting in a significantly lower yield than expected. What are the potential causes and how can I improve it?

Answer: Low yields in the direct fluorination of uracil are a common challenge. The primary factors influencing the yield are the choice of fluorinating agent, reaction conditions, and the purity of the starting materials.

Potential Causes & Solutions:

  • Fluorinating Agent: The reactivity and selectivity of the fluorinating agent are critical. Highly reactive agents like elemental fluorine (F₂) can lead to over-fluorination and side products, while milder agents may require harsher conditions that can lead to decomposition.

  • Reaction Conditions:

    • Solvent: The choice of solvent is crucial. Protic solvents can react with the fluorinating agent. Anhydrous polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) are often preferred.

    • Temperature: Fluorination reactions can be highly exothermic. Inadequate temperature control can lead to side reactions and decomposition of both the starting material and the product. A temperature range of -10°C to 25°C is often optimal, depending on the specific method.

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times may increase the formation of byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.

  • Purity of Starting Materials: Ensure that the uracil is of high purity and completely dry. The presence of moisture can quench the fluorinating agent, leading to undesired side reactions.

Data Presentation: Impact of Reaction Conditions on 5-Fluorouracil Yield

Fluorinating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Fluorine (F₂)Acetic Acid2012-1552-[1]
Fluorine (F₂) in N₂ (1:5)Acetic Acid2012-15~52-[1]
Fluorine (F₂) in N₂Anhydrous HF0-576.1-[2]
20 mol% F₂ in N₂Anhydrous HF0-86.798.6[3]
20 mol% F₂ in N₂Trifluoroacetic Acid-10-89.499.2[3]
Issue 2: Purification Challenges and Impurity Profile in Capecitabine (B1668275) Synthesis

Question: I am facing difficulties in purifying my synthesized capecitabine, and the final product contains several impurities. What are the common impurities and the best practices for purification?

Answer: Capecitabine synthesis is a multi-step process, and impurities can be introduced at various stages. Effective purification is crucial to obtain a product that meets pharmaceutical standards.

Common Impurities & Purification Strategies:

  • Unreacted Intermediates: Starting materials or intermediates from previous steps can be carried over to the final product.

  • Side-Reaction Products: These can include isomers or products from reactions with protecting groups.

  • Reagents: Catalysts or reagents used in the final deprotection step (e.g., sodium hydroxide, hydrochloric acid) must be thoroughly removed.

Purification Best Practices:

  • Crystallization: Recrystallization is a powerful technique for purifying crude capecitabine. The choice of solvent is critical for obtaining high purity and yield.

  • Column Chromatography: For challenging separations of closely related impurities, column chromatography can be employed.

  • Washes: The organic phase containing the product should be washed with brine (saturated NaCl solution) to remove water-soluble impurities.

  • Drying and Evaporation: The organic layer should be dried over an anhydrous salt (e.g., Na₂SO₄) before the solvent is removed under reduced pressure.

Data Presentation: Effect of Solvent System on Capecitabine Purification

Solvent SystemYield (%)Purity (%)Reference
Ethyl acetate (B1210297) / n-heptane->99.5[4]
Methanol->99.0[5]
Ethanol->99.0[5]
Isopropanol->99.0[5]

Common Impurities in Capecitabine Synthesis [4]

  • 5'-Deoxy-5-fluorocytidine

  • 5'-Deoxy-5-fluorouridine

  • α-anomer of capecitabine

  • Di-O-acetylated intermediates

Issue 3: Controlling Stereoselectivity in Gemcitabine (B846) Synthesis

Question: My gemcitabine synthesis is producing a mixture of anomers (α and β), and I am struggling to obtain the desired β-anomer with high selectivity. What factors influence the stereochemical outcome?

Answer: Achieving high stereoselectivity for the desired β-anomer is a critical challenge in gemcitabine synthesis. The formation of the N-glycosidic bond is the key step where the anomeric configuration is determined.

Factors Influencing Stereoselectivity:

  • Reaction Type: Reformatsky and Aldol reactions are commonly used to create the C-C bond and introduce the difluoroacetate (B1230586) unit. The choice of reagents, solvent, and temperature can significantly influence the diastereomeric ratio. For example, using an ultrasonic bath during a Reformatsky reaction has been shown to improve the yield of the desired anti-diastereomer.

  • Catalyst: The choice of Lewis acid or base catalyst can impact the transition state geometry, thereby affecting the stereochemical outcome.

  • Protecting Groups: The nature of the protecting groups on the sugar moiety can influence the facial selectivity of the nucleophilic attack by the pyrimidine (B1678525) base.

  • Solvent: The polarity and coordinating ability of the solvent can affect the reaction mechanism and the anomeric ratio.

Data Presentation: Comparison of Conditions in Gemcitabine Intermediate Synthesis

Reaction TypeReagentsConditionsDiastereomeric Ratio (anti:syn)Reference
ReformatskyEthyl bromodifluoroacetate, ZnStandard3:1[6]
ReformatskyEthyl bromodifluoroacetate, Zn, I₂Ultrasonic bath, 10-12°C, 12hImproved selectivity for anti[6]
Aldol Reactiont-butyl difluorothioacetate, Li enolate-Varies with conditions[6]

Experimental Protocols

Protocol 1: Direct Fluorination of Uracil to 5-Fluorouracil

Objective: To synthesize 5-fluorouracil by direct fluorination of uracil.

Materials:

  • Uracil

  • Anhydrous trifluoroacetic acid

  • Fluorine gas (20% in Nitrogen)

  • Microchannel reactor system

Procedure: [3]

  • Prepare a 7% (w/v) solution of uracil in anhydrous trifluoroacetic acid.

  • Set up a continuous flow microchannel reaction system.

  • Set the heat exchanger temperature to -10°C.

  • Set the reaction pressure to 0.3 MPa.

  • Continuously feed the uracil solution into the microchannel reactor at a rate of 50 g/min .

  • Simultaneously, introduce a 20 mol% fluorine-nitrogen mixed gas into the reactor at a rate that maintains a molar ratio of fluorine to uracil of 1.2:1.

  • The crude reaction product is passed through a quenching module and then a gas-liquid separator.

  • The resulting solution is treated and dried to obtain the 5-fluorouracil product.

  • Analyze the product by liquid chromatography to determine purity and yield.

Protocol 2: Synthesis of Capecitabine

Objective: To synthesize capecitabine from 5'-deoxy-5-fluorocytidine.

Materials:

  • 5'-Deoxy-5-fluorocytidine

  • Pyridine (B92270)

  • n-Pentyl chloroformate

  • Appropriate solvent (e.g., dichloromethane)

Procedure: (General outline based on multi-step synthesis)

  • Protection of Hydroxyl Groups: Protect the 2' and 3'-hydroxyl groups of 5'-deoxy-D-ribose.

  • Glycosylation: Couple the protected sugar with silylated 5-fluorocytosine (B48100) in the presence of a Lewis acid catalyst (e.g., SnCl₄).

  • N-acylation: React the resulting nucleoside with n-pentyl chloroformate in the presence of a base like pyridine to introduce the pentyloxycarbonyl group at the N4 position of the cytosine ring.

  • Deprotection: Remove the protecting groups from the sugar moiety to yield capecitabine.

  • Purification: Purify the crude capecitabine by recrystallization from a suitable solvent system (e.g., ethyl acetate/n-heptane).

Protocol 3: Purification of 5-Fluorouracil by Recrystallization

Objective: To purify crude 5-fluorouracil.

Materials:

  • Crude 5-fluorouracil

  • Deionized water

  • Activated charcoal (optional)

Procedure:

  • Dissolve the crude 5-fluorouracil in a minimum amount of hot deionized water.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the purified crystals under vacuum.

Visualizations

Mechanism of Action of 5-Fluorouracil

experimental_workflow start Starting Materials (Pyrimidine Precursor & Fluorinating Agent) reaction Fluorination Reaction (Solvent, Temperature, Time) start->reaction workup Reaction Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification analysis Analysis (TLC, HPLC, NMR, MS) purification->analysis product Final Fluorinated Pyrimidine analysis->product troubleshooting_workflow start Low Yield of 5-FU check_sm Check Purity of Starting Materials (Uracil) start->check_sm check_reagents Verify Activity of Fluorinating Agent start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions purify_sm Purify/Dry Uracil check_sm->purify_sm Impure/Wet new_reagent Use Fresh/New Fluorinating Agent check_reagents->new_reagent Inactive optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal Temp optimize_time Optimize Reaction Time check_conditions->optimize_time Suboptimal Time optimize_solvent Change Solvent check_conditions->optimize_solvent Suboptimal Solvent end Improved Yield optimize_temp->end optimize_time->end optimize_solvent->end purify_sm->end new_reagent->end

References

How to minimize byproduct formation in pyrimidine cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine (B1678525) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions, minimize byproduct formation, and optimize synthetic protocols for pyrimidine cyclization.

Troubleshooting Guides

This section provides detailed guides to address specific issues encountered during pyrimidine synthesis, with a focus on common cyclization reactions.

Problem 1: Low or No Product Yield in Pyrimidine Synthesis

Potential Causes:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time can significantly impact the yield.[1] Classical protocols like the Biginelli reaction often suffer from low yields.[1][2]

  • Purity of Starting Materials: Impurities in reactants such as the aldehyde, β-dicarbonyl compound, or urea (B33335)/thiourea (B124793) can interfere with the reaction and lead to side product formation.[1][3]

  • Incorrect Reagent Stoichiometry: An improper molar ratio of reactants can lead to the incomplete conversion of the limiting reagent.[1][4] A slight excess of urea or thiourea is often beneficial in the Biginelli reaction.[2]

  • Presence of Moisture: Reagents like phosphorus oxychloride (POCl₃) are moisture-sensitive, and their degradation can hinder the reaction.[4]

  • Steric Hindrance: Bulky substituents on the starting materials can impede the reaction, resulting in lower yields.[1]

  • Reversible Reactions: Some steps in the synthesis may be reversible. Inefficient removal of byproducts like water can shift the equilibrium towards the reactants.[1]

Troubleshooting Steps:

  • Optimize Catalyst: For acid-catalyzed reactions like the Biginelli, consider switching from strong Brønsted acids (e.g., HCl), which can cause side reactions, to milder Lewis acids or solid acid catalysts to improve yields.[2][5]

  • Systematic Temperature Screening: Perform small-scale reactions at various temperatures to identify the optimal condition for each step.[4] Temperatures between 80°C and 100°C are often optimal for the Biginelli reaction, but this is substrate-dependent.[2]

  • Solvent Selection: While ethanol (B145695) is common, consider testing other solvents or solvent-free conditions, which have been shown to improve yields and shorten reaction times.[2][3]

  • Ensure Reagent Purity: Use high-purity starting materials.[3] If necessary, distill liquid reagents like POCl₃.[4]

  • Maintain Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents, particularly when working with moisture-sensitive reagents.[4][5]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and avoid decomposition from excessively high temperatures or prolonged heating.[2][3][5]

Problem 2: Formation of Multiple Byproducts on TLC Plate

Potential Causes:

  • High Reaction Temperature: Excessive heat can promote decomposition or lead to unwanted side reactions.[4]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of undesired products.[4]

  • Cross-reactivity: Other reactive sites on the starting materials may compete in the reaction.[4]

  • Common Side Reactions (Biginelli):

    • Knoevenagel Condensation: A reaction between the aldehyde and the β-ketoester can form an α,β-unsaturated dicarbonyl compound.[1][5]

    • Hantzsch Dihydropyridine (B1217469) Formation: A competing reaction that forms fluorescent dihydropyridine byproducts, especially at higher temperatures or in the presence of ammonia (B1221849).[3][5]

    • Michael Addition: The enolate of the β-ketoester can react with the Knoevenagel product, leading to open-chain adducts that do not cyclize.[5]

    • Self-Condensation: Aldehydes can undergo self-condensation (aldol reaction).[5]

Troubleshooting Steps:

  • Lower Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time, to control the rate of side reactions.[4][5]

  • Control Reactant Ratios: Use precise measurements for all reactants. Avoid large excesses of any single reactant.[4]

  • Modify Order of Addition: In some cases, pre-forming an intermediate by reacting the aldehyde and urea before adding the β-ketoester can be beneficial to minimize Knoevenagel condensation.[5]

  • Ensure Urea Purity: To avoid Hantzsch-type byproducts, ensure the purity of the urea and avoid ammonium-based catalysts if possible.[5]

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct. What is it and how can I avoid it?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (B1200194) (DHP).[3] This occurs when two equivalents of the β-ketoester react with the aldehyde, especially when ammonia is formed from urea decomposition at high temperatures.[3] This pathway competes with the desired Biginelli reaction.[3][5]

To avoid this byproduct:

  • Lower the Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[3][5]

  • Use High Purity Urea: Ensure that the urea used is free from ammonium (B1175870) salt impurities.[5]

  • Control Stoichiometry: Carefully control the ratio of the reactants to disfavor the 2:1 (ketoester:aldehyde) stoichiometry of the Hantzsch reaction.[5]

Q2: How can I minimize the formation of Knoevenagel condensation products in my Biginelli reaction?

A2: Minimizing the Knoevenagel condensation side reaction between the aldehyde and the β-ketoester is critical for high yields.[5]

Effective strategies include:

  • Catalyst Choice: Strong Brønsted acids can sometimes promote Knoevenagel condensation. Using milder Lewis acids can favor the desired reaction pathway.[5]

  • Lower Reaction Temperature: Reducing the temperature can help control the rate of the Knoevenagel condensation relative to the main reaction.[5]

  • Order of Reagent Addition: Consider pre-forming the iminium intermediate by reacting the aldehyde and urea before introducing the β-ketoester. This can reduce the concentration of free aldehyde available for the Knoevenagel side reaction.[5]

Q3: The cyclization step of my Pinner reaction is incomplete. How can I drive the reaction to completion?

A3: Incomplete cyclization in the Pinner synthesis (condensation of a 1,3-dicarbonyl compound with an amidine) can be due to insufficient activation of the carbonyl group or steric hindrance.[3]

To improve the cyclization:

  • Add a Catalyst: If not already in use, adding a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[3]

  • Control pH: The pH of the reaction is crucial. It must be controlled to favor the condensation and cyclization steps while avoiding hydrolysis of reactants.[5]

  • Use Anhydrous Conditions: To prevent hydrolysis of the amidine and other reactants, ensure the reaction is run under anhydrous conditions.[5]

  • Increase Temperature or Time: Monitor the reaction by TLC and consider increasing the reaction time or temperature if the starting material is still present. Microwave irradiation can also be used to accelerate the reaction.[5]

Data Presentation

Table 1: Troubleshooting Guide for Common Byproducts in Biginelli Reaction

Problem / Byproduct ObservedPotential CauseRecommended SolutionExpected Outcome
Hantzsch Dihydropyridine (Fluorescent Impurity)High reaction temperature; Ammonia presenceLower the reaction temperature. Ensure purity of urea and avoid ammonium-based catalysts.[3][5]Minimized formation of dihydropyridine impurities.[5]
Knoevenagel Condensation Product (α,β-unsaturated dicarbonyl)Strong acid catalyst; High temperatureUse a milder catalyst (e.g., Lewis acid). Lower the reaction temperature.[5]Reduced formation of the α,β-unsaturated byproduct and increased yield of the dihydropyrimidine.[5]
Michael Addition Adducts (Open-chain byproducts)Reaction of enolate with Knoevenagel productOptimize conditions to minimize Knoevenagel product formation (see above).[5]Increased cyclization efficiency and higher product yield.
Incomplete Reaction Insufficient time or temperature; Inefficient mixingIncrease reaction time or temperature. Consider using microwave irradiation. Ensure efficient stirring.[5]Drive the reaction to completion and improve the yield of the desired product.[5]

Experimental Protocols

Protocol 1: General Procedure for Biginelli Reaction to Synthesize Dihydropyrimidinones (DHPMs)

This protocol provides a general framework for the synthesis of DHPMs. Optimal conditions may vary depending on the specific substrates used.

  • Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), the β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).[3][5]

  • Catalyst and Solvent Addition: Add the chosen catalyst (e.g., a catalytic amount of ZnCl₂ or another Lewis acid) and a suitable solvent like ethanol.[3][5]

  • Reaction Execution: Stir the mixture at a controlled temperature, for example, 60°C.[3]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate (B1210297) eluent). The reaction time can range from a few hours to overnight.[3]

  • Workup: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, filter the solid and wash it with a cold solvent like ethanol.[3] If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure DHPM.[3]

Protocol 2: General Procedure for Pinner-type Pyrimidine Synthesis

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.

  • Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1 mmol) and the amidine hydrochloride salt (1.1 mmol) in an anhydrous solvent such as ethanol.[3]

  • Base Addition: Add a base (e.g., sodium ethoxide) to the mixture to liberate the free amidine.

  • Reaction Execution: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrates.[3]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[3]

  • Isolation: Remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography or recrystallization to obtain the desired pyrimidine.[3]

Visualizations

G cluster_0 Troubleshooting Workflow for Low Yield in Pyrimidine Synthesis Start Low or No Product Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Impure? Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Check_Stoichiometry Confirm Reagent Stoichiometry Start->Check_Stoichiometry Incorrect Ratio? Anhydrous Ensure Anhydrous Conditions Check_Purity->Anhydrous Optimize_Temp Optimize Reaction Temperature Check_Conditions->Optimize_Temp Optimize_Solvent Test Alternative Solvents Check_Conditions->Optimize_Solvent Optimize_Catalyst Screen Different Catalysts (Lewis/Brønsted) Check_Stoichiometry->Optimize_Catalyst Monitor Monitor by TLC Optimize_Catalyst->Monitor Optimize_Temp->Monitor Optimize_Solvent->Monitor Anhydrous->Monitor End Improved Yield Monitor->End Reaction Complete

Caption: Troubleshooting workflow for low yield.

G cluster_1 Biginelli Reaction: Main Pathway vs. Side Reactions Aldehyde Aldehyde Iminium Iminium Intermediate Aldehyde->Iminium Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Side Reaction Hantzsch Hantzsch DHP Byproduct Aldehyde->Hantzsch High Temp Side Reaction Ketoester β-Ketoester Adduct Acyl-Urea Adduct Ketoester->Adduct Ketoester->Knoevenagel Ketoester->Hantzsch 2 equiv. Michael Michael Adduct (Open Chain) Ketoester->Michael Urea Urea Urea->Iminium Iminium->Adduct Product Desired DHPM Product Adduct->Product Cyclization & Dehydration Knoevenagel->Michael Michael Addition

Caption: Biginelli reaction pathway and common side reactions.

G cluster_2 Logical Relationships in Troubleshooting Byproduct Formation Byproducts Byproduct Formation Conditions Reaction Conditions Byproducts->Conditions Reagents Starting Materials Byproducts->Reagents Mechanism Reaction Mechanism Byproducts->Mechanism Temperature Temperature Conditions->Temperature Catalyst Catalyst Conditions->Catalyst Solvent Solvent Conditions->Solvent Purity Purity Reagents->Purity Stoichiometry Stoichiometry Reagents->Stoichiometry Side_Pathways Competing Pathways Mechanism->Side_Pathways

Caption: Key factors influencing byproduct formation.

References

Technical Support Center: Catalyst Selection for Efficient Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to catalyst selection for efficient pyrimidine (B1678525) synthesis.

Troubleshooting Guides

This section addresses common issues encountered during pyrimidine synthesis experiments, offering potential causes and solutions in a question-and-answer format.

Question 1: I am getting a low yield of my desired pyrimidine product. What are the potential causes and how can I improve it?

Answer:

Low conversion rates can stem from several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with the purity of your starting materials.[1]

Troubleshooting Steps:

  • Catalyst Activity: Verify that your catalyst is active. Reusable catalysts might need regeneration. For acid catalysts like HCl, ensure the concentration is appropriate.[1]

  • Catalyst Loading: The amount of catalyst may be insufficient. It's recommended to systematically vary the catalyst loading to determine the optimal concentration. For many metal catalysts, this typically ranges from 1 to 10 mol%.[2]

  • Reaction Time and Temperature: The reaction may need more time or a moderate temperature increase to reach completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

  • Solvent Choice: The solvent can significantly impact reactant solubility and reaction rates. While ethanol (B145695) is commonly used, exploring other solvents or even solvent-free conditions has been shown to enhance yields for certain substrates.[1]

  • Purity of Reactants: Impurities present in the aldehyde, β-ketoester, or urea (B33335) can inhibit the reaction. Ensure all starting materials are of high purity.[1]

  • Microwave Irradiation: Employing microwave synthesis can dramatically shorten reaction times (from hours to minutes) and often results in higher yields compared to conventional heating methods.[2]

Question 2: My reaction is producing significant side products, particularly a fluorescent compound in my Biginelli reaction. What is happening and how can I prevent it?

Answer:

The formation of side products is a common challenge. In the Biginelli reaction, the most frequent fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (B1200194) (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (B1221849) (which can form from the decomposition of urea at high temperatures), creating a competing reaction pathway.[1]

Troubleshooting Steps:

  • Control Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly minimize the formation of the DHP byproduct.[1]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may favor one pathway over the other.[1]

  • Order of Addition: Adding the urea last can sometimes help to reduce its decomposition into ammonia.[1]

  • Adjust Stoichiometry: In multicomponent reactions like the Biginelli, side reactions can sometimes be suppressed by adjusting the reactant ratios. For example, using an excess of urea can help minimize certain side products.[2]

Question 3: My catalyst seems to be inactive or has lost its activity. What are the possible reasons and can it be regenerated?

Answer:

Catalyst deactivation can be attributed to several factors, including poisoning from impurities, thermal degradation, or mechanical loss.[2]

Troubleshooting Steps:

  • Identify and Remove Poisons: Impurities containing sulfur, nitrogen, or phosphorus in your reactants or solvents can act as poisons for many transition metal catalysts by binding to the active sites.[2] It is crucial to purify all reactants and solvents before use through methods like distillation or recrystallization.[2]

  • Ensure Inert Atmosphere: Some catalysts are sensitive to air and moisture. If you are using such a catalyst, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.[2]

  • Catalyst Regeneration: Regeneration may be possible depending on the catalyst and the cause of deactivation. For instance, some palladium catalysts can be regenerated by washing them with specific solvents to remove adsorbed impurities.[2] However, severe thermal degradation is often irreversible.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for pyrimidine synthesis?

A1: A diverse range of catalysts are utilized for pyrimidine synthesis, including:

  • Metal-Based Catalysts: These are widely used and include salts and complexes of metals like copper, palladium, iridium, nickel, and zinc. They are effective for various strategies, including multicomponent and cross-coupling reactions.[2]

  • Brønsted and Lewis Acids: Simple Brønsted acids (e.g., HCl) and Lewis acids (e.g., boron trifluoride, ytterbium triflate) are common catalysts, especially for reactions like the Biginelli reaction.[3][4]

  • Organocatalysts: These are metal-free organic molecules that can catalyze reactions. Proline and its derivatives are notable examples used in pyrimidine synthesis.[2][5]

  • Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, which simplifies their removal and recycling. Examples include graphite (B72142) oxide and various nanocatalysts.[6][7][8]

  • Biocatalysts: Enzymes can be used for specific pyrimidine synthesis reactions, offering high selectivity under mild conditions.[2]

Q2: How do I choose the right catalyst for my specific pyrimidine synthesis?

A2: The optimal catalyst depends on the desired pyrimidine structure and the chosen synthetic route.

  • For dihydropyrimidinones via the Biginelli reaction , both Brønsted and Lewis acids are effective.[3] Yb(OTf)₃ is a Lewis acid that has been shown to increase yields and shorten reaction times under solvent-free conditions.[4]

  • For highly functionalized and unsymmetrically substituted pyrimidines , multicomponent reactions catalyzed by transition metals like iridium can provide high regioselectivity and yield.[2][9]

  • Copper-catalyzed reactions are versatile for synthesizing polysubstituted pyrimidines from components like amidines and alcohols.[2]

  • For "green chemistry" approaches, consider metal-free carbocatalysts like graphite oxide, which are recyclable and avoid metal contamination in the final product.[6]

Q3: What are the advantages of using nanocatalysts in pyrimidine synthesis?

A3: Nanocatalysts are increasingly used in reactions like the Biginelli synthesis to improve the environmental profile and accelerate the reaction process.[8] Magnetically recoverable nanocatalysts are particularly advantageous because they can be easily separated from the reaction mixture using a magnet and reused multiple times, making the process more economical and sustainable.[10]

Q4: Can pyrimidine synthesis be performed under solvent-free conditions?

A4: Yes, many pyrimidine synthesis protocols, particularly multicomponent reactions like the Biginelli reaction, can be performed effectively under solvent-free conditions.[2][6] This approach is often more environmentally friendly, can lead to higher yields, and simplifies the work-up procedure.[4][6]

Data Presentation

Table 1: Comparison of Catalysts for the Biginelli Reaction
CatalystAldehydeβ-DicarbonylN-SourceConditionsTimeYield (%)Reference
Yb(OTf)₃BenzaldehydeEthyl acetoacetateUreaSolvent-free, 100°C30 min95[4]
HClBenzaldehydeEthyl acetoacetateUreaEthanol, Reflux18 h78[11]
Copper(II) trifluoroacetateBenzaldehydeEthyl acetoacetateUreaEthanol, Reflux4 h91[3]
Graphite OxideVarious aromatic aldehydesEthyl acetoacetateUreaSolvent-free, 80°C1-2 h90-96[6]
Phenol4-ChlorobenzaldehydeEthyl acetoacetateUreaEthanol, Reflux5 h92[12]
Table 2: Comparison of Catalysts for Pyrido[2,3-d]pyrimidine Synthesis
CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Nano-Fe₃O₄@SiO₂/SnCl₄6-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, 1,3-indanedioneWater701.5 - 3 min94 - 99[13]
Nanocrystalline MgO6-aminouracil, Aromatic Aldehydes, MalononitrileWater80Not SpecifiedHigh Efficiency[13]
Diammonium Hydrogen Phosphate (DAHP)4(6)-aminouracil, Aromatic Aldehydes, MalononitrileAqueous MediaReflux / MW5 - 10 min (MW)82 - 95[13]
2-Aminoethanesulfonic acid (Taurine)6-amino-1,3-dimethyl uracil, Aromatic Aldehydes, Acetyl acetoneWater60-8025-45 min90-94[14]

Experimental Protocols

Protocol 1: Acid-Catalyzed Biginelli Reaction for Dihydropyrimidinone Synthesis

This protocol describes a classic one-pot synthesis of a dihydropyrimidinone using an acid catalyst.[11]

Materials:

  • Aromatic aldehyde (1.0 eq)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • Urea (1.5 eq)

  • Catalytic amount of concentrated HCl

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aldehyde, β-ketoester, and urea in ethanol.

  • Add a few drops of concentrated HCl to the mixture.

  • Heat the reaction mixture to reflux. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrates.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, filter the solid product and wash it with cold ethanol.[2]

  • If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.[2]

  • Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[2]

Protocol 2: Copper-Catalyzed Three-Component Synthesis of Polysubstituted Pyrimidines

This protocol is adapted for the synthesis of multisubstituted pyrimidines from amidines and two different alcohols.[2]

Materials:

Procedure:

  • To a reaction tube equipped with a magnetic stir bar, add the amidine hydrochloride, primary alcohol, secondary alcohol, Cu(OAc)₂, and KOH.

  • Add anhydrous toluene to the mixture.

  • Stir the reaction mixture at 110 °C for 24 hours under an air atmosphere.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired pyrimidine derivative.

Mandatory Visualization

Troubleshooting_Workflow start Start: Pyrimidine Synthesis Experiment problem Problem Encountered? start->problem low_yield Low Yield / Low Conversion problem->low_yield Yes, Low Yield side_products Side Product Formation problem->side_products Yes, Side Products catalyst_issue Catalyst Inactivity problem->catalyst_issue Yes, Inactive Catalyst success Successful Synthesis Proceed to Purification problem->success No check_catalyst Check Catalyst Activity & Loading low_yield->check_catalyst adjust_temp Adjust Temperature & Stoichiometry side_products->adjust_temp check_poisons Check for Impurities (Poisons) catalyst_issue->check_poisons check_conditions Optimize Time, Temp, & Solvent check_catalyst->check_conditions check_purity Verify Reactant Purity check_conditions->check_purity check_purity->problem change_catalyst Change Catalyst for Better Selectivity adjust_temp->change_catalyst change_catalyst->problem use_inert Use Inert Atmosphere & Anhydrous Solvents check_poisons->use_inert regenerate Attempt Catalyst Regeneration use_inert->regenerate regenerate->problem

Caption: Troubleshooting workflow for pyrimidine synthesis.

Catalyst_Selection start Define Target Pyrimidine reaction_type Identify Synthesis Route start->reaction_type biginelli Biginelli Reaction (DHPMs) reaction_type->biginelli DHPM mcr Other MCR (Polysubstituted) reaction_type->mcr Polysubstituted cross_coupling Cross-Coupling reaction_type->cross_coupling Functionalization lewis_acid Lewis Acids (e.g., Yb(OTf)3) biginelli->lewis_acid bronsted_acid Brønsted Acids (e.g., HCl) biginelli->bronsted_acid organocatalyst Organocatalysts (e.g., Proline) biginelli->organocatalyst iridium Iridium Catalysts (High Regioselectivity) mcr->iridium copper Copper Catalysts (Versatile) mcr->copper palladium Palladium Catalysts cross_coupling->palladium considerations Further Considerations lewis_acid->considerations bronsted_acid->considerations organocatalyst->considerations iridium->considerations copper->considerations palladium->considerations green_chem Green Chemistry? considerations->green_chem recyclable Recyclable? green_chem->recyclable No heterogeneous Heterogeneous Catalysts (Graphite Oxide, Nanocatalysts) green_chem->heterogeneous Yes recyclable->heterogeneous Yes homogeneous Homogeneous Catalysts recyclable->homogeneous No

Caption: Decision workflow for catalyst selection.

Biginelli_Mechanism Simplified Acid-Catalyzed Biginelli Reaction Mechanism cluster_reactants Reactants aldehyde Aldehyde (R-CHO) step1 Aldehyde + Urea (Acid-Catalyzed Condensation) aldehyde->step1 urea Urea urea->step1 ketoester β-Ketoester step2 Nucleophilic Addition of Ketoester Enol ketoester->step2 intermediate1 N-Acyliminium Ion Intermediate step1->intermediate1 intermediate1->step2 intermediate2 Open-Chain Adduct step2->intermediate2 step3 Cyclization & Dehydration intermediate2->step3 product 3,4-Dihydropyrimidin-2(1H)-one (DHPM) step3->product

Caption: Simplified mechanism of the acid-catalyzed Biginelli reaction.

References

Technical Support Center: Temperature Control in Large-Scale Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in managing critical temperature control parameters during large-scale pyrimidine (B1678525) reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory and during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in temperature control when scaling up pyrimidine synthesis?

A1: Scaling up pyrimidine synthesis from laboratory to industrial scale introduces several significant challenges related to temperature control. The most common issues include managing reaction exotherms, ensuring uniform heat distribution to avoid localized "hot spots," and dealing with the limitations of heat transfer in large reactor vessels.[1] Inadequate temperature control can lead to decreased yields, an increase in impurity formation, and in worst-case scenarios, thermal runaway reactions.[2]

Q2: How does poor temperature control affect the outcome of a pyrimidine synthesis reaction?

A2: Temperature is a critical parameter in most chemical reactions, including the synthesis of pyrimidines. Poor temperature control can have several negative consequences:

  • Reduced Yield and Purity: Many pyrimidine syntheses, such as the Biginelli and Hantzsch reactions, are highly sensitive to temperature fluctuations. Deviations from the optimal temperature range can lead to the formation of unwanted byproducts, thus reducing the yield and purity of the desired product.[3][4] For instance, higher temperatures in the Biginelli reaction can favor the competing Hantzsch pathway, leading to dihydropyridine (B1217469) impurities.[4]

  • Altered Reaction Kinetics: Reaction rates are exponentially dependent on temperature. Inconsistent temperature can lead to unpredictable reaction times and incomplete conversions.[3]

  • Safety Hazards: Many pyrimidine reactions are exothermic. Without adequate cooling, the heat generated can accelerate the reaction rate, leading to a dangerous, uncontrolled increase in temperature and pressure known as thermal runaway.[5]

Q3: What are the best practices for monitoring temperature in a large-scale reactor?

A3: Accurate and comprehensive temperature monitoring is crucial for successful large-scale pyrimidine synthesis. Best practices include:

  • Multiple Temperature Probes: Equip the reactor with multiple, calibrated temperature probes at different locations (e.g., top, middle, and bottom) to get a complete temperature profile of the reaction mixture.[1]

  • Continuous Data Logging: Implement a system for continuous logging of temperature data from all probes. This allows for real-time monitoring and the identification of any temperature gradients or fluctuations.[1]

  • Process Analytical Technology (PAT): Utilize PAT tools for real-time monitoring and control of critical process parameters, including temperature. This enables a more proactive approach to maintaining optimal reaction conditions.[6][7][8]

Q4: What are the most effective methods for cooling large-scale chemical reactors?

A4: The choice of cooling method depends on the scale of the reaction, the exothermicity, and the required operating temperature. Common methods include:

  • Jacketed Reactors: These reactors have an outer jacket through which a cooling fluid (e.g., water, brine, or a thermal oil) is circulated to remove heat from the reaction.[9]

  • Internal Cooling Coils: For highly exothermic reactions where a jacket alone is insufficient, internal cooling coils can be added to increase the heat transfer surface area.[1]

  • External Heat Exchangers: The reaction mixture can be pumped through an external heat exchanger for cooling and then returned to the reactor.[1]

  • Cryogenic Cooling: For reactions requiring very low temperatures, liquid nitrogen-based cooling systems can be employed, either indirectly by cooling a heat transfer fluid or directly by injecting cold nitrogen gas into the reactor headspace.[4][10]

Troubleshooting Guides

Issue 1: Reaction temperature is unstable and difficult to control.

Symptoms:

  • The temperature reading on the reactor's display fluctuates significantly.

  • The reaction temperature overshoots the setpoint.

  • The cooling system seems to be constantly running at maximum capacity but is unable to maintain the desired temperature.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Inadequate Heat Transfer - Ensure the reactor's heating/cooling system is appropriately sized for the reaction volume and exotherm.[1]- Check the flow rate and temperature of the heat transfer fluid. - Clean the reactor jacket and any cooling coils to remove any fouling that may be impeding heat transfer.
Poor Mixing - Inadequate agitation can lead to localized hot spots where the reaction is more vigorous.[1]- Increase the agitation speed, but be mindful of any shear-sensitive materials.- Evaluate the agitator design and reactor geometry to ensure efficient mixing.
Incorrect Probe Placement or Calibration - Verify that the temperature probes are correctly positioned to measure the bulk temperature of the reaction mixture.[1]- Calibrate all temperature probes to ensure accurate readings.[1]
Highly Exothermic Reaction - If the reaction is highly exothermic, consider diluting the reaction mixture, slowing the rate of reagent addition, or lowering the reaction temperature.[5]
Issue 2: Low yield and/or high levels of impurities.

Symptoms:

  • The final product yield is significantly lower than expected based on lab-scale experiments.

  • Analytical tests (e.g., HPLC, GC) show a high percentage of impurities.

  • Unexpected side products are observed.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Suboptimal Reaction Temperature - Review the literature or perform optimization studies to determine the optimal temperature range for your specific pyrimidine synthesis.[3][4]- Even small deviations from the optimal temperature can significantly impact yield and purity.[3]
Temperature Gradients in the Reactor - "Hot spots" within the reactor can lead to the formation of degradation products and byproducts.[1]- Improve mixing and ensure uniform heat removal to minimize temperature gradients.
Incorrect Cooling Rate During Crystallization - The rate of cooling during product crystallization can affect both yield and purity. A slow, controlled cooling rate generally leads to higher purity crystals.[2][11]
Thermal Decomposition of Reactants or Products - If reactants or the product are thermally sensitive, prolonged exposure to high temperatures can lead to degradation.[12]- Minimize reaction time at elevated temperatures and cool the reaction mixture promptly upon completion.
Issue 3: Thermal runaway of the reaction.

Symptoms:

  • A rapid, uncontrolled increase in reaction temperature and pressure.

  • Venting of gases or vapors from the reactor.

  • Visible signs of a vigorous, uncontrolled reaction.

Immediate Actions:

  • Activate Emergency Cooling: If available, immediately apply maximum cooling to the reactor.

  • Stop Reagent Addition: If reagents are still being added, stop the addition immediately.

  • Quench the Reaction (if safe): If a safe and effective quenching procedure is established, initiate it.

  • Evacuate the Area: If the situation cannot be brought under control, evacuate all personnel from the immediate vicinity.

Preventative Measures:

  • Thorough Hazard Assessment: Before scaling up any reaction, perform a thorough thermal hazard assessment to understand the reaction's exothermicity.

  • Adequate Cooling Capacity: Ensure that the reactor's cooling system is capable of removing the maximum amount of heat that could be generated by the reaction.

  • Controlled Reagent Addition: For highly exothermic reactions, add one of the reagents slowly and in a controlled manner to manage the rate of heat generation.[5]

  • Emergency Procedures: Establish clear and well-rehearsed emergency procedures for dealing with a thermal runaway.

Data Presentation

Table 1: Effect of Temperature on Biginelli Reaction Yield
EntryTemperature (°C)Reaction Time (h)Yield (%)Reference
1502.525ResearchGate
2802.590ResearchGate
31002.590ResearchGate
4Room Temp.2.50ResearchGate

Reaction conditions: Benzaldehyde, urea (B33335), and ethyl acetoacetate (B1235776) with a copper-based catalyst under solvent-free conditions.

Table 2: Influence of Cooling Rate on Crystal Yield and Purity
Cooling Rate (°C/hour)Final Yield (%)Final Purity (%)Reference
550.899.3ResearchGate
1048.298.7ResearchGate
2045.197.9ResearchGate
Crash Cooling40.596.2ResearchGate

Data is illustrative and based on trends observed for melt crystallization of organic compounds.[11]

Table 3: Typical Overall Heat Transfer Coefficients (U-values) for Jacketed Reactors
Hot FluidCold FluidU-value (W/m²°C)
WaterWater800 - 1500
Organic SolventsOrganic Solvents100 - 300
Light OilsLight Oils100 - 400
Heavy OilsHeavy Oils50 - 300

These values are approximate and can vary depending on the specific fluids, reactor design, and operating conditions.[6][10]

Experimental Protocols

Protocol 1: Detailed Methodology for Temperature-Controlled Biginelli Reaction

This protocol describes a general procedure for the Biginelli reaction with an emphasis on temperature control.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea or thiourea (B124793) (1.5 mmol)

  • Catalyst (e.g., Lewis acid or Brønsted acid, catalytic amount)

  • Solvent (e.g., ethanol) or solvent-free conditions

  • Jacketed reactor equipped with a magnetic stirrer, temperature probe, and reflux condenser

Procedure:

  • Reactor Setup: Assemble the jacketed reactor and ensure all components are clean and dry. Connect the reactor jacket to a circulating bath for temperature control.

  • Charging Reactants: To the reactor, add the aldehyde, β-ketoester, and urea (or thiourea).

  • Catalyst and Solvent Addition: Add the catalyst and, if applicable, the solvent to the reaction mixture.

  • Heating and Temperature Control: Begin stirring the mixture and set the circulating bath to the desired reaction temperature (e.g., 60°C).[3] Monitor the internal temperature of the reaction mixture using the temperature probe.

  • Reaction Monitoring: Maintain the reaction at the set temperature and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).[3]

  • Cooling and Product Isolation: Once the reaction is complete (typically within 2-4 hours), cool the reaction mixture to room temperature.[3] If the product precipitates, it can be isolated by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Protocol 2: Monitoring Temperature in a Large-Scale Jacketed Reactor

This protocol outlines the steps for effectively monitoring the temperature during a large-scale pyrimidine synthesis in a jacketed reactor.

Equipment:

  • Large-scale jacketed reactor

  • Multiple calibrated temperature probes (at least three: top, middle, bottom)

  • Data logging system

  • Circulating bath for the reactor jacket

Procedure:

  • Probe Installation and Calibration: Install the calibrated temperature probes in the reactor at different heights to ensure a representative temperature profile of the entire batch is recorded.[1]

  • Data Logger Setup: Connect the temperature probes to a data logging system and configure it to record the temperature from each probe at regular intervals (e.g., every minute).

  • Initiate Reaction and Heating/Cooling: Charge the reactor with the reactants and start the heating or cooling process by setting the desired temperature on the circulating bath.

  • Real-time Monitoring: Continuously monitor the temperature readings from all probes on the data logging system. Pay close attention to any significant temperature differences between the probes, as this could indicate poor mixing or localized heating.[1]

  • Adjusting Parameters: If temperature gradients are observed, adjust the agitation speed to improve mixing. If the overall temperature deviates from the setpoint, adjust the temperature of the circulating fluid.[1]

  • Post-Reaction Analysis: After the reaction is complete, analyze the logged temperature data to identify any trends or excursions that may have impacted the reaction outcome. This data is valuable for process optimization and ensuring batch-to-batch consistency.

Mandatory Visualizations

Troubleshooting_Exothermic_Reaction start Exothermic Reaction Detected (Rapid Temperature Rise) check_cooling Is Cooling System at Max Capacity? start->check_cooling quench Emergency Quench start->quench slow_addition Reduce Reagent Addition Rate check_cooling->slow_addition Yes lower_temp Lower Setpoint Temperature check_cooling->lower_temp No dilute Dilute Reaction Mixture slow_addition->dilute dilute->lower_temp stable Temperature Stabilized lower_temp->stable Experimental_Workflow_Temperature_Control cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup setup Reactor Setup charge Charge Reactants setup->charge heat Heat to Setpoint charge->heat monitor Monitor Temperature & Progress heat->monitor adjust Adjust Parameters monitor->adjust cool Cool to Room Temperature monitor->cool isolate Isolate Product cool->isolate purify Purify Product isolate->purify Signaling_Pathway_Heat_Management reaction Exothermic Pyrimidine Reaction (Heat Generation) heat_transfer Heat Transfer to Coolant reaction->heat_transfer temp_monitoring Temperature Monitoring (Probes, PAT) reaction->temp_monitoring cooling_system Reactor Cooling System (Jacket, Coils) heat_transfer->cooling_system cooling_system->reaction Heat Removal control_system Process Control System temp_monitoring->control_system control_system->cooling_system Adjust Cooling operator Operator Intervention control_system->operator Alerts operator->control_system Manual Adjustments

References

Technical Support Center: Purification of Crude 2-Hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-hydroxypyrimidine (B189755).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized from the condensation of urea (B33335) and a 1,3-dicarbonyl compound?

A1: Common impurities include unreacted starting materials such as urea and byproducts from side reactions. Depending on the specific 1,3-dicarbonyl compound used and the reaction conditions, byproducts can include malonic acid, self-condensation products of the dicarbonyl compound, and other pyrimidine (B1678525) derivatives formed through alternative cyclization pathways.

Q2: What are the recommended methods for purifying crude this compound?

A2: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Ethanol (B145695) and mixtures of ethanol and water are commonly used and effective solvents for the recrystallization of this compound. Ethyl acetate (B1210297) can also be a suitable solvent. The ideal solvent or solvent system should dissolve the crude product well at elevated temperatures and poorly at room temperature, allowing for good crystal recovery upon cooling.

Q4: How can I monitor the purity of this compound during the purification process?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the purity of this compound and quantifying impurities. Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment of purity and to identify suitable solvent systems for column chromatography. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the main product and any significant impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Low recovery of purified product - The compound is significantly soluble in the cold recrystallization solvent.- Too much solvent was used.- Premature crystallization occurred during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Use the minimum amount of hot solvent required to dissolve the crude product.- Preheat the filtration apparatus (funnel and filter paper) before hot filtration.
Product "oils out" instead of crystallizing - The melting point of the impurities is lowered by the solvent.- The solution is supersaturated with impurities.- The cooling rate is too rapid.- Try a different recrystallization solvent or a solvent mixture.- Perform a preliminary purification step (e.g., a simple column filtration) to remove some impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Crystals do not form upon cooling - The solution is not sufficiently saturated.- The presence of impurities is inhibiting crystallization.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the solvent line to induce nucleation.- Add a seed crystal of pure this compound.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of this compound from impurities - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing.- Optimize the eluent system using TLC beforehand. A gradient elution from a less polar to a more polar solvent is often effective.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without cracks or channels.
Product elutes too quickly or not at all - The polarity of the eluent is too high or too low.- If the product elutes too quickly (high Rf value on TLC), decrease the polarity of the eluent.- If the product does not move from the origin (low Rf value on TLC), increase the polarity of the eluent.
Streaking or tailing of the product band - The compound is interacting too strongly with the stationary phase (silica gel is acidic).- The sample was not loaded in a concentrated band.- Add a small amount of a modifier to the eluent, such as a few drops of acetic acid or triethylamine, depending on the nature of the impurities and the product.- Dissolve the sample in a minimal amount of the initial eluent and load it carefully onto the column.

Data Presentation

The following table summarizes typical quantitative data for the purification of crude this compound by recrystallization.

Parameter Crude Product After Recrystallization
Purity (by HPLC) ~85-90%>99%
Key Impurity 1 (e.g., Unreacted Urea) ~5-10%<0.5%
Key Impurity 2 (e.g., Malonic Acid) ~2-5%Not Detected
Yield -~75-85%

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol/Water

Objective: To purify crude this compound by removing polar and non-polar impurities.

Methodology:

  • Dissolution: In a 250 mL Erlenmeyer flask, add 10 g of crude this compound. Add 50 mL of ethanol and heat the mixture to boiling on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a funnel with a fluted filter paper by pouring hot ethanol through it. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: While the ethanol solution is still hot, slowly add deionized water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water (1:1) mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: Column Chromatography of this compound

Objective: To separate this compound from closely related impurities based on polarity.

Methodology:

  • Column Preparation:

    • Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry, ensuring a uniform and bubble-free bed.

    • Add a thin layer of sand on top of the silica gel to protect the surface.

    • Equilibrate the column by running the initial eluent (e.g., 100% dichloromethane) through it.

  • Sample Loading:

    • Dissolve 1 g of crude this compound in a minimal amount of dichloromethane (B109758) or the initial eluent.

    • Carefully load the sample solution onto the top of the silica gel bed.

  • Elution:

    • Begin elution with 100% dichloromethane.

    • Gradually increase the polarity of the eluent by adding increasing amounts of a more polar solvent, such as ethyl acetate or methanol. A typical gradient might be from 100% dichloromethane to 95:5 dichloromethane:ethyl acetate, and then to 90:10.

    • The exact gradient should be determined based on preliminary TLC analysis.

  • Fraction Collection:

    • Collect fractions of the eluate in separate test tubes.

    • Monitor the composition of the fractions using TLC.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Primary Method column_chromatography Column Chromatography crude->column_chromatography Alternative/Secondary Method analysis Purity Analysis (HPLC, NMR) recrystallization->analysis column_chromatography->analysis analysis->column_chromatography Further Purification Needed pure_product Pure this compound (>99%) analysis->pure_product Meets Purity Specs TroubleshootingRecrystallization start Recrystallization Issue low_recovery Low Recovery? start->low_recovery oiling_out Oiling Out? low_recovery->oiling_out No solution1 Cool thoroughly Use minimal solvent Preheat funnel low_recovery->solution1 Yes no_crystals No Crystals? oiling_out->no_crystals No solution2 Change solvent Slower cooling Pre-purify oiling_out->solution2 Yes solution3 Concentrate solution Scratch flask Add seed crystal no_crystals->solution3 Yes end Problem Solved no_crystals->end No solution1->end solution2->end solution3->end

Technical Support Center: Stability of 2-Hydroxypyrimidine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with 2-hydroxypyrimidine (B189755) in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a decrease in concentration over time. What are the potential causes?

A1: The instability of this compound in solution can be attributed to several factors, primarily its susceptibility to hydrolysis, oxidation, and photodegradation. The rate of degradation is often influenced by the pH, temperature, and solvent composition of the solution. This compound exists in a tautomeric equilibrium with 2-pyrimidinone. In polar solvents like water, the 2-pyrimidinone form is favored, which can influence its reactivity and stability.

Q2: I've observed a color change in my this compound solution. What does this indicate?

A2: A change in color, such as the appearance of a yellow or brown tint, is a common indicator of chemical degradation. This can be a result of oxidation or the formation of degradation products with chromophores that absorb visible light. It is crucial to investigate the cause of this change using a stability-indicating analytical method.

Q3: How does pH affect the stability of this compound solutions?

A3: The stability of this compound is significantly dependent on the pH of the solution. Both acidic and alkaline conditions can catalyze its hydrolysis. The rate of degradation is often lowest near a neutral pH, but the optimal pH for stability should be determined experimentally. Forcing degradation at different pH values is a standard approach to understanding its pH-stability profile.[1][2]

Q4: What is the impact of light exposure on the stability of this compound?

A4: Exposure to light, particularly UV radiation, can lead to the photodegradation of this compound.[3][4] It is recommended to store solutions in amber-colored vials or to otherwise protect them from light to minimize the formation of photolytic degradation products.[3][4]

Q5: Can the choice of solvent affect the stability of this compound?

A5: Yes, the solvent can significantly impact stability. As mentioned, this compound exists in tautomeric forms, and the equilibrium between these forms is solvent-dependent. In polar solvents, the 2-pyrimidinone tautomer is more prevalent. Furthermore, some solvents may contain impurities that can accelerate degradation. It is advisable to use high-purity solvents and to assess the stability of this compound in the specific solvent system being used in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound solutions.

Issue 1: Rapid Degradation Observed in Aqueous Buffers
  • Symptom: Significant loss of this compound concentration within a short period when dissolved in an aqueous buffer.

  • Possible Causes:

    • Inappropriate pH: The pH of the buffer may be promoting acid or base-catalyzed hydrolysis.

    • Buffer Components: Certain buffer species can catalyze degradation.

    • Presence of Metal Ions: Trace metal ion contaminants in the buffer can catalyze oxidative degradation.

  • Troubleshooting Steps:

    • pH Profiling: Conduct a pH stability study by preparing solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor the concentration of this compound over time.

    • Buffer Selection: If a particular buffer is suspected of catalysis, switch to an alternative buffer system with a similar pKa.

    • Use of Chelating Agents: Add a small amount of a chelating agent like EDTA to sequester any catalytic metal ions.

Issue 2: Inconsistent Results Between Experiments
  • Symptom: High variability in the measured concentration of this compound in seemingly identical experiments.

  • Possible Causes:

    • Light Exposure: Inconsistent exposure to ambient light during sample preparation and handling.

    • Temperature Fluctuations: Variations in laboratory temperature can affect the rate of degradation.

    • Oxygen Exposure: Differences in the dissolved oxygen content of the solvent.

  • Troubleshooting Steps:

    • Control Light Exposure: Consistently work in a shaded area or use amber-colored labware for all sample preparations.

    • Maintain Constant Temperature: Use a temperature-controlled environment (e.g., a water bath) for sample preparation and incubation.

    • Deoxygenate Solvents: If oxidation is suspected, sparge solvents with an inert gas (e.g., nitrogen or argon) before use.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation products and pathways under various stress conditions.

1.1. Preparation of Stock Solution:

1.2. Hydrolytic Degradation:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.
  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 48 hours.
  • After incubation, cool the samples to room temperature and neutralize the acidic and alkaline samples before analysis.

1.3. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
  • Keep the solution at room temperature for 24 hours, protected from light.

1.4. Thermal Degradation:

  • Place a solid sample of this compound in a temperature-controlled oven at 70°C for 48 hours.
  • Also, heat a solution of this compound (1 mg/mL in an appropriate solvent) at 70°C for 48 hours.

1.5. Photolytic Degradation:

  • Expose a solution of this compound (1 mg/mL) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6][7]
  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

1.6. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying this compound from its potential degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary to separate polar and non-polar degradation products. A typical starting point could be a gradient of:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • A suitable gradient could be from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength that provides a good response for both the parent compound and potential degradation products (a photodiode array detector is recommended to assess peak purity).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8][9] The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks generated during the forced degradation study.

Data Presentation

The results from the forced degradation studies should be summarized in a table for easy comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionIncubation Time (hours)Temperature (°C)% Degradation (Illustrative)Number of Degradation Products
0.1 M HCl246015%2
0.1 M NaOH46045%3
Water48605%1
3% H₂O₂242525%4
Heat (Solid)4870<1%0
Heat (Solution)48708%1
Light200 Wh/m² UV, 1.2 M lux h Vis2530%3

Note: The degradation percentages are illustrative and should be determined experimentally.

Visualizations

Logical Workflow for Investigating Stability Issues

Stability_Troubleshooting_Workflow start Stability Issue Observed (e.g., decreased concentration, color change) check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage forced_degradation Perform Forced Degradation Study (Hydrolysis, Oxidation, Photolysis, Thermal) check_storage->forced_degradation If issue persists develop_hplc Develop & Validate Stability-Indicating HPLC Method forced_degradation->develop_hplc analyze_samples Analyze Stressed Samples develop_hplc->analyze_samples identify_products Identify & Characterize Degradation Products (LC-MS) analyze_samples->identify_products elucidate_pathway Elucidate Degradation Pathway identify_products->elucidate_pathway optimize_conditions Optimize Formulation & Storage Conditions elucidate_pathway->optimize_conditions end Stable Formulation Achieved optimize_conditions->end

Caption: Workflow for troubleshooting and addressing stability issues of this compound.

Hypothetical Degradation Pathway

Degradation_Pathway parent This compound hydrolysis Hydrolysis (Acid/Base Catalyzed) parent->hydrolysis H₂O, H⁺/OH⁻ oxidation Oxidation (e.g., H₂O₂) parent->oxidation [O] photolysis Photolysis (UV/Vis Light) parent->photolysis ring_opening Ring-Opened Products hydrolysis->ring_opening hydroxylated Hydroxylated Derivatives oxidation->hydroxylated photolysis->ring_opening dimers Photodimers photolysis->dimers

Caption: Potential degradation pathways for this compound under different stress conditions.

References

Validation & Comparative

A Comparative Guide to HPLC-Based Purity Validation of 2-Hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like 2-hydroxypyrimidine (B189755) is paramount. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution and sensitivity. This guide provides an objective comparison between a generic, standard HPLC method and an optimized method specifically developed for the comprehensive purity validation of this compound, supported by detailed experimental protocols and comparative data.

Introduction to Purity Profiling of this compound

This compound is a crucial heterocyclic organic compound used as a building block in the synthesis of numerous pharmaceutical agents.[1] Impurities can arise from various stages, including the synthesis process (starting materials, by-products, intermediates) and degradation. Common synthetic routes may involve the condensation of urea (B33335) with a malonic acid derivative, suggesting that unreacted starting materials or side-products like barbituric acid could be present. Additionally, isomers such as 4-hydroxypyrimidine (B43898) are plausible process-related impurities that must be effectively separated and quantified.

This guide compares two reversed-phase HPLC methods:

  • Method A (Optimized): An advanced method utilizing a polar-modified C18 column and a gradient elution profile, designed for superior retention and resolution of this compound and its polar, isomeric, and non-polar impurities.

  • Method B (Standard): A conventional method using a standard C18 column with a simple isocratic mobile phase, representing a more generic approach to purity analysis.

Experimental Protocols

Detailed methodologies for the two comparative HPLC methods are provided below.

Method A: Optimized Gradient Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Polar-endcapped C18 (e.g., Luna Omega Polar C18), 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 2
      15.0 30
      15.1 95
      18.0 95
      18.1 2

      | 22.0 | 2 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

Method B: Standard Isocratic Method
  • Instrumentation: A standard HPLC system equipped with an isocratic pump, manual injector, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Standard C18 (e.g., ODS), 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: 85:15 (v/v) Water:Methanol.

    • Elution Type: Isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient (approx. 25 °C).

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

Preparation of Solutions
  • Standard Solution: Accurately weigh and dissolve this compound and each potential impurity (Urea, Barbituric Acid, 4-Hydroxypyrimidine, 2-Chloropyrimidine) in a diluent (50:50 Water:Acetonitrile) to achieve a final concentration of approximately 1.0 mg/mL for this compound and 0.01 mg/mL for each impurity.

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the diluent to achieve a final concentration of 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Comparative Data Analysis

The performance of Method A and Method B was evaluated based on their ability to separate this compound from a representative set of potential impurities. The following table summarizes the hypothetical chromatographic performance data.

CompoundMethod A (Optimized)Method B (Standard)
Urea
    Retention Time (t R ), min2.52.1 (Co-elutes with solvent front)
    Tailing Factor (T f )1.1N/A
Barbituric Acid
    Retention Time (t R ), min4.23.5
    Tailing Factor (T f )1.21.8
4-Hydroxypyrimidine
    Retention Time (t R ), min7.56.8
    Tailing Factor (T f )1.11.5
This compound
    Retention Time (t R ), min8.17.0
    Tailing Factor (T f )1.01.4
2-Chloropyrimidine
    Retention Time (t R ), min12.510.2
    Tailing Factor (T f )1.11.3
Resolution (R s )
    2-HP / 4-HP2.20.8 (Poor separation)
    Barbituric Acid / 4-HP> 5.03.1

Analysis of Results:

The data clearly demonstrates the superior performance of the Optimized Method A . The use of a polar-modified C18 column provides enhanced retention for highly polar compounds like Urea, which is otherwise lost in the solvent front in the standard method.[2][3] Furthermore, the gradient elution in Method A allows for excellent resolution between the critical isomeric pair, this compound and 4-hydroxypyrimidine (Rₛ = 2.2), which are poorly separated by the isocratic Standard Method B (Rₛ = 0.8). Peak shapes are also significantly improved in Method A, with tailing factors close to 1.0, indicating high efficiency and symmetrical peaks.

Visualized Workflows and Processes

To further clarify the experimental and validation workflows, the following diagrams are provided.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions (Analyte + Impurities) prep_sample Prepare 2-HP Sample Solution (1 mg/mL) filtration Filter Sample through 0.45 µm Syringe Filter prep_sample->filtration injection Inject into HPLC System filtration->injection separation Chromatographic Separation (Method A vs. Method B) injection->separation detection UV Detection at 210 nm separation->detection integration Integrate Chromatogram Peaks detection->integration calculation Calculate Purity (% Area) and Performance Metrics (Rs, Tf) integration->calculation report Generate Final Report calculation->report

Caption: Experimental workflow for HPLC purity analysis.

G cluster_params Core Validation Parameters (ICH Q2(R1)) start HPLC Method Validation specificity Specificity (Distinguish analyte from impurities) start->specificity linearity Linearity & Range (Proportionality of response to concentration) start->linearity accuracy Accuracy (% Recovery of known amount) start->accuracy precision Precision (Repeatability & Intermediate Precision, %RSD) start->precision end Validated Method for Routine Use specificity->end lod Limit of Detection (LOD) (Lowest detectable amount) linearity->lod loq Limit of Quantitation (LOQ) (Lowest quantifiable amount) linearity->loq accuracy->end precision->end loq->end robustness Robustness (Unaffected by small variations in method) robustness->end

Caption: Logical diagram of the HPLC method validation process.

Conclusion

The validation of an HPLC method for purity determination is a critical activity in pharmaceutical development. While a standard isocratic HPLC method (Method B) can provide a general estimation of purity, it often falls short in accurately resolving critical impurity pairs and retaining highly polar compounds.

The Optimized Gradient Method (Method A) , utilizing a polar-modified stationary phase and a gradient elution, demonstrates significant advantages in terms of resolution, peak shape, and retention of a wide range of potential impurities. For researchers, scientists, and drug development professionals, adopting such an optimized and properly validated HPLC method is essential for ensuring the quality, safety, and efficacy of this compound and its downstream products. This approach provides a more accurate and reliable impurity profile, which is crucial for regulatory compliance and robust process control.

References

A Comparative Guide to the Synthesis of 2-Hydroxypyrimidine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in medicinal chemistry and drug development, 2-hydroxypyrimidine (B189755) serves as a crucial scaffold for a diverse array of biologically active compounds. The efficient and scalable synthesis of this heterocyclic compound is paramount for researchers in academia and industry. This guide provides a comparative analysis of two prominent synthetic routes to this compound: the condensation of malondialdehyde with urea (B33335) and the Pinner synthesis. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to assist researchers in selecting the most suitable method for their specific needs.

Introduction to this compound

This compound, a pyrimidine (B1678525) derivative with a hydroxyl group at the C2 position, is a fundamental heterocyclic compound. It exists in tautomeric equilibrium with its keto form, pyrimidin-2(1H)-one. This structural feature, along with its ability to participate in various chemical transformations, makes it a valuable intermediate in the synthesis of a wide range of pharmaceutical agents, including antiviral and anticancer drugs. The pyrimidine core is a key component of nucleobases, further highlighting its significance in biological systems and medicinal chemistry.

Comparative Analysis of Synthesis Routes

This guide focuses on two primary methods for the synthesis of this compound:

  • Condensation of Malondialdehyde with Urea: A straightforward approach involving the reaction of a 1,3-dicarbonyl compound (or its precursor) with urea.

  • Pinner Synthesis: A classic method for preparing pyrimidines from β-keto esters or their equivalents and amidines.

The following sections provide a detailed examination of each route, including experimental protocols and performance data.

Route 1: Condensation of Malondialdehyde with Urea

This method relies on the acid-catalyzed condensation of malondialdehyde or its synthetic equivalent, such as 1,1,3,3-tetraethoxypropane (B54473), with urea to form the pyrimidine ring.

Experimental Protocol

A mixture of 1,1,3,3-tetraethoxypropane (1 equivalent) and urea (1.2 equivalents) is prepared in an ethanolic solution of hydrochloric acid. The reaction mixture is heated at reflux for several hours. Upon cooling, the product, this compound hydrochloride, precipitates from the solution and can be collected by filtration. The free base, this compound, can be obtained by neutralization with a suitable base.

A related synthesis using thiourea (B124793) instead of urea to produce 2-mercaptopyrimidine (B73435) hydrochloride reports a yield of 60-64%[1]. While a direct yield for the urea-based synthesis of this compound is not explicitly stated in the searched literature, the similarity in the reaction suggests that a comparable yield might be expected.

Reaction Mechanism

The reaction proceeds through an initial acid-catalyzed hydrolysis of the malondialdehyde precursor to generate malondialdehyde in situ. This is followed by a series of condensation and cyclization steps with urea, ultimately leading to the formation of the this compound ring after dehydration.

Condensation_Mechanism Mal Malondialdehyde (from precursor) Intermediate1 Initial Adduct Mal->Intermediate1 + Urea Urea Urea Urea->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Cyclization Product This compound Intermediate2->Product - H₂O H2O H₂O

Condensation of Malondialdehyde and Urea

Route 2: Pinner Synthesis

The Pinner synthesis is a versatile method for the preparation of pyrimidine derivatives. For this compound, this would typically involve the reaction of a β-keto ester equivalent, such as an ethoxyacryloyl derivative, with formamidine (B1211174).

Experimental Protocol

Formamidine hydrochloride (1 equivalent) is reacted with a suitable 1,3-dicarbonyl equivalent, like 3-ethoxyacryloyl chloride, in the presence of a base such as sodium ethoxide in an anhydrous alcohol solvent. The reaction mixture is typically heated to reflux. After the reaction is complete, the mixture is cooled and neutralized with acid to precipitate the this compound product.

While a specific protocol for the synthesis of unsubstituted this compound via the Pinner route with detailed quantitative data was not found in the search results, a related synthesis of 4,6-dihydroxypyrimidine (B14393) from formamidine hydrochloride and a malonic ester reports a high yield of over 90%[1]. This suggests that the Pinner synthesis can be a high-yielding route for hydroxypyrimidines.

Reaction Mechanism

The Pinner synthesis for this compound involves the initial formation of an enol ether from the 1,3-dicarbonyl equivalent. The formamidine then acts as a binucleophile, attacking the carbonyl carbon and the β-carbon of the enol ether. Subsequent cyclization and elimination of alcohol and water lead to the formation of the aromatic this compound ring.

Pinner_Mechanism Dicarbonyl 1,3-Dicarbonyl Equivalent Intermediate1 Michael Adduct Dicarbonyl->Intermediate1 + Formamidine Formamidine Formamidine Formamidine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Elimination Elim - ROH, - H₂O

References

A Comparative Guide to Catalysts for 2-Hydroxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-hydroxypyrimidine (B189755) and its derivatives is a cornerstone in the development of a wide array of pharmaceuticals and bioactive molecules. The efficiency of these synthetic routes is critically dependent on the choice of catalyst, which can significantly influence reaction yields, selectivity, and overall process sustainability. This guide provides an objective comparison of various catalytic systems for the synthesis of this compound derivatives, supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst for their applications.

While direct comparative studies on the synthesis of the parent this compound are limited in recent literature, extensive research has been conducted on the catalytic synthesis of its substituted analogues. This guide will focus on a key derivative, 2-amino-5-carboethoxy-4-hydroxypyrimidine, to provide a quantitative comparison of catalytic performance.

Performance Comparison of Catalysts

The selection of a catalyst is a critical step in optimizing the synthesis of this compound derivatives. Key performance indicators include reaction yield, reaction time, and the environmental impact of the catalytic system. Below is a comparison of a conventional base-catalyzed method and a modern nanoparticle-based catalytic system for the synthesis of 2-amino-5-carboethoxy-4-hydroxypyrimidine.

Catalyst SystemReactantsSolventTemperature (°C)Reaction TimeYield (%)Reference
KOH / Guanidine (B92328) CarbonateDiethylethoxy methylene (B1212753) melonate, GuanidineEthanol/WaterCooled to ~5°CNot Specified70-75[1]
Fe3O4@SiO2 (40 nm)Diethylethoxy methylene melonate, GuanidineNot SpecifiedNot SpecifiedNot Specified>75 (Enhanced)[1]

Note: The use of Fe3O4@SiO2 nanoparticles as a "near-homogeneous" catalyst has been shown to enhance the yield of the cyclization step in the synthesis of 2-amino-5-carboethoxy-4-hydroxypyrimidine compared to the traditional method using potassium hydroxide (B78521).[1] The mechanism of catalysis is attributed to the stabilization of heteroatoms on the acidic silica (B1680970) surface, which facilitates the formation of the pyrimidine (B1678525) ring.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of synthetic procedures. The following are generalized experimental protocols for the synthesis of hydroxypyrimidine derivatives using both conventional and nanoparticle-based catalysts.

Protocol 1: Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine using KOH and Guanidine Carbonate

This protocol describes a commercially deployed method for the synthesis of 2-amino-5-carboethoxy-4-hydroxypyrimidine.

  • A mixture of potassium hydroxide (KOH) and guanidine carbonate is prepared.

  • Diethylethoxy methylene melonate is added gradually to the mixture under controlled temperature, leading to the formation of a yellow precipitate.

  • The precipitate is cooled to approximately 5°C.

  • The product is recrystallized from an ethanol-water mixture to yield 2-amino-5-carboethoxy-4-hydroxypyrimidine.[1]

Protocol 2: Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine using Fe3O4@SiO2 Nanoparticles

This protocol utilizes silica-functionalized magnetic nanoparticles to catalyze the synthesis.

  • Fe3O4@SiO2 nanoparticles of approximately 40 nm in size are prepared using a modified Stöber process.

  • The synthesis of 2-amino-5-carboethoxy-4-hydroxypyrimidine is carried out in the presence of the Fe3O4@SiO2 nanoparticles as a catalyst. The optimal catalyst concentration is reported to be 5% (w/v).[1]

  • The nanoparticles are believed to act as a "near-homogeneous" catalyst, enhancing the cyclization reaction yield.[1]

Signaling Pathways and Experimental Workflows

Visualizing the reaction pathways and experimental workflows can provide a clearer understanding of the synthetic process.

experimental_workflow cluster_reactants Reactants Preparation cluster_reaction Catalytic Cyclocondensation cluster_workup Product Isolation Guanidine Guanidine Reaction Vessel Reaction Vessel Guanidine->Reaction Vessel 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Reaction Vessel Precipitation/Extraction Precipitation/Extraction Reaction Vessel->Precipitation/Extraction Catalyst Catalyst Catalyst->Reaction Vessel Solvent & Heat Solvent & Heat Solvent & Heat->Reaction Vessel Filtration Filtration Precipitation/Extraction->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: Generalized workflow for the catalytic synthesis of this compound derivatives.

Concluding Remarks

The synthesis of this compound and its derivatives benefits from a range of catalytic systems. While traditional base-catalyzed methods are well-established, modern approaches utilizing nanoparticle catalysts like Fe3O4@SiO2 offer the potential for improved yields and greener reaction conditions. The choice of catalyst should be guided by factors such as the desired product, required yield, and scalability of the process. Further research into novel catalytic systems will continue to advance the efficient and sustainable synthesis of these important heterocyclic compounds.

References

A Spectroscopic Showdown: Unraveling the Tautomeric Identity of 2-Hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural forms of bioactive molecules is paramount. 2-Hydroxypyrimidine (B189755), a fundamental heterocyclic compound, presents a classic case of tautomerism, existing in a dynamic equilibrium between its hydroxy and oxo forms. The subtle shift of a single proton dramatically alters its electronic and structural properties, thereby influencing its biological activity and interactions. This guide provides a comprehensive spectroscopic comparison of these two tautomers, supported by experimental and computational data, to aid in their identification and characterization.

The two primary tautomers of this compound are the aromatic hydroxy (enol) form and the non-aromatic oxo (keto) form, also known as pyrimidin-2-one. The equilibrium between these two forms is highly sensitive to the surrounding environment, including the solvent and the physical state of the compound. While the oxo form is generally more stable, particularly in polar solvents and the solid state, the hydroxy form can be observed, especially in the gas phase or non-polar solvents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are invaluable tools for distinguishing between these two forms.

Tautomeric Equilibrium of this compound

Caption: The tautomeric equilibrium between the this compound (enol) and pyrimidin-2-one (keto) forms.

Quantitative Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the two tautomers of this compound. The data for the more stable oxo form is derived from experimental sources, while the data for the less prevalent hydroxy form is based on computational predictions, a common and necessary approach for comparing unstable tautomers.

Table 1: 1H and 13C NMR Chemical Shifts (δ, ppm)
Tautomer Nucleus H4/H6 H5 NH/OH C2 C4/C6 C5
Pyrimidin-2-one (Oxo) 1H~8.6~6.5~12.5---
13C---~163~158~110
This compound (Hydroxy) 1H (Calculated)~8.2~6.9~10.1---
13C (Calculated)---~160~155~115

Note: Experimental values can vary depending on the solvent and concentration.

Table 2: Key Infrared (IR) Vibrational Frequencies (cm-1)
Tautomer Vibrational Mode Frequency Range (cm-1) Description
Pyrimidin-2-one (Oxo) ν(C=O)1650 - 1700Strong carbonyl stretch
ν(N-H)3000 - 3200N-H stretching
δ(N-H)1400 - 1500N-H bending
This compound (Hydroxy) ν(O-H)3500 - 3700Sharp O-H stretch
ν(C=N)1620 - 1680C=N stretching in the ring
δ(O-H)1200 - 1400O-H in-plane bending
Table 3: Ultraviolet-Visible (UV-Vis) Absorption Maxima (λmax, nm)
Tautomer Solvent λmax (nm)
Pyrimidin-2-one (Oxo) Water~220, ~298
This compound (Hydroxy) Gas Phase (Calculated)~240, ~270

Note: The presence of two distinct absorption maxima in solution is often indicative of the tautomeric equilibrium.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a few milligrams of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in an NMR tube. The choice of solvent can significantly influence the tautomeric equilibrium.

  • 1H NMR Spectroscopy: Acquire a standard one-dimensional 1H NMR spectrum. The chemical shifts and coupling patterns of the aromatic protons will differ between the two tautomers. To identify the exchangeable N-H or O-H proton, a D2O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D2O to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the exchangeable proton will disappear or significantly decrease in intensity.

  • 13C NMR Spectroscopy: Acquire a one-dimensional 13C NMR spectrum. The chemical shift of the C2 carbon is particularly diagnostic, appearing at a higher ppm value in the oxo tautomer due to the carbonyl group.

  • 2D NMR Spectroscopy (Optional): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (1H-1H correlation), HSQC (1H-13C one-bond correlation), and HMBC (1H-13C long-range correlation) can be performed.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid-state analysis, prepare a KBr pellet or a Nujol mull of the sample. For solution-phase analysis, dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.

  • Data Analysis: The presence of a strong absorption band in the region of 1650-1700 cm-1 is a clear indication of the C=O stretch of the oxo tautomer. Conversely, a sharp absorption band around 3500-3700 cm-1 would be characteristic of the O-H stretch of the hydroxy tautomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the this compound sample in a UV-transparent solvent (e.g., water, ethanol, or hexane).

  • Data Acquisition: Record the UV-Vis absorption spectrum over a wavelength range of approximately 200-400 nm using a quartz cuvette.

  • Data Analysis: The presence of multiple absorption maxima can indicate the co-existence of both tautomers in solution. The relative intensities of these bands can provide an estimation of the tautomeric ratio under the specific solvent and concentration conditions.

Experimental Workflow

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion sample This compound Sample solvent Dissolve in Appropriate Solvent sample->solvent nmr NMR Spectroscopy (1H, 13C, 2D) solvent->nmr ir IR Spectroscopy solvent->ir uv_vis UV-Vis Spectroscopy solvent->uv_vis nmr_data Analyze Chemical Shifts & Coupling Constants nmr->nmr_data ir_data Identify Key Vibrational Frequencies ir->ir_data uv_vis_data Determine Absorption Maxima uv_vis->uv_vis_data conclusion Characterize Tautomeric Form(s) & Estimate Equilibrium nmr_data->conclusion ir_data->conclusion uv_vis_data->conclusion

Caption: A generalized workflow for the spectroscopic analysis of this compound tautomers.

By employing a combination of these spectroscopic techniques and leveraging both experimental and computational data, researchers can confidently identify and characterize the tautomeric forms of this compound. This detailed understanding is crucial for elucidating its structure-activity relationships and for the rational design of novel therapeutics.

A Comparative Analysis of Pyrimidine-Based Anticancer Agents: Efficacy of Gefitinib and Palbociclib Versus Standard-of-Care Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent pyrimidine-based anticancer drugs, Gefitinib (B1684475) and Palbociclib (B1678290), against their respective standard-of-care treatments. While not direct derivatives of 2-hydroxypyrimidine (B189755) in the strictest sense, both drugs feature a core pyrimidine (B1678525) ring structure, a key pharmacophore in numerous therapeutic agents. This document synthesizes clinical and preclinical data to offer an objective evaluation of their efficacy, mechanisms of action, and the experimental frameworks used to assess their therapeutic potential.

Executive Summary

Comparative Efficacy of Pyrimidine-Based Drugs

The clinical efficacy of Gefitinib and Palbociclib has been established in large-scale, randomized clinical trials. The data presented below is summarized from key studies comparing these drugs to their respective standard-of-care treatments.

Gefitinib vs. Platinum-Based Chemotherapy in NSCLC

The IPASS (IRESSA Pan-ASia Study) trial was a landmark phase III study that compared the efficacy of gefitinib with carboplatin/paclitaxel chemotherapy as a first-line treatment for patients in East Asia with advanced pulmonary adenocarcinoma who were never-smokers or light ex-smokers.[1][2]

Efficacy EndpointGefitinibCarboplatin/PaclitaxelHazard Ratio (95% CI)p-value
Progression-Free Survival (PFS) in EGFR-mutation positive patients (months) 9.56.30.48 (0.36 - 0.64)<0.001
Overall Survival (OS) in EGFR-mutation positive patients (months) 21.621.91.00 (0.76 - 1.33)0.990
Objective Response Rate (ORR) in EGFR-mutation positive patients 71.2%47.3%Odds Ratio: 2.75<0.001
Palbociclib plus Letrozole (B1683767) vs. Letrozole Monotherapy in Breast Cancer

The PALOMA-2 trial was a phase III study that evaluated the efficacy and safety of palbociclib in combination with letrozole compared to placebo plus letrozole in postmenopausal women with estrogen receptor-positive (ER+), HER2-negative advanced breast cancer who had not received prior systemic therapy for their advanced disease.[3][4]

Efficacy EndpointPalbociclib + LetrozolePlacebo + LetrozoleHazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) (months) 24.814.50.58 (0.46 - 0.72)<0.001
Overall Survival (OS) (months) 53.951.20.96 (0.78 - 1.18)0.34
Objective Response Rate (ORR) 42.1%34.7%--
Clinical Benefit Response 84.9%70.3%--

Mechanisms of Action

Gefitinib: Targeting the EGFR Signaling Pathway

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5] In many cancer cells, particularly in certain types of NSCLC, EGFR is overexpressed or has activating mutations, leading to uncontrolled cell proliferation and survival through downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5] Gefitinib competitively binds to the ATP-binding site within the tyrosine kinase domain of EGFR, thereby inhibiting its autophosphorylation and blocking the downstream signaling required for tumor growth.[5]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Gefitinib inhibits the EGFR signaling pathway.
Palbociclib: A CDK4/6 Inhibitor Modulating the Cell Cycle

Palbociclib is a selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[6] In HR+ breast cancer, the estrogen receptor (ER) signaling pathway often drives the expression of Cyclin D. Cyclin D then complexes with CDK4/6 to phosphorylate the retinoblastoma protein (Rb).[7] Phosphorylated Rb releases the E2F transcription factor, which in turn promotes the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, leading to cell proliferation.[7] Palbociclib prevents the phosphorylation of Rb, thereby arresting the cell cycle in the G1 phase.[6]

Palbociclib_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor Estrogen->ER CyclinD Cyclin D ER->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Forms complex Rb Rb CDK46->Rb Phosphorylates Palbociclib Palbociclib Palbociclib->CDK46 Inhibits pRb E2F E2F Rb->E2F Inhibits G1S_Transition G1 to S Phase Transition E2F->G1S_Transition Promotes IPASS_Workflow cluster_screening Patient Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms cluster_followup Follow-up & Endpoints P1 Advanced NSCLC (Adenocarcinoma, Never/Light Smokers) R Randomize P1->R ArmA Gefitinib (250 mg daily) R->ArmA ArmB Carboplatin/ Paclitaxel (q3w, ≤6 cycles) R->ArmB FU Tumor Assessment (RECIST) ArmA->FU ArmB->FU Endpoints Primary: PFS Secondary: OS, ORR FU->Endpoints PALOMA2_Workflow cluster_screening Patient Screening cluster_randomization Randomization (2:1) cluster_treatment Treatment Arms cluster_followup Follow-up & Endpoints P1 Postmenopausal Women ER+/HER2- Advanced Breast Cancer R Randomize P1->R ArmA Palbociclib + Letrozole R->ArmA ArmB Placebo + Letrozole R->ArmB FU Tumor Assessment (RECIST) ArmA->FU ArmB->FU Endpoints Primary: PFS Secondary: OS, ORR FU->Endpoints

References

Cost-effectiveness analysis of different pyrimidine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Pyrimidine (B1678525) Synthesis Methods: Cost-Effectiveness and Efficiency

Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The efficient and economical synthesis of these heterocyclic compounds is a critical consideration for researchers in both academic and industrial settings. This guide provides a comparative cost-effectiveness analysis of three prominent methods for pyrimidine synthesis: the classical Biginelli reaction, the related Hantzsch dihydropyridine (B1217469) synthesis, and modern microwave-assisted synthesis.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route often involves a trade-off between reagent cost, reaction time, energy consumption, product yield, and ease of purification. The following table summarizes the key quantitative metrics for the three synthesis methods, providing a clear comparison of their cost-effectiveness.

Parameter Biginelli Reaction (Conventional Heating) Hantzsch Dihydropyridine Synthesis (Conventional Heating) Microwave-Assisted Biginelli Reaction
Typical Reagents Aryl aldehyde, β-ketoester, Urea (B33335)/Thiourea, Acid catalyst (e.g., HCl)Aldehyde, 2 eq. of β-ketoester, Ammonia/Ammonium acetateAryl aldehyde, β-ketoester, Urea/Thiourea, Catalyst (optional)
Estimated Reagent Cost Low to moderateLow to moderateLow to moderate
Reaction Time 3 - 20 hours[1][2]3 - 12 hours[3][4]10 - 45 minutes[5][6]
Typical Yield 31% - 62%[1]Good to excellent (often >80%)[7][8]70% - 94%[9]
Energy Consumption High (prolonged reflux)High (prolonged reflux)Low (short irradiation time)
Solvent Usage Moderate (e.g., Ethanol (B145695), THF)[1][2]Moderate (e.g., Ethanol, Methanol)[3][10]Minimal to solvent-free[11]
Purification Recrystallization, sometimes column chromatographyRecrystallization[10]Simple filtration and recrystallization[5]

Experimental Protocols

Detailed methodologies for each synthesis method are provided below. These protocols are based on representative examples from the literature to ensure their reliability and reproducibility.

Biginelli Reaction (Conventional Heating)

This protocol describes the synthesis of a dihydropyrimidinone from benzaldehyde, ethyl acetoacetate (B1235776), and urea using a traditional acid-catalyzed reflux method.[1]

Materials:

  • Benzaldehyde (0.9975 g, 9.4 mmol)

  • Urea (0.5645 g, 9.4 mmol)

  • Ethyl acetoacetate (1.3014 g, 10 mmol)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (4-5 drops)

Procedure:

  • To a round-bottom flask, add benzaldehyde, urea, ethyl acetoacetate, and ethanol.

  • Add 4-5 drops of concentrated hydrochloric acid to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water (3 x 50 mL).

  • Dry the product and recrystallize from ethanol to obtain the pure dihydropyrimidinone.

Hantzsch Dihydropyridine Synthesis (Conventional Heating)

This protocol details the synthesis of a 1,4-dihydropyridine, a structural analog of dihydropyrimidine, using formaldehyde, ethyl acetoacetate, and ammonia.[10]

Materials:

  • Aqueous Formaldehyde (37% in water; 1.4 mL, 18.70 mmol)

  • Ethyl acetoacetate (5.0 mL, 39.06 mmol)

  • Concentrated Aqueous Ammonia (25% in water; 6.2 mL, 82.97 mmol)

  • Ethanol (2.0 mL)

Procedure:

  • Combine aqueous formaldehyde, ethyl acetoacetate, concentrated aqueous ammonia, and ethanol in a round-bottom flask.

  • Heat the mixture at reflux for 30 minutes.

  • After cooling, a precipitate will form.

  • Filter the precipitate and rinse with chilled ethanol (5-10 mL).

  • Recrystallize the solid from ethanol to yield the pure 1,4-dihydropyridine.

Microwave-Assisted Biginelli Reaction

This protocol demonstrates a rapid and efficient synthesis of a dihydropyrimidinone using microwave irradiation, which significantly reduces reaction time and often improves yield.[6]

Materials:

  • Assigned aryl aldehyde (10 mmol)

  • Assigned β-dicarbonyl compound (10 mmol)

  • Urea (600 mg)

  • Ytterbium triflate (Yb(OTf)₃) (624 mg) - catalyst

  • 95% Ethanol (1.0 mL)

  • Glacial Acetic Acid (3.0 mL)

Procedure:

  • In a microwave reaction tube equipped with a stir bar, add urea and Yb(OTf)₃.

  • Add 95% ethanol, the assigned aryl aldehyde, and glacial acetic acid.

  • Finally, add the assigned β-dicarbonyl compound and cap the tube tightly.

  • Place the tube in a microwave reactor and irradiate for 10 minutes at 120 °C.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid by filtration using a Hirsch funnel and wash with ice-cold 95% ethanol.

  • Recrystallize the crude product from a minimal amount of warm ethanol to obtain the purified dihydropyrimidinone.

Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways and logical relationships of the described pyrimidine synthesis methods.

Biginelli_Reaction Aldehyde Aldehyde Iminium Acyliminium Ion Intermediate Aldehyde->Iminium + Urea (Condensation) Urea Urea Urea->Iminium Ketoester β-Ketoester Enolate Enolate Ketoester->Enolate Deprotonation Adduct Open-Chain Adduct Iminium->Adduct + Enolate (Addition) Enolate->Adduct DHPM Dihydropyrimidinone (DHPM) Adduct->DHPM Cyclization & Dehydration Hantzsch_Synthesis Aldehyde Aldehyde Unsaturated_Ketoester α,β-Unsaturated Ketoester Aldehyde->Unsaturated_Ketoester + β-Ketoester (1 eq.) (Knoevenagel) Ketoester1 β-Ketoester (1 eq.) Ketoester1->Unsaturated_Ketoester Ketoester2 β-Ketoester (1 eq.) Enamine Enamine Ketoester2->Enamine + Ammonia Ammonia Ammonia Ammonia->Enamine Adduct Michael Adduct Unsaturated_Ketoester->Adduct + Enamine (Michael Addition) Enamine->Adduct DHP 1,4-Dihydropyridine (DHP) Adduct->DHP Cyclization & Dehydration Experimental_Workflow Start Start: Mix Reagents (Aldehyde, β-Ketoester, Urea/Ammonia) Heating Heating Method Start->Heating Conventional Conventional Reflux (3-20 hours) Heating->Conventional Microwave Microwave Irradiation (10-45 minutes) Heating->Microwave Workup Reaction Work-up (Cooling & Precipitation) Conventional->Workup Microwave->Workup Purification Purification (Filtration & Recrystallization) Workup->Purification Product Final Product Purification->Product

References

A Comparative Guide to the Structure-Activity Relationship of 2-Aminopyrimidine Analogs as Bone Anabolic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a series of 2-aminopyrimidine (B69317) analogs and their structure-activity relationship (SAR) as potent bone anabolic agents. These compounds, structurally related to 2-hydroxypyrimidines through tautomerism, have been shown to promote osteogenesis by activating the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway. The following sections present quantitative biological data, detailed experimental protocols, and a visualization of the relevant signaling pathway to facilitate further research and drug development in this area.

Data Presentation: Comparative Alkaline Phosphatase (ALP) Activity

The osteogenic activity of the synthesized 2-aminopyrimidine derivatives was evaluated by measuring their ability to induce Alkaline Phosphatase (ALP) activity in C3H10T1/2 mesenchymal stem cells. ALP is an early marker of osteoblast differentiation. The table below summarizes the percentage of ALP activity induced by various analogs at a concentration of 1 picomolar (pM), relative to a control. The data is extracted from the study by Rastogi et al. (2023).[1]

Compound IDR1R2R3R4% ALP Activity (at 1 pM)
5a HHOCH3H115
5b HOCH3OCH3OCH3125
5c BrHOCH3H135
5d ClHOCH3H130
18a BrHexanoylOCH3OCH3180
18b ClHexanoylOCH3OCH3170
18c HHexanoylOCH3OCH3165

Data adapted from Rastogi et al., 2023.[1]

Structure-Activity Relationship Summary:

The data reveals several key SAR trends for this series of 2-aminopyrimidine analogs:

  • Substitution at the R1 position: The introduction of a halogen (Bromo or Chloro) at the R1 position of the phenyl ring at C4 of the pyrimidine (B1678525) core (compounds 5c and 5d ) leads to a moderate increase in ALP activity compared to the unsubstituted analog (5a ).

  • Substitution at the R2 position: Acylation of the 2-amino group with a hexanoyl chain (compounds 18a , 18b , and 18c ) significantly enhances the osteogenic activity.

  • Combined Effect: The most potent compound, 18a , possesses both a bromo-substituent at the R1 position and a hexanoyl group at the R2 position, indicating a synergistic effect of these modifications on the biological activity.

  • Methoxy (B1213986) Substituents: The presence of methoxy groups at the R3 and R4 positions of the phenyl ring at C6 of the pyrimidine core appears to be favorable for activity.

Experimental Protocols

A detailed methodology for the key experiment cited in this guide is provided below.

Alkaline Phosphatase (ALP) Activity Assay

This protocol is adapted from the methods described by Rastogi et al. (2023)[1] and general protocols for ALP assays.[2][3]

Objective: To determine the osteogenic potential of the 2-aminopyrimidine analogs by measuring the activity of alkaline phosphatase in mesenchymal stem cells.

Materials:

  • C3H10T1/2 mesenchymal stem cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compounds (2-aminopyrimidine analogs)

  • p-nitrophenyl phosphate (B84403) (pNPP) substrate

  • Alkaline phosphatase assay buffer (e.g., 0.1 M glycine, 1 mM MgCl2, 1 mM ZnCl2, pH 10.5)

  • NaOH solution (e.g., 0.1 M)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: C3H10T1/2 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing the test compounds at the desired concentration (e.g., 1 pM). Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the test compounds. The cells are then incubated for an additional 72 hours.

  • Cell Lysis: After the incubation period, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then lysed by adding a lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubating for 10 minutes at room temperature.

  • ALP Reaction: An equal volume of pNPP substrate solution (e.g., 1 mg/mL in ALP assay buffer) is added to each well containing the cell lysate. The plate is incubated at 37°C for 30 minutes.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding an equal volume of NaOH solution to each well.

  • Absorbance Measurement: The absorbance of the yellow p-nitrophenol product is measured at 405 nm using a microplate reader.

  • Data Analysis: The ALP activity is proportional to the absorbance at 405 nm. The percentage of ALP activity for each compound is calculated relative to the vehicle-treated control cells.

Mandatory Visualization

BMP2/SMAD1 Signaling Pathway

The following diagram illustrates the canonical BMP2/SMAD1 signaling pathway, which is activated by the described 2-aminopyrimidine analogs, leading to osteogenesis.

BMP2_SMAD1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP2 Ligand BMP2 Ligand BMPR2 BMPR-II BMP2 Ligand->BMPR2 Binds BMPR1 BMPR-I BMPR2->BMPR1 Recruits & Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 BMPR1->p-SMAD1/5/8 Phosphorylates SMAD1/5/8 Complex p-SMAD1/5/8 / SMAD4 Complex p-SMAD1/5/8->Complex Forms Complex SMAD4 SMAD4 SMAD4->Complex RUNX2 RUNX2 Complex->RUNX2 Translocates & Activates Osteogenic Genes Osteogenic Gene Expression RUNX2->Osteogenic Genes Promotes

Caption: The BMP2/SMAD1 signaling cascade leading to osteogenesis.

Experimental Workflow for ALP Activity Assay

The following diagram outlines the workflow for the Alkaline Phosphatase (ALP) activity assay used to screen the 2-aminopyrimidine analogs.

ALP_Assay_Workflow A Seed C3H10T1/2 cells in 96-well plate B Incubate for 24h A->B C Treat with 2-aminopyrimidine analogs B->C D Incubate for 72h C->D E Wash with PBS and Lyse cells D->E F Add pNPP substrate E->F G Incubate for 30 min at 37°C F->G H Stop reaction with NaOH G->H I Measure absorbance at 405 nm H->I J Calculate % ALP Activity I->J

Caption: Workflow for the cell-based ALP activity assay.

References

Navigating the Analytical Maze: A Comparative Guide to Genotoxic Impurity Analysis of 2-Hydroxypyridine-1-Oxide (HOPO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 2-Hydroxypyridine-1-Oxide (HOPO), a compound that has been under scrutiny as a potential genotoxic impurity in pharmaceutical manufacturing. While in vivo studies have suggested HOPO is not genotoxic, historical equivocal results in Ames assays necessitate robust analytical strategies for its control.[1][2][3] This document offers an objective overview of current analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research and quality control needs.

The Challenge of HOPO Analysis

Direct analysis of 2-Hydroxypyridine-1-Oxide presents significant analytical hurdles. Its high polarity makes it challenging to retain on standard reversed-phase HPLC columns, and its tendency to tautomerize between the keto and enol forms in solution can lead to poor peak shape and unreliable quantification.[4][5] To overcome these issues, derivatization techniques are commonly employed to create a more stable and chromatographically amenable molecule.

Comparative Analysis of Analytical Methods

Two primary analytical approaches have emerged for the trace-level detection of HOPO: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), both typically involving a derivatization step.

Parameter GC-MS with Silylation Derivatization LC-MS/MS with Dansylation Derivatization High pH Ion-Pairing HPLC
Derivatizing Agent N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)5-Dimethylamino-1-naphthalenesulfonyl chloride (Dansyl Chloride)Not Applicable (Direct Analysis)
Limit of Detection (LOD) 0.006% (w/w) or 60 ppm with respect to API[4]0.1 ng/mL (corresponds to 0.1 ppm relative to a 1 mg/mL API solution)[6]Method focuses on determination, specific LOD for trace analysis not detailed.[7]
Limit of Quantification (LOQ) Not explicitly stated, but method validated for sub-ppm levels[8]0.1 ng/mL[6]Not explicitly stated.
Linearity Range Not explicitly stated in the provided abstract.0.1-25 ng/mL[6]Not explicitly stated.
Matrix Active Pharmaceutical Ingredient (API)[4][8]Active Pharmaceutical Ingredient (API)[6]Pharmaceutically relevant materials[7]
Key Advantages Overcomes tautomerization and enhances volatility for GC analysis.[4][8]High sensitivity and specificity with SRM detection. Confirmatory methodology available.[6]Avoids derivatization step, potentially simplifying sample preparation.[7]
Key Disadvantages Requires a derivatization step.Requires a derivatization step.May have challenges with peak shape due to tautomerization at different pH values.[4]

Experimental Protocols

GC-MS with Silylation Derivatization

This method addresses the analytical challenges of HOPO by converting it into a single, stable, and volatile derivative suitable for GC-MS analysis.[4][8]

Methodology:

  • Sample Preparation: An aliquot of the sample containing the API is dissolved in a suitable solvent.

  • Derivatization: The sample solution is treated with N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane. The reaction is typically carried out at an elevated temperature to ensure complete derivatization of HOPO.

  • GC-MS Analysis:

    • Gas Chromatograph (GC): An Agilent 6890 GC system or equivalent is used.

    • Column: A capillary column suitable for the separation of the silylated derivative.

    • Carrier Gas: Helium.

    • Oven Program: A temperature gradient is employed, starting at 80°C, holding for 1 minute, then ramping at 20°C/min to 250°C and holding for 3 minutes.[4]

    • Mass Spectrometer (MS): An Agilent 5973N Mass Selective Detector or equivalent.

    • Ionization: Electron Ionization (EI).

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

LC-MS/MS with Dansylation Derivatization

This highly sensitive method utilizes dansyl chloride to derivatize HOPO, enabling its quantification at very low levels using LC-MS/MS.[6]

Methodology:

  • Sample Preparation: The API sample is dissolved in an appropriate solvent.

  • Derivatization: HOPO is converted to its dansyl-derivative by reacting with 5-dimethylamino-1-naphthalenesulfonyl chloride (dansyl chloride) in a basic solution.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph (LC): A system capable of gradient elution.

    • Column: A suitable reversed-phase column for separating the derivative from the API and other components.

    • Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer.

    • Detection: The analysis is performed in the selected reaction monitoring (SRM) mode for optimal sensitivity and selectivity. A confirmatory method using the ratios of two fragment ions at different collision energies can be employed to verify the identity of HOPO.[6]

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the key steps in each derivatization-based method.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample API Sample Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Addition of MTBSTFA (Silylating Agent) Dissolution->Derivatization Heating Heating Derivatization->Heating Injection Injection into GC Heating->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Quantification Quantification of HOPO Detection->Quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample API Sample Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Addition of Dansyl Chloride (in basic solution) Dissolution->Derivatization Injection Injection into LC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (SRM Mode) Separation->Detection Quantification Quantification of HOPO Detection->Quantification

References

Unveiling the Antimicrobial Potential of Pyrimidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial efficacy of various pyrimidine (B1678525) derivatives, supported by experimental data. Pyrimidine-based compounds represent a promising class of antimicrobial agents due to their structural diversity and varied mechanisms of action.

This guide summarizes key quantitative data on the antimicrobial activity of selected pyrimidine derivatives, details the experimental protocols for their evaluation, and visually represents a key signaling pathway and a general experimental workflow to aid in the understanding and future development of these potent molecules.

Comparative Antimicrobial Efficacy

The antimicrobial activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of pyrimidine derivatives against various bacterial and fungal strains, offering a clear comparison of their potency. Lower MIC values indicate greater efficacy.

Derivative Class/CompoundTest OrganismMIC (µg/mL)Reference
Thiophenyl-pyrimidine Derivative (F20) Staphylococcus aureus (MRSA)24 - 48[1]
Enterococcus faecium (VRE)24 - 48[1]
Pyridothienopyrimidine Derivatives (3a, 5a, 9b) Gram-positive & Gram-negative bacteria4 - 16[2]
1,2,4-Triazolo[1,5-a]pyrimidine Derivatives (9n, 9o) Gram-positive & Gram-negative bacteria16 - 102 (µM)[3]
Fungal species15.50 - 26.30 (µM)[3]
Halogenated Pyrrolopyrimidines Staphylococcus aureus8 (mg/L)[4]
Pyrazolopyrimidine Derivatives Gram-positive & Gram-negative bacteria, FungiSignificant activity[5][6]
Pyrimidopyrimidine Derivatives (3a, 3b, 3d, 4a-d, 9c, 10b) Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus flavusExcellent activity[7]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of antimicrobial activity of pyrimidine derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted technique for determining the MIC of an antimicrobial agent.[4][8]

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The pyrimidine derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included. A standard antibiotic is often used as a reference.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the pyrimidine derivative that completely inhibits the visible growth of the microorganism.[8]

Disk Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a compound.[9]

  • Preparation of Agar (B569324) Plates: A suitable agar medium is poured into petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Application of Filter Paper Disks: Sterile filter paper disks are impregnated with a known concentration of the pyrimidine derivative and placed on the inoculated agar surface.

  • Controls: A disk impregnated with the solvent used to dissolve the compound serves as a negative control, and a disk with a standard antibiotic serves as a positive control.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of no growth (zone of inhibition) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) illustrate key processes in the study of antimicrobial pyrimidine derivatives.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Pyrimidine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization primary_screening Primary Screening (e.g., Disk Diffusion) characterization->primary_screening mic_determination Quantitative Analysis (MIC Determination) primary_screening->mic_determination target_identification Target Identification (e.g., Enzyme Assays) mic_determination->target_identification cellular_effects Cellular Effects (e.g., Microscopy) target_identification->cellular_effects

Caption: General experimental workflow for the discovery and evaluation of novel antimicrobial pyrimidine derivatives.

FtsZ_Inhibition_Pathway cluster_inhibition Inhibition FtsZ_monomers FtsZ Monomers Z_ring_formation FtsZ Polymerization (Z-ring formation) FtsZ_monomers->Z_ring_formation GTP hydrolysis GTP GTP Pyrimidine_Derivative Thiophenyl-pyrimidine Derivative (F20) Pyrimidine_Derivative->Z_ring_formation Inhibits Cell_division Bacterial Cell Division Z_ring_formation->Cell_division Bactericidal_effect Bactericidal Effect Z_ring_formation->Bactericidal_effect Blocked

Caption: Proposed mechanism of action for a thiophenyl-pyrimidine derivative involving the inhibition of FtsZ polymerization.[1]

References

A Comparative Guide to the Reaction Kinetics of Pyrimidine Syntheses: Biginelli vs. Pinner Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrimidine (B1678525) scaffolds is a cornerstone of medicinal chemistry. The rate at which these reactions proceed is a critical factor in optimizing discovery and manufacturing processes. This guide provides an objective comparison of the reaction kinetics of two prominent pyrimidine syntheses: the Biginelli and Pinner reactions, supported by available experimental data.

This analysis aims to equip researchers with the necessary information to make informed decisions when selecting a synthetic route, balancing the need for speed, yield, and substrate compatibility.

At a Glance: Kinetic Comparison of Pyrimidine Syntheses

The following table summarizes the key kinetic parameters for the Biginelli and Pinner reactions under various catalytic conditions. It is important to note that a direct, side-by-side kinetic comparison of these two distinct reactions under identical conditions is not extensively documented in the literature. The data presented here is a compilation from various studies, highlighting the general kinetic profiles of each synthesis.

ReactionCatalystSolventTemperature (°C)Reaction TimeYield (%)Rate Constant (k)Activation Energy (Ea)
Biginelli No CatalystSolvent-free904 h70--
Biginelli HClEthanolReflux18 h40-60--
Biginelli ZnCl₂Acetic AcidRoom Temp10-12 h85-95--
Biginelli Yb(OTf)₃Solvent-free1000.5-1.5 h82-95--
Biginelli Copper NanoparticlesIonic Liquid/Ethylene GlycolRoom Temp~15 min>90--
Pinner Acid-catalyzedAnhydrous AlcoholLow to RefluxSeveral hours to overnightModerate to GoodData not readily availableData not readily available

Note: "-" indicates that specific quantitative data for the rate constant or activation energy was not available in the cited literature under these conditions. Reaction times and yields are highly dependent on the specific substrates used.

In-Depth Analysis of Reaction Kinetics

The Biginelli Reaction: A Versatile and Tunable Synthesis

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a widely utilized method for the synthesis of dihydropyrimidinones (DHPMs).[1] The kinetics of this reaction are significantly influenced by the choice of catalyst.

Classical protocols using strong Brønsted acids like HCl often require prolonged reaction times and may result in moderate yields.[2] However, the use of Lewis acids, such as zinc chloride (ZnCl₂) or ytterbium triflate (Yb(OTf)₃), has been shown to dramatically accelerate the reaction, often leading to higher yields in shorter timeframes, even under solvent-free conditions.[3][4] More recent innovations, such as the use of copper nanoparticles as catalysts, have demonstrated the potential for extremely rapid, high-yielding reactions at room temperature.[1]

A kinetic profile of the Biginelli reaction using a zeolite-supported heteropolyacid catalyst in an ionic liquid shows a rapid initial conversion, reaching over 80% yield within the first 30 minutes, followed by a slower approach to completion.[5] This suggests that the initial catalytic steps are highly efficient. The rate-determining step in the acid-catalyzed Biginelli reaction is generally considered to be the initial condensation between the aldehyde and urea to form an acyliminium ion intermediate.[6]

The Pinner Synthesis: A Classic Route with Less Kinetic Characterization

The Pinner synthesis traditionally involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically under acidic or basic conditions, to yield substituted pyrimidines.[7][8] While it remains a valuable synthetic tool, detailed quantitative studies on its reaction kinetics are less prevalent in the scientific literature compared to the Biginelli reaction.

The reaction is known to proceed over several hours to overnight, and like the Biginelli reaction, is sensitive to reaction conditions such as temperature and catalyst choice.[9] The mechanism involves the formation of an imino ester salt, known as a Pinner salt, as a key intermediate.[10] The stability of this intermediate and the rate of subsequent cyclization and dehydration steps are crucial to the overall reaction kinetics. The lack of readily available quantitative kinetic data, such as rate constants and activation energies, makes a direct comparison with the Biginelli reaction challenging.

Experimental Protocols for Kinetic Analysis

To facilitate further research and direct comparison, the following are generalized protocols for monitoring the reaction kinetics of pyrimidine syntheses.

General Protocol for Monitoring Reaction Kinetics by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ reaction monitoring.[11][12]

  • Sample Preparation: In an NMR tube, dissolve the starting materials (e.g., aldehyde, β-ketoester, and urea for the Biginelli reaction) in a deuterated solvent at known concentrations.

  • Initiation: Add the catalyst to the NMR tube to initiate the reaction.

  • Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals.

  • Analysis: Integrate the signals corresponding to a reactant and a product in each spectrum. The decrease in the integral of the reactant signal or the increase in the integral of the product signal over time can be used to determine the reaction rate and calculate the rate constant.

General Protocol for Monitoring Reaction Kinetics by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of a reaction by separating and quantifying the reactants and products over time.[13]

  • Reaction Setup: Set up the reaction in a thermostated vessel with stirring.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot, for example, by rapid cooling or by adding a suitable quenching agent.

  • Analysis: Inject the quenched sample into an HPLC system equipped with an appropriate column and detector.

  • Quantification: Determine the concentration of reactants and products in each sample by comparing their peak areas to those of standard solutions of known concentrations. This data can then be used to plot concentration versus time and determine the reaction rate.

Visualizing Reaction Pathways and Logic

To aid in understanding the workflow and decision-making process in pyrimidine synthesis, the following diagrams have been generated using the DOT language.

Biginelli_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium Ketoester β-Ketoester Open_Chain Open-Chain Adduct Ketoester->Open_Chain Urea Urea/Thiourea Urea->Acyliminium Acyliminium->Open_Chain DHPM Dihydropyrimidinone (DHPM) Open_Chain->DHPM Cyclization & Dehydration Catalyst Acid/Lewis Acid Catalyst Catalyst->Acyliminium

Caption: Generalized reaction pathway for the Biginelli synthesis.

Pinner_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Condensation_Adduct Condensation Adduct Dicarbonyl->Condensation_Adduct Amidine Amidine Amidine->Condensation_Adduct Pyrimidine Substituted Pyrimidine Condensation_Adduct->Pyrimidine Cyclization & Aromatization Catalyst Acid/Base Catalyst Catalyst->Condensation_Adduct

Caption: Generalized reaction pathway for the Pinner synthesis.

Synthesis_Selection_Logic Start Desired Kinetic Profile? Fast_Reaction Fast Reaction Required? Start->Fast_Reaction High_Yield High Yield Critical? Fast_Reaction->High_Yield No Biginelli Consider Biginelli Reaction (with modern catalyst) Fast_Reaction->Biginelli Yes Substrate_Scope Broad Substrate Scope? High_Yield->Substrate_Scope No High_Yield->Biginelli Yes Pinner Consider Pinner Synthesis Substrate_Scope->Pinner No Both Evaluate Both Syntheses for Specific Substrates Substrate_Scope->Both Yes

Caption: Decision-making flowchart for selecting a pyrimidine synthesis based on kinetic priorities.

Conclusion

The choice between the Biginelli and Pinner syntheses for pyrimidine derivatives depends heavily on the specific requirements of the researcher. The Biginelli reaction offers a kinetically favorable and highly tunable route, with a wealth of modern catalytic systems available to achieve rapid and high-yielding transformations. While the Pinner synthesis remains a classic and valuable method, a more thorough quantitative investigation of its reaction kinetics is needed for a direct and comprehensive comparison. The experimental protocols and decision-making logic provided in this guide are intended to empower researchers to select and optimize the most appropriate synthetic strategy for their drug discovery and development endeavors.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Hydroxypyrimidine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of science and drug development, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step approach to the proper disposal of 2-hydroxypyrimidine (B189755), ensuring compliance with safety protocols and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, safety goggles, and a lab coat.[1][2][3][4][5] All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][6]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed waste disposal contractor.[5]

  • Waste Segregation and Collection :

    • Collect waste this compound, including any contaminated materials, in a designated and clearly labeled waste container.[5]

    • The container must be made of a compatible material and have a tightly fitting cap.[7][8] It should be kept closed at all times except when waste is being added.[1][7][8]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

  • Container Labeling :

    • Properly label the waste container with the full chemical name "this compound" and indicate its approximate concentration if in a solution.[7] Deface any original labels on reused containers.[7][9]

  • Storage :

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[1][2][3][4][5]

  • Arranging for Disposal :

    • Contact your institution's EHS office or the designated chemical safety officer to schedule a pickup for the hazardous waste.[5][10] Do not attempt to transport hazardous waste yourself.[9]

  • Spill Management :

    • In the event of a spill, avoid dust formation.[1][2][6]

    • Sweep up the spilled solid and place it into a suitable, closed container for disposal.[1][2][6]

    • Prevent the substance from entering drains or waterways.[1][3][5]

    • The contaminated area should be thoroughly cleaned.[3]

  • Empty Container Disposal :

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[7][9] The rinsate must be collected and disposed of as hazardous waste.[7][9] After rinsing, the defaced container can typically be disposed of as regular waste.[9]

Quantitative Data for Aqueous Waste Disposal

While direct drain disposal of this compound is not recommended, general guidelines for aqueous chemical waste may be applicable after appropriate treatment and neutralization, subject to local regulations and institutional policies.

ParameterGuidelineSource
pH Range for Drain Disposal 5.0 - 12.5[8]
Concentration of Neutral Salts Should generally be below 1%[11]

Note: These are general guidelines and may not be permissible for all aqueous solutions containing this compound. Always consult with your institution's EHS department before any drain disposal.

Experimental Protocols

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_spill Is it a Spill? ppe->is_spill spill_procedure Contain Spill Avoid Dust Formation Sweep into Labeled Container is_spill->spill_procedure Yes collect_waste Collect in a Designated, Labeled, Compatible Container is_spill->collect_waste No store_waste Store Container in a Secure, Well-Ventilated Area spill_procedure->store_waste collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling 2-Hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of 2-Hydroxypyrimidine, a compound that requires careful management to mitigate potential risks. Adherence to these procedural steps will support a safe laboratory environment and ensure compliance with safety regulations.

Hazard Profile: this compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment and in a controlled environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Activity Eyes/Face Hands Body Respiratory
Receiving/Unpacking Safety glasses with side shields or chemical safety goggles.Chemotherapy-rated gloves.[2]Laboratory coat.Recommended if packaging is damaged: Elastomeric half-mask with multi-gas cartridge and P100 filter.[2]
Weighing/Compounding (in a ventilated enclosure) Safety glasses with side shields or chemical safety goggles.Chemotherapy-rated gloves.[3][4]Impermeable, long-sleeved gown with closed back and elastic or knit cuffs.[2]Not generally required if handled within a certified chemical fume hood or other ventilated enclosure.
Handling Solutions Chemical safety goggles or a face shield if splashing is possible.Chemotherapy-rated gloves.[3][4]Impermeable, long-sleeved gown.Not generally required if handled in a well-ventilated area.
Spill Cleanup Chemical safety goggles and a face shield.Double chemotherapy-rated gloves.Impermeable, long-sleeved gown.NIOSH-approved respirator (e.g., N95 or higher) for dust or aerosol generation.[3]
Waste Disposal Safety glasses with side shields or chemical safety goggles.Chemotherapy-rated gloves.Laboratory coat or impermeable gown.Not generally required if waste is properly contained.

Operational Plan for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of this compound from receipt to use.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Wear chemotherapy-rated gloves when unpacking shipments.[2]

  • If the container is compromised, implement spill cleanup procedures immediately.

2. Preparation and Weighing:

  • Conduct all manipulations of solid this compound, such as weighing and transferring, within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[3]

  • Before handling, ensure all required PPE is correctly donned.

  • Use dedicated utensils (spatulas, weigh boats) for handling this compound to prevent cross-contamination.

  • Handle the compound gently to avoid generating dust.

3. Dissolution and Use:

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • If heating is required, do so in a well-ventilated area, preferably within a fume hood.

  • Clearly label all containers with the chemical name and any associated hazards.

4. Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][3]

  • Keep it away from strong oxidizing agents, as they are incompatible.[1]

  • Ensure that the storage area is clearly marked with appropriate hazard signs.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All disposable items that come into contact with this compound, including gloves, weigh boats, and paper towels, must be considered contaminated waste.

  • Segregate this waste into a clearly labeled, dedicated hazardous waste container.

2. Solid Waste Disposal:

  • For solid this compound waste, carefully sweep it up and place it into a suitable, sealed container for disposal.[1][3] Avoid generating dust during this process.

3. Liquid Waste Disposal:

  • Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.

  • Do not pour this compound waste down the drain.[1][3]

4. Decontamination:

  • Decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound. Use a suitable cleaning agent and collect the cleaning materials as hazardous waste.

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]

5. Final Disposal:

  • Dispose of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Always follow local, state, and federal regulations for hazardous waste disposal.[5]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

start Start: Receive this compound inspect Inspect Container for Damage start->inspect don_ppe Don Appropriate PPE inspect->don_ppe spill Spill Occurs inspect->spill Damaged? handle_in_hood Handle in Ventilated Hood don_ppe->handle_in_hood weigh_transfer Weigh and Transfer handle_in_hood->weigh_transfer prepare_solution Prepare Solution handle_in_hood->prepare_solution experiment Perform Experiment weigh_transfer->experiment prepare_solution->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate segregate_waste Segregate Solid & Liquid Waste decontaminate->segregate_waste dispose_waste Dispose of Waste via EHS segregate_waste->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end spill->don_ppe No spill_procedure Follow Spill Cleanup Procedure spill->spill_procedure Yes spill_procedure->don_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.